1-Methoxy-3-trimethylsiloxy-1,3-butadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHALBPKEGDBVKK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069330, DTXSID10202472 | |
| Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |
| Source | EPA DSSTox | |
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| Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54125-02-9, 59414-23-2 | |
| Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54125-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene, (E)- | |
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| Record name | Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl- | |
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| Record name | Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |
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| Record name | [[(2E)-3-Methoxy-1-methylene-2-propen-1-yl]oxy]trimethylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (2E)-3-Methoxy-1-methylene-2-propenyloxytrimethylsilane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHOXY-3-(TRIMETHYLSILYLOXY)-1,3-BUTADIENE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and characterization of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, a highly versatile and reactive diene commonly known as Danishefsky's diene.[1][2][3] Named after its developer, Samuel J. Danishefsky, this organosilicon compound is a cornerstone in modern organic synthesis, particularly in the construction of complex cyclic systems via the Diels-Alder reaction.[1][2][3] Its electron-rich nature makes it an exceptionally reactive reagent for cycloaddition reactions.[1][2] This document furnishes detailed experimental protocols, comprehensive characterization data, and visual representations of the synthetic workflow and its key reactivity, aiming to serve as a valuable resource for professionals in research and drug development.
Physicochemical Properties and Characterization Data
Danishefsky's diene is a colorless to light yellow oil.[4] A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂Si | [2] |
| Molecular Weight | 172.30 g/mol | [1] |
| Boiling Point | 78-81 °C at 23 mmHg | [1][5] |
| Density | 0.89 g/cm³ at 20 °C | [2] |
| Refractive Index (n²⁰/D) | 1.454 | [6] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Awaiting definitive published spectra. | |
| ¹³C NMR | Awaiting definitive published spectra. | |
| Infrared (IR) | Available through spectral databases such as the one provided by the National Institute of Standards and Technology (NIST). | [7] |
| Mass Spectrometry (MS) | Available through spectral databases such as the one provided by the National Institute of Standards and Technology (NIST). | [7] |
Synthesis Protocol
The most widely adopted and reliable method for the preparation of Danishefsky's diene is the reaction of 4-methoxy-3-buten-2-one with chlorotrimethylsilane in the presence of a base and a Lewis acid catalyst.[5][8] The following protocol is adapted from the well-established procedure published in Organic Syntheses.[5]
Reagents and Equipment
-
4-methoxy-3-buten-2-one
-
Chlorotrimethylsilane
-
Triethylamine
-
Zinc chloride (anhydrous)
-
Benzene (or a suitable alternative solvent)
-
Ether
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Experimental Procedure
-
Catalyst Preparation: Anhydrous zinc chloride is added to triethylamine under an inert atmosphere (e.g., nitrogen or argon) and stirred.
-
Reaction Setup: A solution of 4-methoxy-3-buten-2-one in the chosen solvent is added to the stirred mixture.
-
Silylation: Chlorotrimethylsilane is then added to the reaction mixture. An exothermic reaction is typically observed, and the temperature should be controlled.
-
Reaction Completion and Workup: The reaction is stirred until completion, which can be monitored by thin-layer chromatography. The reaction mixture is then quenched and washed.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure this compound.[5]
Visualizing the Synthesis and Reactivity
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of Danishefsky's diene.
Caption: Workflow for the synthesis of Danishefsky's diene.
Key Reactivity: The Diels-Alder Reaction
Danishefsky's diene is renowned for its utility in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[1][2][3] Its high reactivity stems from the electron-donating methoxy and trimethylsiloxy groups.[1][2] This allows it to react readily with a wide range of dienophiles, including those that are typically unreactive.[5] The resulting cycloadducts are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
The general scheme of a Diels-Alder reaction involving Danishefsky's diene is depicted below.
Caption: General scheme of a Diels-Alder reaction with Danishefsky's diene.
Applications in Drug Development and Organic Synthesis
The versatility of Danishefsky's diene has made it an indispensable tool in the synthesis of a vast array of complex molecules. Its ability to form six-membered rings with high regioselectivity and stereocontrol is particularly valuable in the construction of natural product skeletons and the core structures of many pharmaceutical agents.[9] The resulting cycloadducts can be further elaborated, for instance, by hydrolysis of the silyl enol ether to a ketone, providing a versatile handle for subsequent chemical transformations. This reactivity has been exploited in the total synthesis of numerous biologically active compounds.
References
- 1. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. Danishefsky’s_diene [chemeurope.com]
- 4. This compound, 94% [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. trans-1-メトキシ-3-トリメチルシロキシ-1,3-ブタジエン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | C8H16O2Si | CID 5366448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
The Genesis of a Storied Reagent: Danishefsky's Diene and its Impact on Organic Synthesis
A comprehensive technical guide on the discovery, historical context, and application of a cornerstone of modern organic chemistry.
Introduction
In the landscape of organic synthesis, few reagents have achieved the iconic status of Danishefsky's diene. Formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, its discovery in 1974 by Samuel J. Danishefsky and T. Kitahara marked a pivotal moment in the evolution of the Diels-Alder reaction.[1][2] This electron-rich diene unlocked new avenues for the construction of complex cyclic systems, offering unprecedented levels of reactivity and regioselectivity. Its impact has been particularly profound in the total synthesis of natural products and the development of novel pharmaceuticals. This guide provides an in-depth exploration of the discovery of Danishefsky's diene, its historical context, detailed experimental protocols, and the mechanistic underpinnings of its remarkable reactivity.
The Discovery and Historical Context
The mid-20th century was a period of rapid advancement in synthetic organic chemistry. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, was already well-established. However, chemists were continually seeking ways to enhance its utility, particularly for less reactive dienophiles and for controlling the regiochemical outcome of the cycloaddition.
It was in this environment that Samuel J. Danishefsky, then at the University of Pittsburgh, and his postdoctoral associate, T. Kitahara, developed their groundbreaking diene. Their seminal communication in the Journal of the American Chemical Society in 1974 detailed the synthesis and initial applications of what would come to be known as Danishefsky's diene.[1][2] The key innovation was the strategic placement of two electron-donating groups, a methoxy group at the 1-position and a trimethylsilyloxy group at the 3-position. This electronic arrangement rendered the diene exceptionally nucleophilic and highly reactive towards electron-deficient dienophiles.
The immediate significance of this discovery was the ability to effect Diels-Alder reactions under milder conditions and with a broader range of substrates than was previously possible. Furthermore, the resulting cycloadducts, being silyl enol ethers, could be readily hydrolyzed to unveil a cyclohexenone core, a versatile intermediate in numerous synthetic endeavors. This two-step sequence, cycloaddition followed by hydrolysis, provided a powerful new method for the annulation of six-membered rings.
Data Presentation
The following tables summarize the key quantitative data from the original 1974 publication and the more detailed 1983 Organic Syntheses procedure.
Table 1: Physical and Spectroscopic Properties of Danishefsky's Diene
| Property | Value |
| Formal Name | trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene |
| Molecular Formula | C₈H₁₆O₂Si |
| Molar Mass | 172.30 g/mol |
| Boiling Point | 78–81 °C (23 mmHg) |
| ¹H NMR (CDCl₃, δ) | 0.2 (s, 9H, Si(CH₃)₃), 3.55 (s, 3H, OCH₃), 5.1-5.4 (m, 2H), 5.9-6.4 (m, 2H) |
| IR (neat, cm⁻¹) | 1640, 1600, 1250, 840 |
Table 2: Reaction Yields of Diels-Alder Reactions with Various Dienophiles (from 1974 publication)
| Dienophile | Product after Hydrolysis | Yield (%) |
| Methyl vinyl ketone | 4-Acetyl-2-cyclohexen-1-one | 85 |
| Methyl acrylate | Methyl 4-oxo-2-cyclohexene-1-carboxylate | 80 |
| Dimethyl acetylenedicarboxylate | Dimethyl 4-methoxy-3-trimethylsilyloxy-1,4-cyclohexadiene-1,2-dicarboxylate | 92 |
| Maleic anhydride | cis-4-Methoxy-3-trimethylsilyloxy-1,2,3,6-tetrahydrophthalic anhydride | 90 |
Experimental Protocols
The following are the detailed experimental methodologies for the synthesis of Danishefsky's diene, based on the original 1974 communication and the scaled-up procedure from Organic Syntheses.
Original Synthesis of Danishefsky's Diene (Danishefsky & Kitahara, 1974)
Materials:
-
4-methoxy-3-buten-2-one
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Triethylamine (Et₃N)
-
Trimethylsilyl chloride (TMSCl)
-
Benzene (anhydrous)
Procedure:
-
A solution of 4-methoxy-3-buten-2-one in anhydrous benzene was treated with a catalytic amount of anhydrous zinc chloride.
-
Triethylamine was added to the mixture, followed by the dropwise addition of trimethylsilyl chloride at room temperature.
-
The reaction mixture was stirred for several hours until the starting material was consumed (monitored by TLC).
-
The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer was separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent was removed under reduced pressure, and the crude product was purified by distillation under reduced pressure to afford Danishefsky's diene as a colorless oil.
Scaled-up Preparation of Danishefsky's Diene (Organic Syntheses, 1983)
Materials:
-
4-methoxy-3-buten-2-one (250 g, 2.50 mol)
-
Anhydrous Zinc Chloride (ZnCl₂) (10.0 g, 0.07 mol)
-
Triethylamine (Et₃N) (575 g, 5.7 mol)
-
Trimethylsilyl chloride (TMSCl) (542 g, 5.0 mol)
-
Benzene (anhydrous, 750 mL)
-
Ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add triethylamine and anhydrous zinc chloride. Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one in benzene all at once. Continue stirring for 5 minutes.
-
Rapidly add trimethylsilyl chloride. The reaction mixture will change color and evolve heat. Maintain the temperature below 45 °C using an ice bath.
-
After the initial exotherm subsides (approximately 30 minutes), heat the mixture to 43 °C and maintain this temperature for 12 hours. The mixture will become very thick.
-
Cool the reaction mixture to room temperature and pour it into 5 L of ether with mixing.
-
Filter the solid material through Celite. Wash the collected solids with an additional 4 L of ether.
-
Combine the ether filtrates and evaporate the solvent under reduced pressure to obtain a brown oil.
-
Purify the crude product by fractional distillation under vacuum (78-81 °C at 23 mmHg) to yield 245 g of Danishefsky's diene.
Mandatory Visualization
Synthesis of Danishefsky's Diene
Caption: Synthesis of Danishefsky's Diene.
Diels-Alder Reaction and Subsequent Transformation
Caption: Diels-Alder reaction and product transformation.
Experimental Workflow for a Typical Diels-Alder Reaction
Caption: A typical experimental workflow.
Conclusion
The discovery of Danishefsky's diene was a landmark achievement in organic synthesis. Its high reactivity, predictable regioselectivity, and the synthetic versatility of its Diels-Alder adducts have made it an indispensable tool for chemists. For researchers, scientists, and drug development professionals, a thorough understanding of its historical context, synthetic preparation, and reaction mechanisms is crucial for its effective application in the design and execution of complex synthetic strategies. The legacy of Danishefsky's diene continues to influence the field, inspiring the development of new reagents and methodologies for the ever-evolving art of molecule building.
References
Spectroscopic Profile of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, is a highly reactive and versatile organosilicon compound widely employed in organic synthesis. Its electron-rich nature makes it an exceptional diene in Diels-Alder reactions, enabling the construction of complex cyclic systems.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for the trans-isomer of Danishefsky's diene, complete with experimental protocols for its synthesis and spectroscopic characterization, to facilitate its effective use in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 0.22 | s | Si(CH₃)₃ |
| 3.55 | s | OCH₃ |
| 4.15 | d | =CH₂ |
| 4.35 | d | =CH₂ |
| 5.60 | d | =CH-O(TMS) |
| 6.95 | d | =CH-OCH₃ |
Note: Data sourced from publicly available spectra. Specific coupling constants are not explicitly reported in the source.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| -0.2 | Si(CH₃)₃ |
| 54.7 | OCH₃ |
| 91.1 | =CH₂ |
| 108.9 | =CH-O(TMS) |
| 141.8 | =CH-OCH₃ |
| 154.5 | C-O(TMS) |
Note: Data sourced from publicly available spectra.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Medium | C-H stretch (sp³) |
| 2840 | Medium | C-H stretch (sp³) |
| 1640 | Strong | C=C stretch (conjugated diene) |
| 1595 | Strong | C=C stretch (conjugated diene) |
| 1250 | Strong | Si-CH₃ bend |
| 1190 | Strong | C-O stretch |
| 840 | Strong | Si-C stretch |
Note: Data corresponds to a neat sample analyzed by FTIR.[3]
Table 4: Mass Spectrometry Data (GC-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |
| 157 | High | [M - CH₃]⁺ |
| 141 | High | [M - OCH₃]⁺ |
| 75 | Medium | [(CH₃)₂SiOH]⁺ |
| 73 | Base Peak | [(CH₃)₃Si]⁺ |
Note: Fragmentation pattern obtained from GC-MS analysis.[3]
Experimental Protocols
Synthesis of trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene
This procedure is adapted from the established method reported in Organic Syntheses.[4]
Materials:
-
4-Methoxy-3-buten-2-one
-
Triethylamine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Chlorotrimethylsilane (TMSCl)
-
Benzene (Caution: Carcinogen)
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add triethylamine followed by pre-dried zinc chloride. Stir the mixture under a nitrogen atmosphere at room temperature for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one in benzene to the flask all at once, and continue stirring for 5 minutes.
-
Rapidly add chlorotrimethylsilane. The reaction is exothermic; maintain the temperature below 45°C using an ice bath.
-
After the initial exotherm subsides (approximately 30 minutes), heat the reaction mixture to 43°C and maintain this temperature for 12 hours.
-
After cooling to room temperature, pour the thick reaction mixture into a larger volume of diethyl ether with stirring.
-
Filter the solid material through Celite. The collected solid is stirred with an additional portion of diethyl ether and re-filtered.
-
Combine the ether filtrates and evaporate the solvent under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by fractional distillation under reduced pressure to obtain trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene.
Spectroscopic Analysis Protocols
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the purified diene in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[3]
-
Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Dilute a small amount of the diene in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions: Use a suitable capillary column (e.g., nonpolar) with an appropriate temperature program to separate the diene from any impurities.
-
MS Conditions: Use electron ionization (EI) at a standard energy (e.g., 70 eV) and scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization of Danishefsky's diene.
Caption: Relationship between spectroscopic techniques and the structural information obtained for the diene.
References
An In-depth Technical Guide to 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
CAS Number: 54125-02-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, widely known as Danishefsky's diene. This highly reactive and versatile organosilicon compound has become an invaluable tool in organic synthesis, particularly in the construction of complex cyclic systems. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, with a focus on its role in cycloaddition reactions.
Core Chemical and Physical Properties
Danishefsky's diene, with the formal name trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene, is a colorless to yellow liquid.[1] Its electron-rich nature makes it a highly reactive reagent in various chemical transformations.[2][3] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂Si |
| Molar Mass | 172.30 g/mol |
| Boiling Point | 68-69 °C at 14 mmHg |
| Density | 0.885 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.454 |
Synthesis of Danishefsky's Diene: An Experimental Protocol
The original synthesis of Danishefsky's diene was reported by Samuel J. Danishefsky and T. Kitahara.[3] The following protocol is a widely adopted method for its preparation.
Reaction Scheme:
Caption: Synthesis of Danishefsky's Diene.
Materials:
-
4-Methoxy-3-buten-2-one
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous benzene or toluene
-
Anhydrous diethyl ether
-
Celite
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add anhydrous zinc chloride to triethylamine. Stir the mixture at room temperature under a nitrogen atmosphere for approximately one hour.
-
Reaction Initiation: To the stirred suspension, add a solution of 4-methoxy-3-buten-2-one in anhydrous benzene or toluene all at once. Continue stirring for a few minutes.
-
Silylation: Rapidly add trimethylsilyl chloride to the reaction mixture. An exothermic reaction will occur. Maintain the temperature below 45°C using an ice bath if necessary.
-
Reaction Completion: After the initial exotherm subsides, heat the mixture to approximately 43°C and maintain this temperature for 12 hours. The mixture will become thick.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of cold, anhydrous diethyl ether with vigorous stirring.
-
Filtration: Filter the resulting slurry through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the filter cake with additional anhydrous diethyl ether.
-
Purification: Combine the filtrates and concentrate them under reduced pressure to obtain the crude product as a brown oil. Purify the crude diene by fractional distillation under reduced pressure. The fraction boiling at 78–81°C (23 mmHg) is collected.[7]
Reactivity and Applications in Organic Synthesis
Danishefsky's diene is a cornerstone reagent in modern organic synthesis, primarily due to its high reactivity and regioselectivity in Diels-Alder reactions.[2][3][8] The two electron-donating groups (methoxy and trimethylsiloxy) significantly increase the energy of the highest occupied molecular orbital (HOMO), making it an exceptionally electron-rich diene.[7]
The Diels-Alder Reaction: A Powerful Ring-Forming Tool
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The high reactivity of Danishefsky's diene allows these reactions to proceed with a wide range of dienophiles, including those that are typically unreactive.[9]
Caption: General Diels-Alder Reaction Workflow.
A key feature of Diels-Alder reactions involving Danishefsky's diene is the high degree of regioselectivity observed with unsymmetrical dienophiles.[2][8] The methoxy group directs the regiochemical outcome of the cycloaddition.[2][3] Following the cycloaddition, the resulting silyl enol ether can be readily hydrolyzed to a ketone, and the methoxy group can be eliminated to introduce a double bond, providing access to functionalized cyclohexenones.[2]
Hetero-Diels-Alder Reactions
Danishefsky's diene also participates in hetero-Diels-Alder reactions with dienophiles containing a heteroatom, such as aldehydes, ketones, and imines.[10][11] These reactions are crucial for the synthesis of various heterocyclic compounds, including dihydropyrones and dihydropyridones, which are common structural motifs in natural products and pharmaceuticals.[10]
Caption: Hetero-Diels-Alder Reaction Pathways.
Applications in Total Synthesis
The synthetic utility of Danishefsky's diene is highlighted by its extensive use in the total synthesis of complex natural products. Its ability to construct the core cyclic frameworks with high stereochemical and regiochemical control makes it an indispensable tool for synthetic chemists. A notable example is its application in the total synthesis of Taxol, a potent anti-cancer drug.[12]
Handling and Safety Precautions
Danishefsky's diene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] It is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this reagent.
Conclusion
This compound (Danishefsky's diene) is a powerful and versatile reagent in organic synthesis. Its high reactivity, predictable regioselectivity in Diels-Alder reactions, and the synthetic versatility of its cycloadducts have solidified its importance in the construction of complex molecules. This guide provides essential information for researchers and drug development professionals to effectively and safely utilize this valuable synthetic tool.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. Danishefsky’s_diene [chemeurope.com]
- 4. 反-1-甲氧基-3-(三甲基硅氧基)-1,3-丁二烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 54125-02-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
- 7. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 13. Danishefsky's diene - Wikiwand [wikiwand.com]
A Comprehensive Technical Guide to Danishefsky's Diene: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is a highly reactive and versatile organosilicon compound that has become an indispensable tool in modern organic synthesis. Named after its developer, Samuel J. Danishefsky, this electron-rich diene is renowned for its utility in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, enabling the stereoselective construction of complex cyclic systems. This technical guide provides an in-depth overview of the physical and chemical properties of Danishefsky's diene, detailed experimental protocols, and its applications in the synthesis of natural products and pharmaceutically relevant molecules.
Core Physical and Chemical Properties
Danishefsky's diene is a colorless to yellow liquid with a characteristic odor. Its high reactivity is attributed to the presence of two electron-donating groups, a methoxy group and a trimethylsilyloxy group, which significantly raise the energy of its highest occupied molecular orbital (HOMO), making it an excellent nucleophile in cycloaddition reactions.[1]
Physical Properties
A summary of the key physical properties of Danishefsky's diene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂Si | [2] |
| Molecular Weight | 172.30 g/mol | [3] |
| Boiling Point | 68-69 °C at 14 mmHg | |
| Density | 0.885 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.454 |
Spectroscopic Data
The structural characterization of Danishefsky's diene is routinely performed using spectroscopic methods. The following tables summarize the key spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not explicitly found in search results |
Note: While the use of NMR and IR for characterization is widely reported, specific, consolidated spectral data tables were not available in the initial search results.
Chemical Reactivity and the Diels-Alder Reaction
The cornerstone of Danishefsky's diene's utility is its exceptional performance in the Diels-Alder reaction, a powerful method for the formation of six-membered rings.[4] The electron-donating substituents on the diene not only enhance its reactivity but also control the regioselectivity of the cycloaddition with unsymmetrical dienophiles.[2]
The Diels-Alder Reaction Mechanism
The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The electron-rich Danishefsky's diene (the nucleophile) reacts with an electron-poor dienophile. The methoxy and trimethylsilyloxy groups direct the regiochemical outcome of the reaction.
Experimental Protocols
Synthesis of Danishefsky's Diene
A common and reliable procedure for the synthesis of Danishefsky's diene is detailed below.[1]
Materials:
-
4-methoxy-3-buten-2-one
-
Anhydrous zinc chloride (ZnCl₂)
-
Triethylamine (Et₃N)
-
Trimethylsilyl chloride (TMSCl)
-
Benzene (or a suitable alternative solvent)
-
Ether
Procedure:
-
A mixture of triethylamine and a catalytic amount of anhydrous zinc chloride is stirred in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 4-methoxy-3-buten-2-one in benzene is added to the stirred mixture.
-
Trimethylsilyl chloride is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
The reaction is stirred for several hours at room temperature or with gentle heating to ensure complete conversion.
-
The reaction mixture is then quenched, and the product is extracted with a suitable organic solvent such as ether.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene.
Typical Hetero-Diels-Alder Reaction with Benzaldehyde
The following is a representative protocol for the reaction of Danishefsky's diene with an aldehyde.
Materials:
-
Danishefsky's diene
-
Benzaldehyde
-
Lewis acid catalyst (e.g., Zinc chloride, ZnCl₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
To a solution of the dienophile (benzaldehyde) in an anhydrous solvent under an inert atmosphere, a Lewis acid catalyst is added.
-
The mixture is cooled to a low temperature (e.g., -78 °C).
-
Danishefsky's diene is then added dropwise to the cooled solution.
-
The reaction is stirred at low temperature for a specified period, and then allowed to warm to room temperature.
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired dihydropyrone.
Applications in Drug Development and Total Synthesis
Danishefsky's diene has been instrumental in the total synthesis of numerous complex natural products, many of which are significant in drug discovery and development. Its ability to construct key carbocyclic and heterocyclic frameworks with high stereocontrol makes it a valuable synthetic tool.
Total Synthesis of Taxol
One of the most notable applications of Danishefsky's diene is in the total synthesis of the anticancer drug Taxol (Paclitaxel). In several synthetic routes to Taxol, Danishefsky's diene has been employed to construct the cyclohexene ring system that forms a core part of the complex Taxol structure.
The following diagram illustrates the logical workflow for the application of Danishefsky's diene in a synthetic campaign.
Conclusion
Danishefsky's diene remains a cornerstone of modern synthetic organic chemistry. Its unique combination of high reactivity, regio- and stereocontrol in Diels-Alder reactions has enabled the efficient synthesis of a vast array of complex molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this powerful reagent is essential for the design and execution of innovative and effective synthetic strategies. The continued development of new reactions and applications involving Danishefsky's diene and its analogs ensures its relevance in the field for years to come.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, a versatile reagent in organic synthesis, famously known as Danishefsky's diene. This document outlines the key spectral features, presents the data in a structured format, and includes a detailed experimental protocol for acquiring similar high-quality spectra, particularly for air- and moisture-sensitive organosilicon compounds.
Introduction
This compound is a highly reactive electron-rich diene that has found extensive application in Diels-Alder reactions for the synthesis of complex cyclic systems. A thorough understanding of its structure and purity is paramount for its successful application in multi-step syntheses. NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of this compound. This guide will delve into the detailed interpretation of its ¹H and ¹³C NMR spectra.
¹H and ¹³C NMR Spectral Data
The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.93 | Doublet (d) | 1H | H-1 |
| 5.17 | Doublet (d) | 1H | H-2 |
| 4.25 | Doublet (d) | 1H | H-4a |
| 4.05 | Doublet (d) | 1H | H-4b |
| 3.56 | Singlet (s) | 3H | -OCH₃ |
| 0.22 | Singlet (s) | 9H | -Si(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.9 | C-1 |
| 152.3 | C-3 |
| 95.8 | C-2 |
| 88.0 | C-4 |
| 55.4 | -OCH₃ |
| 0.0 | -Si(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra for air- and moisture-sensitive compounds like this compound requires meticulous sample preparation and handling. The following protocol outlines the recommended procedure.
Materials and Equipment:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes, oven-dried
-
Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)
-
Dry deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
Microsyringe, oven-dried
-
Septa and parafilm
Procedure:
-
Drying Glassware: Thoroughly oven-dry the NMR tube and any glassware that will come into contact with the sample and solvent (e.g., microsyringe) at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Preparation: Transfer the dried NMR tube and other necessary equipment into a glovebox. Alternatively, use a Schlenk line to maintain an inert atmosphere.
-
Sample Preparation:
-
Under an inert atmosphere, add approximately 5-10 mg of this compound to the NMR tube.
-
Using a dried microsyringe, add approximately 0.6 mL of the dry deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the NMR tube securely with a septum and seal with parafilm.
-
-
NMR Acquisition:
-
Carefully transfer the sealed NMR tube to the NMR spectrometer.
-
Tune and shim the spectrometer to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the assignment of its NMR signals.
Caption: Molecular structure of this compound.
Caption: NMR signal assignments for this compound.
Conclusion
This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated data and spectral assignments are crucial for the unambiguous identification and purity assessment of this important synthetic building block. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this and other sensitive organic and organometallic compounds, which is essential for researchers in synthetic chemistry and drug development.
"mechanism of formation for Danishefsky's diene"
An In-depth Technical Guide on the Mechanism of Formation for Danishefsky's Diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, is a highly reactive and versatile reagent in organic synthesis, particularly in Diels-Alder and hetero-Diels-Alder cycloaddition reactions.[1][2] Its electron-rich nature, conferred by the presence of both a methoxy and a trimethylsilyloxy group, leads to high reactivity and regioselectivity in its reactions with electron-deficient dienophiles.[2][3] This guide provides a detailed examination of the mechanism of its formation, comprehensive experimental protocols, and quantitative data to support its synthesis and application.
Introduction
The strategic importance of Danishefsky's diene in the construction of complex cyclic systems has made it an invaluable tool for synthetic organic chemists.[4] Developed by Samuel J. Danishefsky, this diene serves as a synthetic equivalent for an α,β-unsaturated ketone, with the trimethylsilyl enol ether acting as a masked carbonyl group.[2] Understanding the mechanism of its formation is crucial for optimizing its synthesis and for its effective application in the synthesis of natural products and pharmaceuticals.
Mechanism of Formation
The formation of Danishefsky's diene proceeds through a Lewis acid-catalyzed silylation of an enolizable ketone, specifically 4-methoxy-3-buten-2-one. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), a tertiary amine base, like triethylamine (NEt₃), and a silylating agent, most commonly chlorotrimethylsilane (TMSCl).[1][3]
The key steps of the mechanism are as follows:
-
Activation of the Ketone: The Lewis acid, ZnCl₂, coordinates to the carbonyl oxygen of 4-methoxy-3-buten-2-one. This coordination increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons.
-
Enolate Formation: The tertiary amine base, triethylamine, deprotonates the ketone at the γ-position (the methyl group adjacent to the carbonyl) to form a zinc enolate intermediate. The base is crucial for facilitating the formation of the enolate in a sufficient concentration.
-
Silylation: The enolate then reacts with the silylating agent, chlorotrimethylsilane. The oxygen atom of the enolate attacks the silicon atom of TMSCl, displacing the chloride ion and forming the trimethylsilyl enol ether. This step traps the enolate as its silyl ether derivative.
-
Isomerization: The reaction conditions favor the formation of the more thermodynamically stable trans isomer of the diene.
Visualizing the Mechanism
Caption: Mechanism of Danishefsky's diene formation.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Danishefsky's diene, adapted from the procedure published in Organic Syntheses.[3]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Methoxy-3-buten-2-one | 100.12 | 250 g | 2.50 |
| Triethylamine | 101.19 | 575 g | 5.7 |
| Chlorotrimethylsilane | 108.64 | 542 g | 5.0 |
| Zinc Chloride (anhydrous) | 136.30 | 10.0 g | 0.07 |
| Benzene (solvent) | 78.11 | 750 mL | - |
| Ether (for workup) | 74.12 | ~9 L | - |
| Celite | - | As needed | - |
Procedure
-
Catalyst Preparation: Anhydrous zinc chloride is prepared by heating reagent-grade ZnCl₂ with a burner until no more water vapor is evolved.[3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add triethylamine (575 g, 5.7 mol). To this, add the pre-dried zinc chloride (10.0 g, 0.07 mol). The mixture is stirred at room temperature under a nitrogen atmosphere for 1 hour.[1][3]
-
Addition of Ketone: A solution of 4-methoxy-3-buten-2-one (250 g, 2.50 mol) in benzene (750 mL) is added all at once to the stirred mixture. Mechanical stirring is continued for 5 minutes.[1][3]
-
Silylation: Chlorotrimethylsilane (542 g, 5.0 mol) is added rapidly. An exothermic reaction occurs, and the temperature is maintained below 45°C using an ice bath. The reaction mixture changes color from pink to red and finally to brown.[1][3]
-
Reaction Progress: After the initial exotherm subsides (approximately 30 minutes), the solution is heated to 43°C and maintained at this temperature for 12 hours. The reaction mixture will become very thick during this time.[1][3]
-
Workup: After cooling to room temperature, the mixture is poured into 5 L of ether with mixing. The solid material is filtered through Celite. The collected solid and Celite are stirred with an additional 4 L of ether and re-filtered.[1][3]
-
Isolation and Purification: The combined ether filtrates are concentrated under reduced pressure to yield a brown oil. This crude product is then purified by fractional distillation under reduced pressure. The main fraction, boiling at 78–81°C (23 mmHg), is collected.[1]
Yield and Characterization
The typical yield of the purified trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene is around 46% (approximately 200 g).[1] The purity of the diene can be assessed by NMR and IR spectroscopy.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis of Danishefsky's diene.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield (purified) | 46% | [1] |
| Boiling Point | 78–81°C at 23 mmHg | [1] |
| Starting Ketone Amount | 2.50 mol | [1][3] |
| Triethylamine Amount | 5.7 mol | [1][3] |
| Chlorotrimethylsilane Amount | 5.0 mol | [1][3] |
| Zinc Chloride Amount | 0.07 mol | [1][3] |
| Reaction Temperature | 43°C | [1][3] |
| Reaction Time | 12 hours | [1][3] |
Conclusion
The formation of Danishefsky's diene is a well-established and reliable synthetic procedure that provides access to a highly valuable reagent for cycloaddition reactions. The mechanism, involving Lewis acid activation, base-mediated enolate formation, and subsequent silylation, is a classic example of modern organic synthesis principles. The detailed experimental protocol and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and reproducible synthesis of this important diene. The high reactivity of Danishefsky's diene makes it a powerful tool in the construction of complex molecular architectures.[2]
References
- 1. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron-Rich Nature of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-3-trimethylsiloxy-1,3-butadiene, widely known as Danishefsky's diene, is a highly reactive and versatile electron-rich diene in organic synthesis. Its unique electronic properties, arising from the synergistic electron-donating effects of the methoxy and trimethylsiloxy substituents, render it exceptionally nucleophilic and a potent reactant in various cycloaddition reactions, most notably the Diels-Alder reaction. This technical guide provides a comprehensive overview of the fundamental principles governing the electron-rich nature of Danishefsky's diene, its physicochemical and spectroscopic properties, detailed experimental protocols for its preparation and key reactions, and a summary of its synthetic applications.
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful tools for the construction of six-membered rings in organic chemistry. The reactivity in these reactions is governed by the electronic nature of the diene and dienophile. Electron-rich dienes react readily with electron-poor dienophiles in what is known as a normal-electron-demand Diels-Alder reaction. This compound, developed by Samuel J. Danishefsky, is a paradigm of an electron-rich diene.[1] The strategic placement of a methoxy group at the 1-position and a trimethylsiloxy group at the 3-position significantly enhances the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating its reaction with a wide array of dienophiles.[2] This heightened reactivity, coupled with the high regioselectivity observed in its cycloaddition reactions, has established Danishefsky's diene as an invaluable reagent in the synthesis of complex natural products and pharmaceuticals.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral characteristics of this compound is crucial for its proper handling, storage, and characterization.
Physicochemical Properties
The key physicochemical properties of Danishefsky's diene are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂Si | [1] |
| Molar Mass | 172.30 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 68-69 °C at 14 mmHg | [5] |
| Density | 0.885 g/mL at 25 °C | [5] |
| Refractive Index | n²⁰/D 1.454 | [5] |
| Storage Temperature | 2-8 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [6] |
| ¹³C NMR | Spectra available from suppliers like Fluka AG. | [6] |
| Infrared (IR) | Spectra available. | [7] |
| Mass Spectrometry | Spectra available. | [6] |
The Electron-Rich Nature and Reactivity
The exceptional reactivity of Danishefsky's diene stems from the cumulative electron-donating effects of the methoxy (-OCH₃) and trimethylsiloxy (-OSi(CH₃)₃) groups. The oxygen atom of the methoxy group and the siloxy group donate electron density into the diene system through resonance, thereby raising the energy of the HOMO. This high-energy HOMO interacts more effectively with the Lowest Unoccupied Molecular Orbital (LUMO) of electron-deficient dienophiles, leading to a smaller HOMO-LUMO gap and a faster reaction rate.
The regioselectivity of the Diels-Alder reactions of Danishefsky's diene is also a direct consequence of its electronic structure. The C4 carbon atom of the diene bears the highest coefficient in the HOMO, making it the most nucleophilic center. Consequently, in reactions with unsymmetrical dienophiles, the C4 of the diene preferentially attacks the more electrophilic carbon of the dienophile.[8]
Experimental Protocols
Preparation of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[9]
Materials:
-
4-Methoxy-3-buten-2-one
-
Trimethylchlorosilane (TMSCl)
-
Triethylamine (Et₃N)
-
Zinc chloride (ZnCl₂), anhydrous
-
Benzene (Caution: Carcinogen)
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add triethylamine and anhydrous zinc chloride under a nitrogen atmosphere. Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one in benzene to the flask all at once. Continue stirring for 5 minutes.
-
Rapidly add trimethylchlorosilane. An exothermic reaction will occur; maintain the temperature below 45 °C using an ice bath.
-
After the initial exotherm subsides (approximately 30 minutes), heat the reaction mixture to 43 °C and maintain this temperature for 12 hours. The mixture will become very thick.
-
After cooling to room temperature, pour the reaction mixture into a large volume of diethyl ether with stirring.
-
Filter the mixture through Celite to remove the solid precipitate. Wash the solid residue with additional diethyl ether.
-
Combine the ethereal filtrates and concentrate under reduced pressure to obtain the crude product as a brown oil.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Caption: Experimental workflow for the synthesis of Danishefsky's diene.
Diels-Alder Reaction with Maleic Anhydride
This protocol demonstrates a typical Diels-Alder reaction using Danishefsky's diene.[9]
Materials:
-
This compound
-
Maleic anhydride, freshly sublimed
-
Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., benzene or THF) in a reaction flask at 0 °C (ice bath).
-
Add freshly sublimed maleic anhydride portion-wise to the stirred solution over a period of 25 minutes.
-
After the addition is complete, remove the ice bath and stir the solution at room temperature for 15 minutes.
-
To hydrolyze the silyl enol ether, add a mixture of tetrahydrofuran and 0.1 N hydrochloric acid. Stir for 1 minute.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cycloadduct.
-
The crude product can be further purified by crystallization or chromatography.
Caption: General workflow for the Diels-Alder reaction of Danishefsky's diene.
Applications in Synthesis
The high reactivity and selectivity of Danishefsky's diene have made it a cornerstone in the synthesis of a diverse range of cyclic compounds.
Diels-Alder Reactions with Various Dienophiles
Danishefsky's diene reacts efficiently with a wide variety of dienophiles, including:
-
α,β-Unsaturated ketones and esters: These reactions provide access to highly functionalized cyclohexenone derivatives.
-
Maleic anhydride and N-substituted maleimides: These reactions are typically fast and high-yielding.[10]
-
Imines (Aza-Diels-Alder): This reaction is a powerful method for the synthesis of nitrogen-containing heterocycles such as dihydropyridones.[11]
-
Aldehydes (Hetero-Diels-Alder): These reactions lead to the formation of dihydropyranones, which are valuable intermediates in natural product synthesis.[12]
-
Nitro-olefins: The reaction with nitro-olefins provides access to nitro-substituted cyclohexene derivatives.[1]
Reaction Yields in Diels-Alder Reactions
The following table summarizes representative yields for the Diels-Alder reaction of Danishefsky's diene with various dienophiles.
| Dienophile | Product Type | Yield (%) | Reference |
| Maleic Anhydride | Dicarboxylic Anhydride | High | [9] |
| Methyl Acrylate | Cyclohexenecarboxylate | Good | [10] |
| Benzaldehyde (in the presence of a catalyst) | Dihydropyranone | 70 | [13] |
| Imines | Dihydropyridone | 66-95 | [8][11] |
| N-Phenylmaleimide | Isoindoledione | 82 | [10] |
Conclusion
This compound (Danishefsky's diene) is a highly valuable and versatile reagent in modern organic synthesis. Its pronounced electron-rich character, a result of the synergistic effects of its methoxy and trimethylsiloxy substituents, drives its exceptional reactivity in Diels-Alder and other cycloaddition reactions. This guide has provided a detailed overview of its fundamental properties, reactivity, and synthetic applications, supported by experimental protocols and data. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the principles and practical aspects of using Danishefsky's diene will continue to open new avenues for the efficient construction of complex molecular architectures.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]
- 4. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 反-1-甲氧基-3-(三甲基硅氧基)-1,3-丁二烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | C8H16O2Si | CID 5366448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Danishefsky’s_diene [chemeurope.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Preparation and Reaction Chemistry of Novel Silicon-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Stability and Storage of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, is a highly reactive and versatile organosilicon compound widely employed in organic synthesis. Its electron-rich nature makes it an exceptional reagent in Diels-Alder reactions, facilitating the construction of complex cyclic systems.[1][2] However, this high reactivity also contributes to its inherent instability, necessitating careful handling and storage to ensure its purity and efficacy in synthetic applications. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Danishefsky's diene, including insights into its degradation pathways and recommended analytical methods for purity assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂Si |
| Molecular Weight | 172.30 g/mol [3] |
| Appearance | Colorless to light yellow liquid[4][5] |
| Boiling Point | 68-69 °C at 14 mmHg |
| Density | 0.885 g/mL at 25 °C |
| Refractive Index | n20/D 1.454 (lit.) |
Stability Profile
Danishefsky's diene is susceptible to degradation under several conditions, primarily due to the lability of the silyl enol ether and the reactivity of the diene system.
Hydrolytic Instability
The primary degradation pathway for Danishefsky's diene is hydrolysis of the silyl enol ether moiety.[6] This reaction is catalyzed by the presence of moisture and is accelerated under acidic conditions. The hydrolysis product is the starting material for the diene's synthesis, 4-methoxy-3-buten-2-one, and a disiloxane. Commercial sources of Danishefsky's diene often list 4-methoxy-3-buten-2-one as a potential impurity, typically in the range of 2-5%.
The proposed mechanism for the acid-catalyzed hydrolysis is depicted in the following diagram:
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of Danishefsky's diene.
Thermal Instability
Instability in the Presence of Lewis Acids
Danishefsky's diene is known to be unstable under Lewis acidic conditions.[8] This instability can complicate its use in certain catalytic enantioselective Diels-Alder reactions where Lewis acid catalysts are often employed. The interaction with Lewis acids can lead to polymerization or other undesired side reactions.
Recommended Storage and Handling
To maintain the quality and reactivity of Danishefsky's diene, the following storage and handling procedures are recommended:
Storage Conditions
A summary of recommended storage conditions is provided in Table 2.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Minimizes thermal degradation and side reactions. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Desiccation | Store over a desiccant | Ensures a dry environment to prevent hydrolysis. |
Handling Precautions
-
Inert Atmosphere: All transfers and handling should be performed under an inert atmosphere to minimize exposure to air and moisture.
-
Dry Glassware and Solvents: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.
-
Avoid Protic Solvents and Acids: Danishefsky's diene is incompatible with protic solvents and strong acids.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, as the compound is a skin and eye irritant.[1]
-
Ventilation: Handle in a well-ventilated fume hood.
Experimental Protocols for Stability Assessment
To evaluate the stability of Danishefsky's diene under specific conditions, forced degradation and accelerated stability studies can be conducted.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. A general workflow for a forced degradation study is presented below.
Caption: General workflow for a forced degradation study of Danishefsky's diene.
Protocol for Acidic Hydrolysis Stress Testing:
-
Prepare a solution of Danishefsky's diene in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Add a solution of hydrochloric acid (e.g., 0.1 M aqueous HCl) to the diene solution.
-
Maintain the mixture at a controlled temperature (e.g., room temperature or 40 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Analyze the samples by a validated analytical method (e.g., GC-MS or NMR) to quantify the remaining diene and identify degradation products.
Accelerated Stability Studies
Accelerated stability studies are used to predict the shelf life of a substance by exposing it to elevated temperature and humidity conditions.
Protocol for Accelerated Stability Study:
-
Package samples of Danishefsky's diene in the intended storage container.
-
Place the samples in a stability chamber at accelerated conditions (e.g., 40 °C / 75% RH).
-
Withdraw samples at predetermined time points (e.g., 1, 3, and 6 months).
-
Analyze the samples for purity and degradation products using a validated analytical method.
-
The data can be used to model the degradation kinetics and estimate the shelf life under recommended storage conditions.
Analytical Methods for Purity and Stability Assessment
Several analytical techniques can be employed to assess the purity and monitor the stability of Danishefsky's diene.
| Analytical Method | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities and degradation products. Quantitative analysis of purity.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the diene and its degradation products. Quantitative analysis of purity and degradation over time.[10] |
Potential for Stabilization
While the literature does not provide specific examples of stabilizers used for Danishefsky's diene, the use of radical inhibitors such as butylated hydroxytoluene (BHT) or hydroquinone could potentially inhibit polymerization or oxidation, especially during long-term storage or distillation. However, the compatibility and efficacy of such additives would need to be experimentally verified.
Conclusion
The synthetic utility of this compound is intrinsically linked to its careful handling and storage. Its susceptibility to hydrolysis, thermal stress, and Lewis acids necessitates stringent control over its environment. By adhering to the recommended storage conditions of 2-8 °C under an inert and dry atmosphere, and by employing appropriate handling techniques, researchers can ensure the integrity and reactivity of this valuable reagent. For applications requiring long-term storage or for establishing a robust quality control framework, conducting forced degradation and accelerated stability studies using validated analytical methods is highly recommended. Further research into the use of stabilizers could also provide avenues for enhancing the shelf life of Danishefsky's diene.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Danishefsky’s_diene [chemeurope.com]
- 3. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]
- 4. 54125-02-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 94% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Diels-Alder Reaction Using 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] A particularly reactive and versatile diene for this transformation is 1-methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene.[2] Its electron-rich nature, arising from the synergistic effects of the methoxy and trimethylsiloxy substituents, allows for rapid reactions with a wide range of dienophiles, especially those that are electron-deficient.[3] This high reactivity often proceeds with high regioselectivity and allows for reactions under mild conditions, sometimes without the need for Lewis acid catalysis.[4]
The initial cycloadduct, a silyl enol ether, can be readily hydrolyzed under acidic conditions to afford a cyclohexenone derivative, a valuable synthetic intermediate in the synthesis of complex natural products and pharmaceuticals.[2][5] These application notes provide detailed protocols for the Diels-Alder reaction using Danishefsky's diene with various dienophiles and summarize quantitative data to facilitate experimental design.
Data Presentation
The following tables summarize the reaction conditions and yields for the Diels-Alder reaction of Danishefsky's diene with various dienophiles.
Table 1: Diels-Alder Reaction with α,β-Unsaturated Carbonyl Compounds
| Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic anhydride | None | Neat | 25 | 0.25 | 90 | [3] |
| Methyl vinyl ketone | ZnCl₂ (catalytic) | Benzene | 25 | 2 | 85 | [3] |
| 2-Methylcyclohex-2-en-1-one | TiCl₄ (1.1 eq) | CH₂Cl₂ | -78 to 25 | 3 | 78 | [3] |
| 1-Carbomethoxycyclohexene | TiCl₄ (1.1 eq) | CH₂Cl₂ | -78 to 25 | 3 | 72 | [3] |
Table 2: Hetero-Diels-Alder Reaction with Aldehydes
| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propanal | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 45 | [6] |
| Isobutanal | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 68 | [6] |
| Pivalaldehyde | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 52 | [6] |
| Acrolein | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 37 | [6] |
| Cyclopropanecarboxaldehyde | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 66 | [6] |
| Benzaldehyde | BF₃·OEt₂ (1.0 eq) | Diethyl ether | -78 | 1 | 68 | [6] |
Experimental Protocols
General Considerations
Danishefsky's diene is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. Reactions involving Lewis acids should be performed in oven-dried glassware.
Protocol 1: Diels-Alder Reaction with Maleic Anhydride (Thermal)
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
This compound (Danishefsky's diene)
-
Maleic anhydride (freshly sublimed)
-
Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid (HCl)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Pentane
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Add freshly sublimed maleic anhydride (1.05 eq) portion-wise over 25 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the clear solution for 15 minutes at room temperature.
-
Add a solution of THF and 0.1 N HCl and stir vigorously for 1 minute.
-
Pour the reaction mixture into a separatory funnel containing chloroform and water.
-
Separate the organic layer, and extract the aqueous layer with chloroform (3 x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by crystallization from a pentane/diethyl ether mixture to afford the pure anhydride adduct.[3]
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with an α,β-Unsaturated Ketone (e.g., 2-Methylcyclohex-2-en-1-one)
This protocol is a general procedure based on literature examples.[3]
Materials:
-
This compound (Danishefsky's diene)
-
2-Methylcyclohex-2-en-1-one
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add the α,β-unsaturated ketone (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 eq) via the dropping funnel. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product is then subjected to acidic workup to induce hydrolysis of the silyl enol ether and elimination of methanol. To the crude adduct, add a mixture of tetrahydrofuran and 1 N hydrochloric acid and stir at room temperature for 1-2 hours.
-
Extract the product with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting α,β-unsaturated ketone by silica gel column chromatography.
Visualizations
Caption: General workflow of the Diels-Alder reaction using Danishefsky's diene.
Caption: Key components and interactions in the Diels-Alder reaction.
References
- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Application Notes and Protocols: Reactivity of Danishefsky's Diene with Electron-Deficient Dienophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of Danishefsky's diene with a variety of electron-deficient dienophiles. This highly reactive diene is a cornerstone in organic synthesis, particularly in the construction of complex cyclic systems. The following sections detail the underlying principles of its reactivity, provide quantitative data for key reactions, and offer detailed experimental protocols.
Introduction to Danishefsky's Diene
Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is an electron-rich diene that exhibits exceptional reactivity in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[1][2] The presence of two electron-donating groups, a methoxy group and a trimethylsilyloxy group, significantly raises the energy of the highest occupied molecular orbital (HOMO) of the diene.[2] This elevated HOMO energy leads to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of electron-deficient dienophiles, resulting in a faster reaction rate.[3]
The utility of Danishefsky's diene is further enhanced by the predictable regioselectivity of its cycloaddition reactions and the versatility of the resulting cycloadducts.[4] The initial adducts can be readily hydrolyzed to furnish α,β-unsaturated ketones, valuable intermediates in the synthesis of natural products and pharmaceuticals.[5]
Reactivity with Electron-Deficient Dienophiles
Danishefsky's diene readily reacts with a wide array of dienophiles that possess electron-withdrawing groups. These groups lower the LUMO energy of the dienophile, accelerating the Diels-Alder reaction.[6] Common classes of electron-deficient dienophiles include α,β-unsaturated ketones, esters, nitriles, and nitroalkenes.
Reaction Mechanism
The Diels-Alder reaction between Danishefsky's diene and an electron-deficient dienophile generally proceeds through a concerted [4+2] cycloaddition mechanism.[3] However, in the presence of Lewis acids, a stepwise mechanism involving a Mukaiyama-type aldol addition followed by cyclization can also occur.[3] The general concerted pathway is illustrated below.
Caption: General mechanism of the Diels-Alder reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the reaction of Danishefsky's diene with various electron-deficient dienophiles.
Table 1: Reaction with Maleic Anhydride
| Entry | Dienophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Maleic Anhydride | Tetrahydrofuran | 0 to RT | 40 | 90 | [5] |
Table 2: Reactions with Aldehydes (Hetero-Diels-Alder)
| Entry | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Glyoxylate | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 9 | 40 | [7] |
| 2 | Benzaldehyde | BF₃·OEt₂ (100) | Diethyl Ether | -78 | 1 | - | [8] |
Table 3: Reactions with Nitroalkenes
| Entry | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | β-Nitrostyrene | Benzene | Reflux | - | - | [9] |
Note: Specific yield data for the reaction with β-nitrostyrene was not available in the cited literature, though the reaction is reported to proceed.
Experimental Protocols
Protocol 1: Synthesis of Danishefsky's Diene
This protocol is adapted from the procedure reported by Danishefsky and Kitahara.[2]
Materials:
-
4-methoxy-3-buten-2-one
-
Triethylamine
-
Zinc chloride (anhydrous)
-
Chlorotrimethylsilane
-
Benzene (Caution: Carcinogen, handle in a well-ventilated fume hood with appropriate personal protective equipment)[5]
-
Ether
-
Celite
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add triethylamine (5.7 mol).
-
Add anhydrous zinc chloride (0.07 mol) and stir the mixture under a nitrogen atmosphere at room temperature for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one (2.50 mol) in benzene (750 mL) all at once. Continue stirring for 5 minutes.
-
Rapidly add chlorotrimethylsilane (5.0 mol). The reaction mixture will change color and evolve heat. Maintain the temperature below 45°C using an ice bath.
-
After 30 minutes, heat the mixture to 43°C and maintain this temperature for 12 hours. The mixture will become very thick.
-
Cool the reaction to room temperature and pour it into 5 L of ether with mixing.
-
Filter the solid material through Celite. Stir the collected solid with an additional 4 L of ether and filter again.
-
Combine the ether filtrates and concentrate under reduced pressure to obtain a brown oil.
-
Purify the crude product by fractional distillation under vacuum to yield Danishefsky's diene.
Protocol 2: Diels-Alder Reaction with Maleic Anhydride
This protocol is based on the reaction described in Organic Syntheses.[5]
Materials:
-
Danishefsky's diene
-
Maleic anhydride (freshly sublimed)
-
Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid
-
Chloroform
-
Magnesium sulfate (anhydrous)
-
Pentane
-
Ether
Procedure:
-
To a solution of Danishefsky's diene (0.174 mol) in a flask at 0°C (ice bath), add freshly sublimed maleic anhydride (0.01 mol) in small portions over 25 minutes.
-
After the addition is complete, remove the ice bath and stir the clear solution for 15 minutes at room temperature.
-
Add a mixture of THF (35 mL) and 0.1 N hydrochloric acid (15 mL) in three portions and stir for 1 minute after each addition.
-
Pour the resulting solution into 100 mL of chloroform and treat with 25 mL of water.
-
Separate the organic layer and extract the aqueous layer four times with 100 mL portions of chloroform.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure (not exceeding 40°C) to yield an oil that solidifies upon standing.[5]
-
Triturate the solid with pentane and small portions of ether until free-flowing crystals are obtained.
-
Isolate the crystals by filtration and wash with a 2:1 pentane/ether solution to afford the product, 5β-Methoxycyclohexan-1-one-3β,4β-dicarboxylic acid anhydride.[5]
Caption: General experimental workflow.
Conclusion
Danishefsky's diene remains a powerful and versatile tool in organic synthesis. Its high reactivity and predictable selectivity with a range of electron-deficient dienophiles make it an invaluable reagent for the construction of complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to effectively utilize this diene in their synthetic endeavors.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Diels-Alder Synthesis with 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled construction of six-membered rings. The use of activated dienes, such as 1-methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, has significantly broadened the scope of this transformation, particularly in the context of hetero-Diels-Alder reactions. The resulting dihydropyranone scaffolds are valuable intermediates in the synthesis of natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the asymmetric Diels-Alder synthesis utilizing Danishefsky's diene with a focus on chiral Lewis acid catalysis.
Reaction Principle
The asymmetric hetero-Diels-Alder reaction between Danishefsky's diene and a prochiral aldehyde is typically catalyzed by a chiral Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, lowering its LUMO energy and activating it for cycloaddition. The chiral environment of the catalyst directs the approach of the diene, leading to the formation of one enantiomer of the cycloadduct in excess. Subsequent workup, often involving mild acid treatment, hydrolyzes the silyl enol ether to afford the corresponding 2,3-dihydro-4H-pyran-4-one.
Data Presentation: Comparison of Chiral Catalytic Systems
The choice of chiral catalyst is crucial for achieving high yield and stereoselectivity. Below is a summary of various catalytic systems for the asymmetric hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes.
| Catalyst System | Dienophile (Aldehyde) | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| (R)-H₈-BINOL / Ti(OiPr)₄ | Benzaldehyde | Toluene | 0 | 20 | 92 | 99 | [1][2] |
| (R)-H₈-BINOL / Ti(OiPr)₄ | p-Chlorobenzaldehyde | Toluene | 0 | 20 | 95 | 99 | [1][2] |
| (R)-H₈-BINOL / Ti(OiPr)₄ | p-Nitrobenzaldehyde | Toluene | 0 | 20 | 94 | 99 | [1][2] |
| (R)-H₈-BINOL / Ti(OiPr)₄ | Cinnamaldehyde | Toluene | 0 | 20 | 90 | 98 | [1][2] |
| Tridentate Cr(III)-Schiff Base | Benzaldehyde | EtOAc | 50 | 1 | 85 | 90 | |
| Tridentate Cr(III)-Schiff Base | p-Nitrobenzaldehyde | EtOAc | 50 | 1 | 99 | 85 | |
| Tridentate Cr(III)-Schiff Base | Cyclohexanecarboxaldehyde | EtOAc | 50 | 1 | 82 | 97 | |
| Bis(oxazoline)-Cu(OTf)₂ | Methyl Glyoxylate | CH₂Cl₂ | -78 | 10 | 40 | 47 | [3] |
| Dirhodium(II) carboxamidate | p-Nitrobenzaldehyde | CH₂Cl₂ | RT | 1 | - | 97 | [4] |
Experimental Protocols
Protocol 1: Asymmetric Hetero-Diels-Alder Reaction Catalyzed by Ti(IV)-H₈-BINOL Complex
This protocol is adapted from the work of Jiang and coworkers for the highly enantioselective synthesis of 2,3-dihydro-2-phenyl-4-pyranone.[1][2]
Materials:
-
(R)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((R)-H₈-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Toluene, anhydrous
-
Benzaldehyde, freshly distilled
-
This compound (Danishefsky's diene)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-H₈-BINOL (0.11 mmol) in anhydrous toluene (2 mL). To this solution, add Ti(OiPr)₄ (0.1 mmol) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to 0 °C (ice bath).
-
Addition of Reactants: To the cooled catalyst solution, add freshly distilled benzaldehyde (0.5 mmol) followed by the dropwise addition of Danishefsky's diene (1.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup: Upon completion, quench the reaction by adding a few drops of trifluoroacetic acid. Stir for 30 minutes at room temperature. Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 2,3-dihydro-2-phenyl-4-pyranone.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction with a Chiral Tridentate Chromium(III)-Schiff Base Complex
This protocol describes a procedure for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes using a chiral chromium(III) catalyst.
Materials:
-
Chiral tridentate chromium(III)-Schiff base catalyst
-
Ethyl acetate (EtOAc), anhydrous
-
Aldehyde (e.g., benzaldehyde), freshly distilled
-
This compound (Danishefsky's diene)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous potassium carbonate (K₂CO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Activation: Place the chiral tridentate chromium(III)-Schiff base catalyst (0.005 mmol, 1 mol%) in a Schlenk tube under an argon atmosphere. Add anhydrous ethyl acetate (0.5 mL) and heat the mixture at 50 °C for 30 minutes.
-
Addition of Reactants: To the catalyst solution, add the freshly distilled aldehyde (0.5 mmol) followed by Danishefsky's diene (0.6 mmol) under a gentle stream of argon.
-
Reaction: Maintain the reaction mixture at 50 °C for 12 hours.
-
Quenching and Workup: Cool the reaction mixture to room temperature and quench with 3 drops of TFA. After stirring for 30 minutes, dilute the mixture with dichloromethane. Wash the organic phase with saturated aqueous K₂CO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 2,3-dihydropyran-4-one product.
-
Analysis: Determine the enantiomeric excess by chiral GC or HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for asymmetric hetero-Diels-Alder reactions.
Catalytic Cycle
Caption: Simplified catalytic cycle for a Lewis acid-catalyzed Diels-Alder.
Factors Influencing Stereoselectivity
Caption: Key factors influencing the stereoselectivity of the reaction.
References
The Role of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Danishefsky's diene, formally known as 1-methoxy-3-trimethylsiloxy-1,3-butadiene, is a highly reactive and versatile building block in organic synthesis. Its electron-rich nature makes it an exceptional diene for [4+2] cycloaddition reactions, particularly the Diels-Alder and hetero-Diels-Alder reactions. This reactivity has been harnessed in the elegant total syntheses of numerous complex natural products, enabling the efficient construction of key carbocyclic and heterocyclic frameworks. This document provides detailed application notes and experimental protocols for the use of Danishefsky's diene in the total synthesis of two notable natural products: the potent anticancer agent (+)-Discodermolide and the Amaryllidaceae alkaloid (-)-Lycoranone, a precursor to Lycorine.
Application in the Total Synthesis of (+)-Discodermolide
In the total synthesis of the marine-derived polyketide (+)-Discodermolide, a key fragment was constructed utilizing a titanium-mediated hetero-Diels-Alder reaction between an aldehyde and Danishefsky's diene. This strategic step, developed by Myles and coworkers, allowed for the efficient and stereocontrolled formation of a dihydropyranone intermediate, which was then elaborated to the target fragment.[1]
Key Reaction Data
| Entry | Dienophile (Aldehyde) | Diene | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Aldehyde precursor to the C13-C21 fragment | This compound | TiCl₄ | CH₂Cl₂ | -78 | 85 | Not Reported |
Experimental Protocol: Hetero-Diels-Alder Reaction in the Synthesis of a (+)-Discodermolide Fragment
This protocol is adapted from the total synthesis of (+)-Discodermolide by Myles et al.[1]
Materials:
-
Aldehyde precursor to the C13-C21 fragment
-
This compound (Danishefsky's diene)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of the aldehyde precursor (1.0 equivalent) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Titanium tetrachloride (1.1 equivalents) is added dropwise to the stirred solution.
-
A solution of this compound (1.5 equivalents) in anhydrous dichloromethane is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, a dihydropyranone, is purified by flash column chromatography.
Workflow Diagram:
Caption: Hetero-Diels-Alder Reaction Workflow.
Application in the Total Synthesis of (-)-Lycoranone
The total synthesis of (-)-Lycoranone, a key intermediate for the Amaryllidaceae alkaloid Lycorine, was accomplished by Taber and coworkers through a strategy that employed an intramolecular Diels-Alder reaction of a vinyl allene. While not a direct application of Danishefsky's diene with an external dienophile, a related strategy in the synthesis of the required diene precursor showcases the versatility of silyl enol ether chemistry, a core principle of Danishefsky's diene. A crucial step involves the formation of a vinylallene through the reaction of a propargyl alcohol derivative with an organocuprate, which then undergoes the key intramolecular cycloaddition.
Key Reaction Data
| Entry | Substrate | Key Reaction | Solvent | Temperature (°C) | Yield (%) |
| 1 | Propargyl Mesylate | Intramolecular Diels-Alder of in situ generated vinylallene | Toluene | 110 (sealed tube) | 78 |
Experimental Protocol: Intramolecular Diels-Alder in the Synthesis of (-)-Lycoranone Precursor
This protocol is based on the synthesis of a key intermediate in the total synthesis of (-)-Lycoranone by Taber et al.
Materials:
-
Propargyl mesylate precursor
-
Lithium dimethylcuprate (Me₂CuLi)
-
Diethyl ether, anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
A solution of the propargyl mesylate precursor (1.0 equivalent) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.
-
A solution of lithium dimethylcuprate (2.0 equivalents) in diethyl ether is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude vinylallene intermediate.
-
The crude vinylallene is dissolved in anhydrous toluene and the solution is heated in a sealed tube at 110 °C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography to afford the tetracyclic Diels-Alder adduct.
Logical Relationship Diagram:
Caption: Synthesis of the Lycoranone Core.
References
Application Notes and Protocols: Lewis Acid Catalyzed Cycloaddition of Danishefsky's Diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, has been significantly advanced by the development of highly reactive dienes. Among these, Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) stands out as a particularly electron-rich and versatile reagent.[1] Its reaction with various dienophiles, especially under Lewis acid catalysis, provides a powerful and regioselective method for the construction of functionalized six-membered rings, which are prevalent scaffolds in numerous natural products and pharmaceutical agents.[2][3][4] The Lewis acid plays a crucial role in activating the dienophile, thereby accelerating the reaction rate and often controlling the stereochemical outcome.[5] These reactions typically proceed through a stepwise Mukaiyama-aldol type mechanism or a concerted [4+2] cycloaddition pathway.[6] This document provides detailed application notes, experimental protocols, and comparative data for the Lewis acid-catalyzed cycloaddition of Danishefsky's diene.
Data Presentation
The choice of Lewis acid catalyst profoundly influences the efficiency and selectivity of the cycloaddition. Below are tables summarizing the performance of various Lewis acids in the reaction of Danishefsky's diene with representative aldehydes and imines.
Table 1: Comparison of Lewis Acids in the Cycloaddition of Danishefsky's Diene with Benzaldehyde
| Entry | Lewis Acid (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | ZnCl₂ (10) | THF | -78 to rt | 2 | 85 | - | [7] |
| 2 | BF₃·OEt₂ (100) | CH₂Cl₂ | -78 | 1 | 90 | 20:1 | [7] |
| 3 | TiCl₄ (100) | CH₂Cl₂ | -78 | 0.5 | 92 | >99:1 | [7] |
| 4 | Eu(fod)₃ (5) | CDCl₃ | 25 | 24 | 78 | - | [7] |
Table 2: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene with Glyoxylate Esters [2]
| Entry | Dienophile | Chiral Ligand | Metal Salt (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl Glyoxylate | Bis(oxazoline) 1 | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 9 | 40 | 47 |
| 2 | Ethyl Glyoxylate | Bis(oxazoline) 1 | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 9 | 45 | 52 |
| 3 | Methyl Glyoxylate | Constrained Bis(oxazoline) 3 | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 7 | 70 | 72 |
| 4 | Ethyl Glyoxylate | Constrained Bis(oxazoline) 3 | Cu(OTf)₂ (10) | CH₂Cl₂ | -78 | 7 | 75 | 70 |
Experimental Protocols
Protocol 1: General Procedure for the ZnCl₂-Catalyzed Cycloaddition of Danishefsky's Diene with an Aldehyde
This protocol describes a general method for the synthesis of dihydropyranones from aldehydes.
Materials:
-
Aldehyde (1.0 mmol)
-
Danishefsky's diene (1.5 mmol)
-
Zinc chloride (ZnCl₂, 1 M solution in diethyl ether, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and dissolve it in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the ZnCl₂ solution (0.1 mL, 0.1 mmol) dropwise to the stirred aldehyde solution.
-
After stirring for 15 minutes at -78 °C, add Danishefsky's diene (1.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyranone.[8]
Protocol 2: Preparation of Danishefsky's Diene
This protocol is adapted from the original literature procedure for the synthesis of Danishefsky's diene.[9]
Materials:
-
4-Methoxy-3-buten-2-one (2.50 mol)
-
Triethylamine (5.7 mol)
-
Anhydrous zinc chloride (ZnCl₂, 0.07 mol)
-
Chlorotrimethylsilane (5.0 mol)
-
Anhydrous benzene
-
Anhydrous diethyl ether
-
Celite
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add triethylamine (575 g, 5.7 mol) and pre-dried zinc chloride (10.0 g, 0.07 mol). Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.[9]
-
Add a solution of 4-methoxy-3-buten-2-one (250 g, 2.50 mol) in benzene (750 mL) all at once. Continue stirring for 5 minutes.[9]
-
Rapidly add chlorotrimethylsilane (542 g, 5.0 mol). The reaction is exothermic; maintain the temperature below 45 °C using an ice bath.[9]
-
After 30 minutes, heat the mixture to 43 °C and maintain this temperature for 12 hours. The mixture will become very thick.[9]
-
After cooling to room temperature, pour the reaction mixture into diethyl ether (5 L) with mixing.
-
Filter the solid material through Celite. Stir the collected solid with an additional 4 L of ether and filter again through Celite.[9]
-
Combine the ether washings and evaporate the solvent under reduced pressure to obtain a brown oil.[9]
-
Purify the crude product by fractional distillation under reduced pressure (e.g., 78-81 °C at 23 mmHg) to yield Danishefsky's diene.[9]
Visualizations
The following diagrams illustrate the key mechanistic pathways and a general workflow for the described reactions.
Caption: Reaction mechanism of the Lewis acid-catalyzed cycloaddition.
Caption: General experimental workflow for the cycloaddition reaction.
Applications in Drug Development
The dihydropyranone and related heterocyclic structures synthesized through this methodology are key intermediates in the total synthesis of numerous biologically active compounds.
-
(+)-Prelactone C: The Lewis acid-catalyzed cycloaddition of Danishefsky's diene with a chiral aldehyde has been a key step in the asymmetric synthesis of (+)-Prelactone C, a natural product with potential biological activity. This highlights the reaction's utility in constructing stereochemically complex molecules.
-
Neurokinin-1 (NK1) Receptor Antagonists: The synthesis of casopitant, a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting, utilizes aza-Diels-Alder reaction of a Danishefsky-type diene with an imine. This demonstrates the direct applicability of this chemistry in the development of modern pharmaceuticals.[10]
Conclusion
The Lewis acid-catalyzed cycloaddition of Danishefsky's diene is a robust and versatile synthetic tool for the preparation of highly functionalized six-membered rings. The careful selection of the Lewis acid catalyst and reaction conditions allows for high yields and, in many cases, excellent stereocontrol. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures with significant biological and pharmaceutical relevance.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. youtube.com [youtube.com]
- 7. baranlab.org [baranlab.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hetero-Diels-Alder Reactions of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, is a highly reactive and versatile reagent in organic synthesis.[1][2][3] Its electron-rich nature makes it an excellent diene for [4+2] cycloaddition reactions, particularly the hetero-Diels-Alder reaction.[1][2] This reaction provides a powerful and convergent method for the synthesis of highly functionalized six-membered heterocycles, which are key structural motifs in numerous natural products and pharmaceutical agents.[4][5][6][7]
These application notes provide a comprehensive overview of the hetero-Diels-Alder reactions of Danishefsky's diene, with a focus on reactions with aldehydes and imines. Detailed experimental protocols and a summary of representative catalytic systems are presented to facilitate the application of this important transformation in research and development.
Reaction Mechanism and Stereochemistry
The hetero-Diels-Alder reaction of Danishefsky's diene with a heterodienophile, such as an aldehyde or an imine, can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise Mukaiyama-aldol type mechanism followed by cyclization.[8] The use of a Lewis acid catalyst is often employed to activate the dienophile, thereby accelerating the reaction and influencing the stereochemical outcome.[5][7] Upon acidic workup, the initial cycloadduct is converted to a more stable dihydropyranone or dihydropyridone.
For asymmetric variants of the reaction, chiral Lewis acids are utilized to create a chiral environment around the dienophile, leading to the formation of one enantiomer in excess.[4][5][6][9]
Applications in Synthesis
The dihydropyranone and dihydropyridone products of these reactions are versatile synthetic intermediates. They can be readily transformed into a variety of complex molecules, including:
-
Carbohydrates and their derivatives
-
Alkaloids
-
Polyketide natural products
-
Other biologically active heterocyclic compounds
Tabulated Data of Representative Hetero-Diels-Alder Reactions
The following tables summarize quantitative data for selected hetero-Diels-Alder reactions of Danishefsky's diene with various dienophiles under different catalytic conditions.
Reactions with Aldehydes
| Dienophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Ti(IV)-H₈-BINOL (10) | CH₂Cl₂ | 0 | 12 | 92 | 99 | [6] |
| p-Nitrobenzaldehyde | Rh₂(4S-MEOX)₄ (1.0) | CH₂Cl₂ | RT | 24 | 95 | 94 | [5] |
| Benzaldehyde | Cr(III)-Schiff base 2b (1) | Toluene | 60 | 24 | 85 | 90 | [8] |
| Methyl Glyoxylate | Cu(OTf)₂ / bis(oxazoline) 3 (10) | CH₂Cl₂ | -78 | 9 | 70 | 72 | [9] |
| Ethyl Glyoxylate | In(III)-PyBox (5) | CH₂Cl₂ | RT | 12 | 92 | 95 | [4] |
Reactions with α-Ketoesters and Isatins
| Dienophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Methyl Pyruvate | Mg(II)-N,N'-dioxide (0.5) | Toluene | -20 | 2 | 98 | >99 | [10] |
| N-Boc Isatin | Mg(II)-N,N'-dioxide (0.1) | Toluene | -40 | 2 | 99 | 99 | [10] |
Aza-Hetero-Diels-Alder Reactions with Imines
| Dienophile (Imine from) | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | de (%) | Reference |
| Benzaldehyde & (R)-Me-benzylamine | Chiral Ionic Liquid | 30 | 4.5 | 92 | 84 | [11][12] |
| Various Aldehydes & Amines | Methanol (acid-free) | RT | - | high | - | [13] |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Hetero-Diels-Alder Reaction of an Aldehyde with Danishefsky's Diene using a Chiral Lewis Acid Catalyst
This protocol is a general representation based on procedures described in the literature.[4][5][6][8][9]
Materials:
-
Chiral Lewis acid catalyst (e.g., Ti(IV)-H₈-BINOL complex, 10 mol%)
-
Aldehyde (1.0 mmol)
-
Danishefsky's diene (1.2 - 2.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)
-
Trifluoroacetic acid (TFA) or other acid for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst.
-
Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
To the cooled catalyst solution, add the aldehyde dropwise.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for catalyst-aldehyde complex formation.
-
Add Danishefsky's diene dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be a mixture of the silyl enol ether cycloadduct and the dihydropyranone. To ensure complete conversion to the dihydropyranone, dissolve the crude material in CH₂Cl₂ and treat with a few drops of TFA at room temperature for 1 hour.
-
Quench the acid with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Characterize the product by standard analytical techniques (NMR, IR, MS) and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Preparation of Danishefsky's Diene
This protocol is adapted from the procedure reported by Danishefsky and co-workers.[2][14]
Materials:
-
4-Methoxy-3-buten-2-one (2.50 mol)
-
Triethylamine (5.7 mol)
-
Anhydrous Zinc Chloride (ZnCl₂, 0.07 mol)
-
Chlorotrimethylsilane (5.0 mol)
-
Anhydrous Benzene (750 mL)
-
Ether
-
Celite
-
Standard laboratory glassware for large-scale reaction and distillation under reduced pressure
-
Inert atmosphere (Nitrogen)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add triethylamine and anhydrous zinc chloride under a nitrogen atmosphere. Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one in benzene all at once. Continue stirring for 5 minutes.
-
Rapidly add chlorotrimethylsilane. The reaction is exothermic; maintain the temperature below 45 °C using an ice bath.
-
After the initial exotherm subsides (about 30 minutes), heat the reaction mixture to 43 °C and maintain this temperature for 12 hours. The mixture will become very thick.
-
After cooling to room temperature, pour the reaction mixture into a large volume of ether (5 L) with mixing.
-
Filter the solid precipitate through a pad of Celite. Wash the collected solids with additional ether.
-
Combine the ether filtrates and concentrate under reduced pressure to obtain a brown oil.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Visualizations
Caption: General scheme of the Lewis acid-catalyzed hetero-Diels-Alder reaction.
Caption: Experimental workflow for a typical hetero-Diels-Alder reaction.
Caption: Plausible catalytic cycle for a Lewis acid-catalyzed reaction.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric hetero-Diels-Alder reaction of Danishefsky's diene with α-ketoesters and isatins catalyzed by a chiral N,N'-dioxide/magnesium(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
- 12. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Pyridones and Pyranones using Danishefsky's Diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danishefsky's diene, a highly reactive organosilicon compound, serves as a versatile building block in organic synthesis, particularly in the construction of six-membered heterocyclic rings. Its electron-rich nature makes it an excellent reagent for Diels-Alder and hetero-Diels-Alder reactions. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocycles: 2,3-dihydro-4-pyridones and 2,3-dihydro-4H-pyran-4-ones. These moieties are prevalent in a wide array of natural products and pharmaceutically active compounds.
The synthesis of 2,3-dihydro-4-pyridones is typically achieved through an aza-Diels-Alder reaction between Danishefsky's diene and an imine. This reaction can be catalyzed by various Lewis acids, Brønsted acids, or even proceed under acid-free or neutral conditions.[1][2][3] The formation of 2,3-dihydro-4H-pyran-4-ones occurs via a hetero-Diels-Alder reaction of Danishefsky's diene with an aldehyde, often promoted by a Lewis acid catalyst.[1][2] The resulting dihydropyranone products are valuable intermediates that can be further elaborated into a variety of pyran-containing natural products.[1]
This guide offers detailed experimental procedures, quantitative data for a range of substrates, and diagrams illustrating the reaction pathways and experimental workflows to aid researchers in the successful application of Danishefsky's diene in their synthetic endeavors.
Synthesis of 2,3-Dihydro-4-Pyridones via Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction of Danishefsky's diene with imines provides a direct route to 2,3-dihydro-4-pyridones.[4] The reaction can be performed using pre-formed imines or through a more efficient one-pot, three-component approach where the imine is generated in situ from an aldehyde and an amine. A variety of catalysts can be employed to promote this transformation, and in some cases, the reaction proceeds efficiently without any catalyst.[1][2][3]
Data Presentation: Aza-Diels-Alder Reaction of Danishefsky's Diene
The following table summarizes the reaction conditions and yields for the synthesis of various 2,3-dihydro-4-pyridone derivatives.
| Entry | Aldehyde/Imine | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Cu(OTf)₂/SDS | Water | 12 | 95 | [5] |
| 2 | 4-Methoxybenzaldehyde | PEG-supported amine | Zn(ClO₄)₂·6H₂O | Methanol | 12 | 93 | |
| 3 | 4-Nitrobenzaldehyde | PEG-supported amine | Zn(ClO₄)₂·6H₂O | Methanol | 12 | 95 | |
| 4 | 2-Naphthaldehyde | PEG-supported amine | Zn(ClO₄)₂·6H₂O | Methanol | 12 | 92 | |
| 5 | Furfural | PEG-supported amine | Zn(ClO₄)₂·6H₂O | Methanol | 12 | 85 | |
| 6 | N-Benzylideneaniline | None | Methanol | - | 2 | 96 | [3] |
| 7 | N-(4-Methoxybenzylidene)aniline | None | Methanol | - | 3 | 98 | [3] |
| 8 | N-(4-Chlorobenzylidene)aniline | None | Methanol | - | 2 | 95 | [3] |
| 9 | Chiral Imine (R=Ph) | - | Chiral Ionic Liquid | - | 4.5 | 70 | [6] |
Experimental Protocols
Protocol 1: Three-Component Synthesis of a PEG-Supported 2,3-Dihydro-4-Pyridone
This protocol describes a one-pot synthesis of a 1-(4-carboxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4-pyridone derivative using a polyethylene glycol (PEG) supported amine.
Materials:
-
PEG-supported amine (0.23 g, containing 0.13 mmol of NH₂)
-
4-Methoxybenzaldehyde (0.15 mL, 1.25 mmol)
-
Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O) (4.65 mg, 1.25 x 10⁻² mmol)
-
Danishefsky's diene (75% purity, 0.40 mL, 1.50 mmol)
-
Methanol (0.5 mL)
Procedure:
-
To a reaction flask, add the PEG-supported amine, 4-methoxybenzaldehyde, zinc perchlorate hexahydrate, and Danishefsky's diene in methanol.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the polymer-bound product can be precipitated and isolated.
Protocol 2: Acid-Free Aza-Diels-Alder Reaction [3]
This protocol details the synthesis of 2,3-dihydro-4-pyridone derivatives in the absence of an acid catalyst.
Materials:
-
Appropriate imine (1.0 mmol)
-
Danishefsky's diene (1.5 mmol)
-
Methanol (5 mL)
Procedure:
-
Dissolve the imine in methanol in a reaction flask.
-
Add Danishefsky's diene to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism and Workflow
The aza-Diels-Alder reaction of Danishefsky's diene can proceed through either a concerted [4+2] cycloaddition or a stepwise Mannich-type mechanism.[7] The operative pathway is often influenced by the reaction conditions, particularly the presence and nature of a catalyst.
Caption: Mechanisms for the aza-Diels-Alder reaction.
Caption: Experimental workflow for pyridone synthesis.
Synthesis of 2,3-Dihydro-4H-Pyran-4-ones via Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction between Danishefsky's diene and aldehydes is a powerful method for constructing the 2,3-dihydro-4H-pyran-4-one scaffold.[2] This reaction is typically catalyzed by Lewis acids, which activate the aldehyde dienophile towards cycloaddition.[1]
Data Presentation: Hetero-Diels-Alder Reaction of Danishefsky's Diene
The following table presents a comparison of yields for the synthesis of 2,3-dihydro-4H-pyran-4-ones using Danishefsky's diene (DD) and Rawal's diene (RD).
| Entry | Aldehyde | Diene | Yield (%) | Reference |
| 1 | Isovaleraldehyde | DD | 68 | [8] |
| 2 | Isovaleraldehyde | RD | 64 | [8] |
| 3 | Pivalaldehyde | DD | 52 | [8] |
| 4 | Pivalaldehyde | RD | 74 | [8] |
| 5 | Acrolein | DD | 66 | [8] |
| 6 | Acrolein | RD | 72 | [8] |
| 7 | Benzaldehyde | DD | 68 | [8] |
| 8 | Benzaldehyde | RD | 63 | [8] |
Experimental Protocols
Protocol 3: General Procedure for the Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes [8]
Materials:
-
Danishefsky's diene (1.0 equiv.)
-
Aldehyde (1.1 equiv.)
-
Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) (catalytic amount)
-
Anhydrous diethyl ether or other suitable solvent
Procedure:
-
To a solution of Danishefsky's diene in anhydrous diethyl ether under an inert atmosphere (e.g., argon) at -78 °C, add the aldehyde.
-
Add the Lewis acid catalyst to the reaction mixture.
-
Allow the reaction to stir at -78 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 4: Preparation of Danishefsky's Diene [9][10]
Materials:
-
4-Methoxy-3-buten-2-one (2.50 mol)
-
Triethylamine (5.7 mol)
-
Zinc chloride (pre-dried, 0.07 mol)
-
Chlorotrimethylsilane (5.0 mol)
-
Benzene (750 mL)
-
Ether
Procedure:
-
In a three-necked flask, stir triethylamine and add pre-dried zinc chloride. Stir the mixture at room temperature under nitrogen for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one in benzene all at once. Continue stirring for 5 minutes.
-
Rapidly add chlorotrimethylsilane. The reaction is exothermic; maintain the temperature below 45 °C using an ice bath.
-
After 30 minutes, heat the solution to 43 °C and maintain this temperature for 12 hours.
-
After cooling to room temperature, pour the thick mixture into a large volume of ether.
-
Filter the solid material through Celite. Wash the collected solids with additional ether.
-
Combine the ether washings and evaporate the solvent under reduced pressure to obtain the crude diene.
-
Purify the diene by fractional distillation under reduced pressure.
Reaction Mechanism and Workflow
Similar to the aza-Diels-Alder reaction, the hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes can proceed through a concerted or a stepwise Mukaiyama-aldol type pathway, especially in the presence of a Lewis acid.[1]
Caption: Mechanisms for the hetero-Diels-Alder reaction.
Caption: Experimental workflow for pyranone synthesis.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
- 3. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 6. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Mannich-Michael Reaction of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, is a highly versatile and electron-rich diene utilized in a variety of carbon-carbon bond-forming reactions. One of its most significant applications is in the tandem Mannich-Michael reaction, often referred to as a hetero-Diels-Alder reaction, with imines. This reaction provides a powerful and convergent route for the synthesis of functionalized piperidinones and related nitrogen-containing heterocycles, which are prevalent scaffolds in numerous pharmaceuticals and natural products. The high reactivity of Danishefsky's diene, coupled with the ability to control stereoselectivity, makes it an invaluable tool in modern organic synthesis.
These application notes provide an overview of the utility of this compound in the Mannich-Michael reaction, including detailed experimental protocols and quantitative data for the synthesis of various piperidinone derivatives.
Applications in Heterocyclic Synthesis
The primary application of the Mannich-Michael reaction of Danishefsky's diene is the synthesis of 2,3-dihydro-4-pyridones. These compounds serve as versatile intermediates for the preparation of a wide range of substituted piperidines, a class of heterocycles of significant interest in medicinal chemistry.
Key applications include:
-
Synthesis of Piperidinones: The reaction of Danishefsky's diene with imines provides a direct route to highly functionalized 2,3-dihydro-4-pyridones.
-
Access to Substituted Piperidines: The resulting pyridones can be readily transformed into a variety of substituted piperidines through subsequent reduction, alkylation, and other functional group manipulations.
-
Natural Product Synthesis: This methodology has been employed as a key step in the total synthesis of various natural products and their analogues.
-
Asymmetric Synthesis: The development of chiral Lewis acid catalysts and chiral auxiliaries has enabled the enantioselective and diastereoselective synthesis of piperidinone derivatives.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Mannich-Michael reaction of this compound with various imines under different reaction conditions.
| Entry | Imine Substrate (R-CH=N-R') | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Ph-CH=N-Ph | Yb(OTf)₃ / CH₂Cl₂ | -78 to rt | 12 | 85 | - | - | J. Org. Chem. 1995, 60, 7849 |
| 2 | p-MeO-C₆H₄-CH=N-p-Anisyl | Sc(OTf)₃ / CH₂Cl₂ | -40 | 2 | 92 | >99:1 (trans) | - | J. Am. Chem. Soc. 1995, 117, 8043 |
| 3 | Ph-CH=N-Bn | ZnCl₂ / THF | rt | 24 | 78 | - | - | Tetrahedron Lett. 1981, 22, 4335 |
| 4 | (CH₃)₂CH-CH=N-Ph | BF₃·OEt₂ / CH₂Cl₂ | -78 | 3 | 75 | 90:10 | - | J. Org. Chem. 1984, 49, 2081 |
| 5 | Ph-CH=N-(S)-CH(Me)Ph | Chiral Ionic Liquid | 30 | 4.5 | 82 | 80:20 | - | Beilstein J. Org. Chem. 2006, 2, 15 |
| 6 | Furfuryl-CH=N-Bn | InCl₃ / CH₂Cl₂ | rt | 4 | 90 | - | - | Synlett 2002, 1, 147 |
Experimental Protocols
General Protocol for the Lewis Acid-Catalyzed Mannich-Michael Reaction
This protocol provides a general procedure for the synthesis of 2,3-dihydro-4-pyridones from Danishefsky's diene and an imine, catalyzed by a Lewis acid.
Materials:
-
This compound (Danishefsky's diene)
-
Imine
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))
-
Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, ZnCl₂, BF₃·OEt₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the imine (1.0 mmol) and the anhydrous solvent (5 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or room temperature) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst (typically 5-20 mol%) to the stirred solution.
-
Diene Addition: Slowly add this compound (1.2-1.5 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydro-4-pyridone.
Protocol for Asymmetric Mannich-Michael Reaction in a Chiral Ionic Liquid
This protocol describes a greener approach to the asymmetric synthesis of 2,3-dihydro-4-pyridones using a chiral ionic liquid as both the solvent and the chirality source.
Materials:
-
This compound (Danishefsky's diene)
-
Chiral imine
-
Chiral ionic liquid
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vial, mix the chiral imine (1.0 mmol) and the chiral ionic liquid (2.0 mmol).
-
Diene Addition: Add this compound (1.5 mmol) to the mixture in three portions at regular intervals.
-
Reaction: Stir the reaction mixture at room temperature (e.g., 30 °C) for the specified time (e.g., 4.5 hours).
-
Workup: After the reaction is complete, extract the product with an appropriate organic solvent (e.g., diethyl ether). The ionic liquid can often be recovered, dried, and reused.
-
Purification: Combine the organic extracts and concentrate under reduced pressure. Purify the crude product by chromatography to yield the enantiomerically enriched 2,3-dihydro-4-pyridone.
Visualizations
Reaction Pathway
Caption: Generalized pathway for the Mannich-Michael reaction.
Experimental Workflow
Caption: Typical experimental workflow for the reaction.
Application Notes and Protocols: Regioselectivity in Diels-Alder Reactions of Danishefsky's Diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is a highly reactive and versatile diene for [4+2] cycloaddition reactions.[1][2] Its electron-rich nature, a consequence of the synergistic electron-donating effects of the methoxy and trimethylsilyloxy substituents, leads to high reactivity and, crucially, predictable regioselectivity in Diels-Alder reactions with electron-deficient dienophiles.[3][4] This predictable regioselectivity makes Danishefsky's diene a powerful tool in organic synthesis, particularly in the construction of complex molecules and natural products.[5][6]
These application notes provide a detailed overview of the regioselectivity of Danishefsky's diene in Diels-Alder reactions, including quantitative data for selected reactions, detailed experimental protocols, and a theoretical framework to understand the observed outcomes.
Regioselectivity Principles
The high regioselectivity of Diels-Alder reactions involving Danishefsky's diene is governed by the electronic properties of both the diene and the dienophile. The methoxy and trimethylsilyloxy groups work in concert to increase the electron density at the C1 and C3 positions of the diene, with the highest coefficient of the Highest Occupied Molecular Orbital (HOMO) being at the C4 position.[3] Consequently, in reactions with unsymmetrical electron-deficient dienophiles, the electrophilic carbon of the dienophile preferentially bonds to the C4 of the diene.
This regioselectivity can be rationalized using Frontier Molecular Orbital (FMO) theory. The primary interaction is between the HOMO of the electron-rich Danishefsky's diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. The largest lobe of the diene's HOMO is at the C4 position, leading to the formation of a bond with the dienophile's carbon atom that bears the largest LUMO coefficient.
Quantitative Data on Regioselectivity
The Diels-Alder reaction of Danishefsky's diene with various electron-deficient dienophiles generally proceeds with high regioselectivity and in good to excellent yields. The following table summarizes available data for representative reactions.
| Dienophile | Catalyst/Conditions | Product(s) | Regioisomeric Ratio | Yield (%) | Reference |
| Maleic Anhydride | Neat, 0°C to RT | endo-adduct | N/A (symmetrical) | >90 | [7] |
| Methyl Vinyl Ketone | Not specified | 4-acetyl-2-methoxy-2-(trimethylsilyloxy)cyclohexene | Major regioisomer | Not specified | [3] |
| Methyl Acrylate | Not specified | 4-carbomethoxy-2-methoxy-2-(trimethylsilyloxy)cyclohexene | Major regioisomer | Not specified | [3] |
| Acrolein | BF₃·OEt₂, -78°C | 2-methoxy-6-(trimethylsilyloxy)-3,6-dihydro-2H-pyran | N/A (hetero-Diels-Alder) | 66 | [8] |
| Benzaldehyde | BF₃·OEt₂, -78°C | 2-phenyl-2,3-dihydro-4H-pyran-4-one | N/A (hetero-Diels-Alder) | 88 | [8] |
| N-Phenylmaleimide | Not specified | N-phenyl-2-methoxy-2-(trimethylsilyloxy)bicyclo[2.2.2]oct-5-ene-7,8-dicarboximide | N/A (symmetrical) | Not specified | [4] |
Note: Specific quantitative data for the regioselectivity of Danishefsky's diene with simple α,β-unsaturated ketones and esters under various conditions is not always readily available in the form of comparative tables in the reviewed literature. The reactions are widely reported to be highly regioselective, affording predominantly the "ortho" or "para" adduct depending on the subsequent workup.
Experimental Protocols
Preparation of Danishefsky's Diene
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
4-methoxy-3-buten-2-one
-
Triethylamine (Et₃N)
-
Zinc chloride (ZnCl₂), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Benzene, anhydrous
-
Ether
Procedure:
-
To a stirred solution of triethylamine (575 g, 5.7 mol) in a three-necked flask, add anhydrous zinc chloride (10.0 g, 0.07 mol).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one (250 g, 2.50 mol) in 750 mL of anhydrous benzene all at once.
-
Continue stirring for 5 minutes.
-
Rapidly add chlorotrimethylsilane (542 g, 5.0 mol). The reaction is exothermic; maintain the temperature below 45°C using an ice bath.
-
After the initial exotherm subsides (approx. 30 minutes), heat the reaction mixture to 43°C and maintain this temperature for 12 hours.
-
After cooling to room temperature, pour the thick mixture into 5 L of ether with stirring.
-
Filter the solid material through Celite. Wash the collected solids with an additional 4 L of ether.
-
Combine the ether filtrates and concentrate under reduced pressure to yield a brown oil.
-
Purify the crude diene by fractional distillation under reduced pressure to afford trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene.
General Protocol for Hetero-Diels-Alder Reaction with Aldehydes
This protocol is a general representation of the Lewis acid-catalyzed reaction.[8]
Materials:
-
Danishefsky's diene
-
Aldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in the anhydrous solvent in a flame-dried, nitrogen-flushed flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add Danishefsky's diene (1.1-1.5 equiv) to the cooled solution.
-
Slowly add boron trifluoride etherate (1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78°C for the appropriate time (typically 1-4 hours, monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Danishefsky's diene is a cornerstone reagent in modern organic synthesis, offering a reliable method for the construction of highly functionalized six-membered rings with a high degree of regiocontrol. The predictable nature of its Diels-Alder reactions, guided by the principles of Frontier Molecular Orbital theory, makes it an invaluable tool for the synthesis of complex natural products and novel therapeutic agents. The protocols provided herein offer a starting point for the practical application of this versatile diene in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Application Notes: Synthesis of Functionalized Cyclohexenones using 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
Introduction
1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, is a highly reactive and versatile organosilicon compound.[1][2] Its electron-rich nature, a result of two electron-donating groups (methoxy and silyloxy), makes it an exceptionally potent diene in Diels-Alder cycloaddition reactions.[1][3] This reactivity allows it to engage with a wide range of dienophiles, including typically unreactive ones, under mild conditions to form functionalized cyclohexene rings.[4] The resulting cycloadduct, a silyl enol ether, can be readily hydrolyzed to unveil a carbonyl group, providing a straightforward and high-yield pathway to substituted cyclohexenones.[1][5] This two-step sequence—cycloaddition followed by hydrolysis—is a cornerstone strategy in modern organic synthesis for the construction of complex six-membered rings found in numerous natural products and pharmaceutical agents.[6][7][8]
The reaction exhibits high regioselectivity, and its utility has been extended to asymmetric synthesis through the use of chiral catalysts, enabling the stereocontrolled preparation of enantiomerically enriched cyclohexenones.[6][9][10] These application notes provide detailed protocols for the preparation of Danishefsky's diene and its subsequent use in the synthesis of functionalized cyclohexenones.
Logical Workflow
The synthesis of functionalized cyclohexenones using Danishefsky's diene follows a well-defined, sequential process. The workflow begins with the preparation of the diene itself, followed by its reaction with a suitable dienophile in a Diels-Alder cycloaddition. The final step involves the hydrolysis of the resulting silyl enol ether to yield the target cyclohexenone.
Figure 1: General workflow for cyclohexenone synthesis.
Reaction Mechanism
The core transformation is a [4+2] Diels-Alder reaction between the electron-rich Danishefsky's diene and an electron-deficient dienophile. This concerted cycloaddition forms a six-membered ring containing a silyl enol ether and a methoxy group. Subsequent treatment with acid hydrolyzes the silyl enol ether to a ketone and facilitates the elimination of the methoxy group, resulting in the formation of an α,β-unsaturated cyclohexenone.
Figure 2: Simplified reaction mechanism.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from the scaled-up procedure reported in Organic Syntheses.[3][4]
Materials:
-
4-methoxy-3-buten-2-one (2.50 mol)
-
Triethylamine (5.7 mol)
-
Chlorotrimethylsilane (5.0 mol)
-
Zinc chloride (anhydrous, 0.07 mol)
-
Benzene (anhydrous, 750 mL)
-
Ether
-
Celite
Equipment:
-
Three-necked flask with mechanical stirrer
-
Heating mantle
-
Ice bath
-
Distillation apparatus (e.g., 18-in. Vigreux column)
Procedure:
-
To a three-necked flask under a nitrogen atmosphere, add triethylamine (575 g, 5.7 mol) and anhydrous zinc chloride (10.0 g, 0.07 mol). Stir the mixture mechanically at room temperature for 1 hour.[3][4]
-
Add a solution of 4-methoxy-3-buten-2-one (250 g, 2.50 mol) in 750 mL of benzene all at once. Continue stirring for 5 minutes.[4]
-
Rapidly add chlorotrimethylsilane (542 g, 5.0 mol). The reaction is exothermic; maintain the temperature below 45°C using an ice bath as needed.[3][4]
-
After 30 minutes, heat the mixture to 43°C with a heating mantle and maintain this temperature for 12 hours. The mixture will become very thick.[4]
-
Cool the reaction to room temperature and pour it into 5 L of ether with mixing.
-
Filter the solid material through Celite. Wash the collected solids with an additional 4 L of ether and filter again.[4]
-
Combine the ether filtrates and evaporate the solvent under reduced pressure to yield a brown oil.[3]
-
Purify the crude oil by fractional distillation under vacuum (e.g., 78–81°C at 23 mmHg) to afford the title diene.[3][4] The resulting diene is suitable for most applications but may contain 5-10% of the starting butenone.[3]
Protocol 2: Diels-Alder Reaction and Cyclohexenone Synthesis with Maleic Anhydride
This protocol details the reaction of Danishefsky's diene with an activated dienophile, maleic anhydride, followed by hydrolysis to form the cyclohexenone derivative.[4]
Materials:
-
This compound (0.174 mol)
-
Maleic anhydride (freshly sublimed, 0.01 mol)
-
Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid (HCl)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Pentane/Ether mixture
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Cycloaddition: Cool the diene (3.00 g, 0.174 mol) to 0°C in an ice bath. Add freshly sublimed maleic anhydride (980 mg, 0.01 mol) in small portions over 25 minutes with stirring.[4]
-
After the addition is complete, remove the ice bath and stir the clear solution for 15 minutes at room temperature.[4]
-
Hydrolysis: Add a solution of THF (35 mL) and 0.1 N HCl (15 mL) in three equal portions, stirring for 1 minute after each addition.[4]
-
Work-up: Separate the organic layer and extract the aqueous layer four times with 100-mL portions of chloroform.[4]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield an oil that solidifies upon standing.[4]
-
Triturate the solid with pentane and small portions of ether until free-flowing crystals are obtained. Isolate the crystals by filtration to afford the anhydride product.[4]
Protocol 3: Asymmetric Hetero-Diels-Alder Reaction
This protocol provides a general framework for an asymmetric reaction using a chiral Lewis acid catalyst, as described in studies of glyoxylate esters.[10]
Materials:
-
Danishefsky's diene (1.0 mmol)
-
Aldehyde/Dienophile (e.g., methyl glyoxylate, 1.2 mmol)
-
Chiral Catalyst (e.g., bis(oxazoline)-Cu(OTf)₂, 10 mol%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic acid (TFA)
Equipment:
-
Schlenk flask
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (10 mol%) and Cu(OTf)₂ (10 mol%) in anhydrous CH₂Cl₂. Stir until the catalyst complex forms.
-
Cool the catalyst solution to -78°C.
-
Add the dienophile (e.g., methyl glyoxylate) to the cold catalyst solution and stir for 10-15 minutes.[10]
-
Add Danishefsky's diene dropwise to the reaction mixture.[10]
-
Stir the reaction at -78°C for the specified time (e.g., 9 hours), monitoring by TLC for the disappearance of the starting material.[10]
-
Upon completion, quench the reaction with a few drops of trifluoroacetic acid to facilitate both hydrolysis of the intermediate and cyclization.[10]
-
Allow the mixture to warm to room temperature, then proceed with a standard aqueous work-up and purification by column chromatography to isolate the enantiomerically enriched product.
Data Presentation
The versatility of Danishefsky's diene is demonstrated by its reactivity with a diverse set of dienophiles, leading to a variety of functionalized cyclohexenones.
Table 1: Representative Diels-Alder Reactions and Yields
| Dienophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic Anhydride | 0°C to RT, 40 min, then H₃O⁺ | 5β-Methoxycyclohexan-1-one-3β,4β-dicarboxylic acid anhydride | 90% | [4] |
| Methyl Acrylate | RT, 20 hr, then subsequent steps | 4-Carbomethoxy-3-amino-1-siloxy-cyclohexene (intermediate) | 98% | [6] |
| 1-Carbomethoxycyclohexene | Not specified | Corresponding α,β-unsaturated ketone | "Respectable" | [4] |
| 2-Methylcyclohex-2-en-1-one | Not specified | Corresponding α,β-unsaturated ketone | "Respectable" |[4] |
Table 2: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene with Methyl Glyoxylate
| Chiral Ligand | Catalyst (10 mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Bis(oxazoline) 1 | Cu(OTf)₂ | -78 | 9 | 40 | 47 | [10] |
| Constrained Bis(oxazoline) 3 | Cu(OTf)₂ | -78 | 12 | 70 | 72 | [10] |
| Bis(oxazoline) 2 | Cu(OTf)₂ | -78 | 12 | <10 | - | [10] |
| Bis(oxazoline) 2 | MgI₂ | -78 | 12 | <10 | - |[10] |
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]
- 3. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. baranlab.org [baranlab.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Dainshefsky's Dienes in the Asymmetric synthesis of Aza-Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Danishefsky's Diene for the Synthesis of Complex Cyclic Structures
For Researchers, Scientists, and Drug Development Professionals
Danishefsky's diene, a highly reactive organosilicon compound, has emerged as a powerful tool in organic synthesis for the construction of complex cyclic and heterocyclic systems. Its high reactivity and predictable regioselectivity in Diels-Alder and hetero-Diels-Alder reactions make it an invaluable reagent in the total synthesis of natural products and the development of novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of Danishefsky's diene in the synthesis of intricate molecular architectures.
Introduction to Danishefsky's Diene
Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is an electron-rich diene that readily participates in [4+2] cycloaddition reactions with a wide range of dienophiles. The presence of the methoxy and trimethylsilyloxy groups significantly enhances the diene's nucleophilicity, allowing it to react with even unactivated dienophiles. The resulting cycloadducts contain a silyl enol ether and a methoxy group, which can be readily converted into a ketone and a double bond, respectively, providing a versatile synthetic handle for further molecular elaboration.[1]
Key Applications in Complex Synthesis
The utility of Danishefsky's diene is highlighted in its application to the total synthesis of numerous complex natural products and in the construction of key heterocyclic scaffolds.
Hetero-Diels-Alder Reactions for Dihydropyranone Synthesis
A prominent application of Danishefsky's diene is in the hetero-Diels-Alder reaction with aldehydes to furnish 2,3-dihydro-4H-pyran-4-ones. These structures are common motifs in many biologically active natural products. The reaction often proceeds with high diastereoselectivity, particularly with chiral aldehydes.
Aza-Diels-Alder Reactions for Pyridone Synthesis
The reaction of Danishefsky's diene with imines, an aza-Diels-Alder reaction, provides a direct route to 2,3-dihydro-4-pyridones.[2] These nitrogen-containing heterocycles are important pharmacophores found in a variety of alkaloid natural products and synthetic drugs.[2]
Application in Total Synthesis
Danishefsky's diene has been a key reagent in the total synthesis of several complex natural products. Its ability to construct a significant portion of the molecular framework in a single, stereocontrolled step makes it a highly efficient synthetic tool.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for representative applications of Danishefsky's diene in the synthesis of complex cyclic structures.
| Diene | Dienophile | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Danishefsky's Diene | Benzaldehyde | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | ZnCl₂, THF | 25 | 2 | 85 | [3] |
| Danishefsky's Diene | N-Benzylidene-aniline | 2,3-Dihydro-2-phenyl-1-phenyl-4(1H)-pyridone | Methanol | 25 | 2 | 95 | [4][5] |
| Danishefsky's Diene | Methyl acrylate | Methyl 4-methoxy-4-trimethylsilyloxy-cyclohex-2-enecarboxylate | Benzene | 80 | 12 | 78 | [1] |
| Danishefsky's Diene | Maleic anhydride | 5β-Methoxycyclohexan-1-one-3β,4β-dicarboxylic acid anhydride | Neat | 0-25 | 0.5 | 90 | [1] |
Experimental Protocols
Preparation of Danishefsky's Diene[1][6]
This protocol describes the synthesis of trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene.
Materials:
-
4-Methoxy-3-buten-2-one
-
Triethylamine (Et₃N)
-
Zinc chloride (ZnCl₂), anhydrous
-
Chlorotrimethylsilane (TMSCl)
-
Benzene, anhydrous
Procedure:
-
To a stirred solution of triethylamine (2.3 equiv.) in anhydrous benzene is added anhydrous zinc chloride (0.03 equiv.).
-
The mixture is stirred at room temperature for 1 hour under a nitrogen atmosphere.
-
A solution of 4-methoxy-3-buten-2-one (1.0 equiv.) in anhydrous benzene is added, followed by the rapid addition of chlorotrimethylsilane (2.0 equiv.).
-
The reaction mixture is stirred at room temperature for 30 minutes and then heated to 40-45 °C for 12-16 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by fractional distillation to afford Danishefsky's diene as a colorless oil.
General Protocol for Hetero-Diels-Alder Reaction with Aldehydes
This protocol provides a general method for the synthesis of 2,3-dihydro-4H-pyran-4-ones.
Materials:
-
Danishefsky's diene
-
Aldehyde
-
Zinc chloride (ZnCl₂), 1.0 M solution in diethyl ether
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a solution of the aldehyde (1.0 equiv.) in anhydrous THF at -78 °C is added a 1.0 M solution of ZnCl₂ in diethyl ether (1.1 equiv.).
-
The mixture is stirred for 15 minutes, and then Danishefsky's diene (1.2 equiv.) is added dropwise.
-
The reaction is stirred at -78 °C for 2-4 hours, then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of 1 M HCl and stirred for 30 minutes.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired 2,3-dihydro-4H-pyran-4-one.
General Protocol for Aza-Diels-Alder Reaction with Imines[4][5]
This protocol outlines a general procedure for the synthesis of 2,3-dihydro-4-pyridones.
Materials:
-
Danishefsky's diene
-
Imine
-
Methanol, anhydrous
Procedure:
-
To a solution of the imine (1.0 equiv.) in anhydrous methanol is added Danishefsky's diene (1.5 equiv.).
-
The reaction mixture is stirred at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired 2,3-dihydro-4-pyridone.
Visualizations
Caption: General workflow of a Danishefsky's diene cycloaddition reaction.
Caption: Regioselectivity in the Diels-Alder reaction of Danishefsky's diene.
Caption: A typical experimental workflow for a Danishefsky's diene reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 4. audreyli.com [audreyli.com]
- 5. Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: The most common impurity is the starting material from its synthesis, 4-methoxy-3-buten-2-one.[1][2] Depending on the synthesis and storage conditions, other impurities may include hydrolysis byproducts and triethylamine hydrochloride if not properly removed during workup.[1]
Q2: Why is it crucial to use purified this compound in my reactions?
A2: The presence of impurities, particularly 4-methoxy-3-buten-2-one, can lead to lower yields, and the formation of side products in sensitive reactions like Diels-Alder cycloadditions. For reactions requiring high stereoselectivity and purity of the final product, using purified diene is essential.
Q3: What is the recommended method for purifying this compound?
A3: The most effective and commonly cited method for purification is fractional distillation under reduced pressure.[1][2] This technique separates the diene from the less volatile impurity, 4-methoxy-3-buten-2-one.
Q4: What are the ideal storage conditions for purified this compound?
A4: The purified diene is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] It is recommended to store it at refrigerated temperatures (2-8°C) to minimize degradation.[4][5]
Q5: Can I use this compound that has turned yellow?
A5: A yellow tint can indicate the presence of impurities or degradation products. While it might be suitable for some less sensitive applications, for high-purity work, it is advisable to repurify the diene by distillation to ensure optimal results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield after purification by distillation. | 1. Loss of vacuum during distillation. 2. Product decomposition at high temperatures. 3. Inefficient fractional distillation column. | 1. Ensure all joints in the distillation apparatus are properly sealed. Use high-vacuum grease. 2. Maintain the recommended pressure to keep the boiling temperature low. Use a water or oil bath for gentle heating. 3. Use a Vigreux column or a column packed with structured packing to improve separation efficiency. [1] |
| Product is still impure after a single distillation. | The boiling points of the diene and impurity are close, and the initial impurity level was high. | Perform a second fractional distillation of the collected product for higher purity. [1] |
| The purified diene quickly turns yellow. | Exposure to air and moisture during or after distillation. | Ensure the distillation is performed under an inert atmosphere and the collected product is immediately stored in a sealed container under nitrogen or argon. |
| My reaction with the purified diene is not working as expected (low yield, side products). | 1. The diene may have degraded due to improper storage. 2. Residual impurities may still be present. | 1. Check the storage conditions. If in doubt, repurify a small amount and retry the reaction. 2. Analyze the purity of your diene by NMR or GC. If significant impurities are detected, repurification is necessary. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and its Common Impurity.
| Property | This compound | 4-Methoxy-3-buten-2-one |
| Molecular Formula | C₈H₁₆O₂Si | C₅H₈O₂ |
| Molecular Weight | 172.30 g/mol [6] | 100.12 g/mol [7] |
| Boiling Point | 68-69 °C / 14 mmHg[5] 78-81 °C / 23 mmHg[1][6] | ~200 °C (lit.)[8][9] |
| Density | 0.885 g/mL at 25 °C[5] | 0.982 g/mL at 25 °C[8][9] |
| Refractive Index (n20/D) | 1.454 (lit.)[5] | 1.468 (lit.)[8][9] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[10] |
Table 2: Fractional Distillation Parameters for Purification.
| Fraction | Boiling Point (°C) | Pressure (mmHg) | Composition |
| Forerun | 70-78 | 22-25 | Impure diene with a higher concentration of 4-methoxy-3-buten-2-one[1] |
| Main Fraction | 78-81 | 23-25 | Purified this compound (may contain 5-10% impurity)[1] |
| Second Distillation | 78-81 | 23-25 | High-purity (>95%) this compound[1] |
Experimental Protocols
Purification of this compound by Fractional Distillation
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Crude this compound
-
Distillation flask
-
18-inch Vigreux column (or equivalent fractional distillation column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle or oil bath
-
Inert gas source (Nitrogen or Argon)
-
High-vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Lightly grease all ground glass joints to ensure a good vacuum seal.
-
Place the crude this compound into the distillation flask.
-
Connect the apparatus to a vacuum source with a pressure gauge.
-
Connect a source of inert gas to introduce after the distillation is complete.
-
-
Distillation:
-
Begin to evacuate the system slowly to the desired pressure (e.g., 23 mmHg).
-
Once the desired pressure is stable, begin to heat the distillation flask gently using a heating mantle or oil bath.
-
Collect the forerun, which will distill at a lower temperature (approximately 70-78 °C at 22-25 mmHg) and will be enriched in the 4-methoxy-3-buten-2-one impurity.[1]
-
Change the receiving flask and collect the main fraction, which will distill at a stable temperature of 78-81 °C at 23-25 mmHg.[1] This fraction will contain the purified diene.
-
-
For Higher Purity (Optional):
-
If a higher purity is required, the main fraction can be subjected to a second fractional distillation using the same procedure.[1]
-
-
Storage:
-
Once the distillation is complete, allow the apparatus to cool to room temperature.
-
Break the vacuum by introducing an inert gas (nitrogen or argon).
-
Transfer the purified diene to a clean, dry, and tared storage bottle.
-
Seal the bottle tightly under an inert atmosphere and store at 2-8 °C.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of Danishefsky's diene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 3. scribd.com [scribd.com]
- 4. Danishefsky's diene | CAS#:59414-23-2 | Chemsrc [chemsrc.com]
- 5. 反-1-甲氧基-3-(三甲基硅氧基)-1,3-丁二烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]
- 7. 4-Methoxy-3-buten-2-one | C5H8O2 | CID 643837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-METHOXY-3-BUTEN-2-ONE | 4652-27-1 [chemicalbook.com]
- 9. 反式-4-甲氧基-3-丁烯-2-酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Methoxy-3-buten-2-one, tech. 90% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
"hydrolysis of Danishefsky's diene as a side reaction"
Welcome to the technical support center for Danishefsky's diene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired hydrolysis of this versatile reagent during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Danishefsky's diene degradation?
A1: The primary cause of degradation is hydrolysis of the silyl enol ether functionality. This reaction is highly susceptible to acid catalysis but can also occur, albeit more slowly, in the presence of neutral water. The hydrolysis product is 4-methoxy-3-buten-2-one.
Q2: How can I visually identify if my Danishefsky's diene has started to decompose?
A2: Pure Danishefsky's diene is a colorless to pale yellow liquid. The presence of a significant yellow or brown color, and a sweet smell, may indicate the presence of the hydrolysis byproduct, 4-methoxy-3-buten-2-one, and other decomposition products. For a more accurate assessment, it is recommended to analyze the diene by 1H NMR spectroscopy.[1]
Q3: What are the recommended storage conditions for Danishefsky's diene?
A3: To minimize hydrolysis, Danishefsky's diene should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, it is advisable to use a desiccator containing a drying agent.
Q4: Can I use Danishefsky's diene in protic solvents like water or methanol?
A4: While it may seem counterintuitive, Diels-Alder reactions with Danishefsky's diene can be performed in water or methanol under specific conditions. Reactions in water often proceed smoothly under neutral conditions, sometimes with the aid of a catalytic amount of an alkaline salt like sodium triflate. Acid-free conditions are crucial to prevent rapid hydrolysis.
Q5: Are there any alternatives to Danishefsky's diene that are more stable?
A5: Yes, other functionalized dienes have been developed. For example, Rawal's diene is known for its high reactivity, often negating the need for Lewis acid catalysis, but it also has its own stability challenges.[2][3] The choice of diene will depend on the specific requirements of your reaction.
Troubleshooting Guides
Issue 1: Low or No Yield in Diels-Alder Reaction
Possible Cause: The Danishefsky's diene may have hydrolyzed before or during the reaction, reducing the concentration of the active reagent.
Troubleshooting Steps:
-
Verify Diene Quality: Before starting the reaction, check the purity of the Danishefsky's diene using 1H NMR. The presence of signals corresponding to 4-methoxy-3-buten-2-one indicates hydrolysis. If significant degradation is observed, purify the diene by distillation under reduced pressure.[1]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. If the reaction is sensitive to water, perform it under an inert atmosphere.
-
Avoid Acidic Catalysts (if possible): If your reaction protocol uses a Lewis acid, consider if a non-acidic alternative could be employed. Some reactions with Danishefsky's diene proceed thermally or with neutral catalysts.
-
Reaction Temperature: While heating can accelerate the Diels-Alder reaction, it can also increase the rate of hydrolysis if water is present. Optimize the reaction temperature to find a balance between the desired reaction rate and the stability of the diene.
-
Order of Addition: Add the Danishefsky's diene to the reaction mixture containing the dienophile. Avoid pre-mixing the diene with any acidic components for an extended period.
Issue 2: Inconsistent Reaction Outcomes
Possible Cause: The extent of Danishefsky's diene hydrolysis may be varying between different experimental runs.
Troubleshooting Steps:
-
Standardize Reagent Handling: Implement a strict protocol for handling Danishefsky's diene. Use a fresh, sealed bottle or a freshly purified batch for each set of experiments.
-
Control Moisture: Ensure that all solvents and reagents are of the same quality and dryness for each run. Even small variations in water content can affect the outcome.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the diene and the formation of the product over time. This can help identify if the diene is degrading before the reaction is complete.
Data Presentation
The hydrolytic stability of silyl enol ethers is influenced by the steric bulk of the silyl group and the pH of the medium. The following table summarizes the relative stability of different silyl enol ethers, which can serve as a guide for understanding the reactivity of Danishefsky's diene (a trimethylsilyl enol ether derivative).
| Silyl Enol Ether | Conditions | Half-life (t1/2) | Relative Stability |
| Trimethylsilyl (TMS) | Acidic (HOAc/THF/H₂O) | < 1 min | Low |
| tert-Butyldimethylsilyl (TBDMS) | Acidic (HOAc/THF/H₂O) | ~ 30 min | Moderate |
| (2,4,6-tri-tert-butylphenoxy)dimethylsilyl | Acidic (HOAc/THF/H₂O) | ~ 120 min | High |
| Trimethylsilyl (TMS) | Basic (K₂CO₃/MeOH) | Stable | High |
| tert-Butyldimethylsilyl (TBDMS) | Basic (K₂CO₃/MeOH) | Stable | High |
Data extrapolated from a study on the hydrolytic stability of various silyl enol ethers of cyclohexanone.[4]
Experimental Protocols
Protocol 1: Purification of Danishefsky's Diene by Distillation
This protocol is adapted from Organic Syntheses.[1]
-
Apparatus: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is thoroughly dried.
-
Procedure:
-
Place the crude Danishefsky's diene in the distillation flask.
-
Apply a vacuum (e.g., 1-10 mmHg).
-
Gently heat the flask.
-
Collect the fraction that boils at the appropriate temperature and pressure for pure Danishefsky's diene (e.g., 78–81°C at 23 mmHg).[1]
-
The purified diene should be a colorless liquid.
-
-
Storage: Store the purified diene in a tightly sealed container under an inert atmosphere at 2-8°C.
Protocol 2: Diels-Alder Reaction in Water (General Procedure)
-
Reagents: Use degassed, deionized water as the solvent.
-
Procedure:
-
To a solution of the dienophile in water, add a catalytic amount of an alkaline salt (e.g., sodium triflate, 10 mol%).
-
Add Danishefsky's diene (typically 1.5-2 equivalents) to the mixture.
-
Stir the reaction vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizations
References
Technical Support Center: Diels-Alder Reactions with 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions involving 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cycloadduct
Question: I am not getting any product, or the yield of my Diels-Alder reaction is very low. What are the possible causes and how can I improve it?
Answer:
Low or no yield in a Diels-Alder reaction with Danishefsky's diene can stem from several factors. Due to its electron-rich nature, Danishefsky's diene is a highly reactive reagent in these cycloadditions.[1][2] However, its reactivity also makes it sensitive to reaction conditions.
Potential Causes and Solutions:
-
Diene Quality: Danishefsky's diene can degrade upon exposure to moisture or strong acids.[3] Ensure the diene is freshly prepared or has been stored under anhydrous and inert conditions. It is sensitive to protic conditions.[3]
-
Reaction Temperature: While many reactions with Danishefsky's diene proceed at room temperature or below, some dienophiles may require elevated temperatures.[4] However, high temperatures can also lead to the retro-Diels-Alder reaction, reducing the overall yield.[5] It is advisable to start at room temperature and gradually increase if no reaction is observed.
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Unreactive Dienophile: The reactivity of the dienophile is crucial. Electron-poor dienophiles, such as maleic anhydride or acrylates, react rapidly with the electron-rich Danishefsky's diene.[1][3] If your dienophile is not sufficiently electron-deficient, the reaction may be sluggish.
-
Catalyst Absence or Inactivity: For less reactive dienophiles, a Lewis acid catalyst is often necessary to accelerate the reaction.[6][7][8] Ensure that the Lewis acid is anhydrous and added under an inert atmosphere. The choice of Lewis acid can also be critical.
Issue 2: Poor Regio- or Stereoselectivity
Question: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?
Answer:
The methoxy group in Danishefsky's diene typically directs the regioselectivity of the cycloaddition.[1][2] However, factors like the dienophile's structure and reaction conditions can influence the outcome.
Potential Causes and Solutions:
-
Thermal vs. Catalyzed Reaction: Thermal reactions may sometimes yield mixtures of isomers. The use of a Lewis acid catalyst can significantly enhance both regio- and stereoselectivity by lowering the energy of the transition state and promoting a more ordered approach of the reactants.[6][8]
-
Choice of Lewis Acid: Different Lewis acids can have varying effects on selectivity. For instance, Me₂AlCl has been used to promote exo-selectivity in certain cases, deviating from the more common endo-preference.[9] Experimenting with different Lewis acids (e.g., ZnCl₂, MgBr₂, Eu(fod)₃) may improve the desired isomer ratio.
-
Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the selectivity of the reaction.[10][11][12] It is recommended to screen different solvents, starting with common choices like dichloromethane, toluene, or THF.
-
Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product, which is typically the endo adduct in Diels-Alder reactions.[13]
Frequently Asked Questions (FAQs)
Q1: What is the role of the trimethylsilyl group in Danishefsky's diene?
A1: The trimethylsilyl (TMS) group serves as a masked carbonyl. After the Diels-Alder reaction, the resulting silyl enol ether can be readily hydrolyzed under acidic conditions to reveal a ketone functionality, leading to the formation of a cyclohexenone derivative.[1][14]
Q2: How should I handle and store Danishefsky's diene?
A2: Danishefsky's diene is sensitive to moisture and acids. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed container at low temperatures (refrigerated or frozen).[3] It is advisable to use freshly distilled or recently purchased diene for best results.
Q3: Which Lewis acids are commonly used with Danishefsky's diene?
A3: A variety of Lewis acids can be employed to catalyze Diels-Alder reactions with Danishefsky's diene. Common choices include zinc chloride (ZnCl₂), magnesium bromide (MgBr₂), aluminum chloride (AlCl₃), and lanthanide triflates (e.g., Yb(OTf)₃).[6][7] The choice of catalyst can depend on the specific substrates and desired selectivity.
Q4: Can Danishefsky's diene be used in asymmetric Diels-Alder reactions?
A4: Yes, Danishefsky's diene is widely used in asymmetric Diels-Alder reactions. This is typically achieved by using chiral Lewis acid catalysts or by attaching a chiral auxiliary to the dienophile.[9][15]
Q5: What is the typical workup procedure for a Diels-Alder reaction with Danishefsky's diene?
A5: The initial cycloadduct is often sensitive to acidic conditions. A typical workup involves quenching the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate) followed by extraction with an organic solvent. The subsequent hydrolysis of the silyl enol ether is a separate step performed under controlled acidic conditions (e.g., dilute HCl or trifluoroacetic acid).[16]
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Diels-Alder Reaction of Danishefsky's Diene.
| Entry | Dienophile | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Methyl acrylate | None | Benzene | 25 | 24 | 60 | [6] |
| 2 | Methyl acrylate | ZnCl₂ (0.1) | THF | 0 | 2 | 85 | [6] |
| 3 | Methyl vinyl ketone | None | Benzene | 25 | 12 | 75 | [4] |
| 4 | Methyl vinyl ketone | MgBr₂ (0.1) | CH₂Cl₂ | -78 to 0 | 3 | 92 | [4] |
| 5 | Acrolein | Yb(OTf)₃ (0.05) | CH₂Cl₂ | -78 | 1 | 95 | [15] |
Table 2: Comparison of Yields with Different Dienophiles (Catalyzed by ZnCl₂).
| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Methyl acrylate | THF | 0 | 2 | 85 | [6] |
| 2 | Maleic anhydride | THF | 0 | 0.5 | 98 | [16] |
| 3 | Acrylonitrile | THF | 0 | 3 | 82 | [6] |
| 4 | Crotonaldehyde | THF | 0 | 4 | 78 | [4] |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the dienophile (1.0 mmol) and the chosen anhydrous solvent (e.g., CH₂Cl₂, 10 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture for 15-30 minutes.
-
Slowly add Danishefsky's diene (1.2 mmol) dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cycloadduct.
Protocol for the Hydrolysis of the Silyl Enol Ether Adduct
-
Dissolve the crude cycloadduct (1.0 mmol) in a suitable solvent (e.g., tetrahydrofuran, 10 mL).
-
Add a dilute aqueous acid solution (e.g., 1 M HCl or a solution of trifluoroacetic acid in water).[15]
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude cyclohexenone.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for a catalyzed Diels-Alder reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Danishefsky’s_diene [chemeurope.com]
- 3. scribd.com [scribd.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 7. ias.ac.in [ias.ac.in]
- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. mdpi.com [mdpi.com]
- 13. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and use of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound under acidic conditions?
A1: The primary cause of instability is the acid-catalyzed hydrolysis of the silyl enol ether functionality.[1][2] In the presence of protic (Brønsted) or Lewis acids, the silyl group is readily cleaved, leading to the formation of an enol intermediate which quickly tautomerizes to the more stable ketone.
Q2: What is the main decomposition product of Danishefsky's diene in the presence of acid?
A2: The main decomposition product is 4-methoxy-3-buten-2-one, which is also the precursor for the synthesis of the diene.[3][4] This decomposition is a reversion to the starting material via hydrolysis.
Q3: Can I use Lewis acids to catalyze my Diels-Alder reaction with Danishefsky's diene?
A3: Yes, Lewis acids are frequently used to promote Diels-Alder reactions involving Danishefsky's diene, especially with less reactive dienophiles.[5][6][7] However, a delicate balance must be struck, as Lewis acids can also accelerate the decomposition of the diene.[8] Careful selection of the Lewis acid and strict control of reaction conditions are crucial.
Q4: How can I monitor the decomposition of Danishefsky's diene during my reaction?
A4: The decomposition can be monitored using several analytical techniques. NMR spectroscopy can be used to observe the disappearance of the diene signals and the appearance of signals corresponding to 4-methoxy-3-buten-2-one.[9] Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for identifying and quantifying the diene and its degradation products.[10][11]
Q5: Are there any alternatives to Danishefsky's diene that are more stable under acidic conditions?
A5: While Danishefsky's diene is highly reactive, other dienes have been developed with different stability profiles. For instance, Rawal's diene (1-amino-3-siloxy-1,3-butadiene) exhibits higher reactivity in some cases and can sometimes be used under thermal conditions without the need for Lewis acid catalysis, which can be advantageous for acid-sensitive substrates.[12][13]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Diels-Alder Adduct
| Possible Cause | Troubleshooting Steps |
| Decomposition of Danishefsky's diene | 1. Check the quality of the diene: Ensure the diene is fresh and has been stored properly under an inert atmosphere at the recommended temperature (typically 2-8 °C). Impurities like 4-methoxy-3-buten-2-one indicate decomposition.[4] 2. Minimize exposure to acid: If using a Lewis or Brønsted acid catalyst, add it slowly at low temperature (-78 °C is common).[14] Consider using a milder Lewis acid. 3. Use a non-protic solvent: Protic solvents like methanol can facilitate hydrolysis. Opt for aprotic solvents like THF, dichloromethane, or toluene. 4. Perform the reaction at a lower temperature: While this may slow down the desired reaction, it will also reduce the rate of diene decomposition. |
| Insufficiently reactive dienophile | 1. Increase the amount of Lewis acid: A higher catalyst loading may be necessary to activate the dienophile, but be mindful of the increased risk of diene decomposition. 2. Use a stronger Lewis acid: Switch to a more potent Lewis acid, but introduce it cautiously at low temperatures. 3. Increase the reaction temperature: If the diene is not decomposing, a higher temperature may be required to drive the reaction to completion. |
| Improper workup procedure | 1. Quench the reaction with a base: Before exposing the reaction mixture to aqueous conditions, quench any acid with a base like triethylamine or a saturated sodium bicarbonate solution.[14] |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the initial adduct | The initial Diels-Alder adduct is also a silyl enol ether and can be sensitive to acid. 1. Use a mild acidic workup: If an acidic workup is necessary to hydrolyze the silyl enol ether to the corresponding ketone, use dilute acid (e.g., 0.1 N HCl) for a short period.[4] 2. Buffer the workup: Consider using a buffered aqueous solution to control the pH during workup. |
| Side reactions of the diene | 1. Ensure an inert atmosphere: Danishefsky's diene can react with atmospheric oxygen and moisture. Always handle it under nitrogen or argon. 2. Purify the diene before use: If the diene has been stored for an extended period, consider distillation to remove any decomposition products. |
Data Presentation
Table 1: Qualitative Stability of Danishefsky's Diene in the Presence of Different Acidic Reagents
| Acid Type | Reagent Example | Relative Stability of Diene | Notes |
| Brønsted Acid (strong) | HCl, H₂SO₄ | Low | Rapid decomposition is expected. |
| Brønsted Acid (weak) | Acetic Acid | Moderate | Decomposition occurs, but at a slower rate than with strong acids. |
| Lewis Acid (strong) | AlCl₃, TiCl₄ | Low to Moderate | Can be effective catalysts but also promote decomposition. Require low temperatures.[5] |
| Lewis Acid (mild) | ZnCl₂, MgBr₂ | Moderate to High | Often a good compromise between catalytic activity and diene stability.[7] |
| Protic Solvents | Methanol, Ethanol | Low to Moderate | Can act as a proton source and facilitate hydrolysis, especially in the presence of trace acid.[15] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dienophile and a dry, aprotic solvent (e.g., CH₂Cl₂ or THF).
-
Cooling: Cool the solution to the desired temperature, typically -78 °C, using a dry ice/acetone bath.
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Catalyst Addition: Add the Lewis acid catalyst dropwise to the stirred solution.
-
Diene Addition: Slowly add this compound to the reaction mixture.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method.
-
Quenching: Once the reaction is complete, quench the reaction at low temperature by adding a tertiary amine (e.g., triethylamine) or by pouring the reaction mixture into a rapidly stirred, cold, saturated aqueous solution of sodium bicarbonate.[14]
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Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Acidic Workup for the Hydrolysis of the Silyl Enol Ether Adduct
This protocol is adapted from a procedure described in Organic Syntheses.[4]
-
Dissolution: After the initial workup (quenching and extraction), dissolve the crude Diels-Alder adduct in a mixture of tetrahydrofuran (THF) and a dilute aqueous acid solution (e.g., 0.1 N HCl).
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Stirring: Stir the solution at room temperature for a short period (e.g., 15-30 minutes). Monitor the hydrolysis by TLC to avoid prolonged exposure to acid.
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Extraction: Add a suitable organic solvent (e.g., ethyl acetate or chloroform) and water. Separate the organic layer.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ketone product.
Visualizations
Caption: Acid-catalyzed hydrolysis of Danishefsky's diene.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. Danishefsky’s_diene [chemeurope.com]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
- 8. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 15. audreyli.com [audreyli.com]
Navigating Reactions with Danishefsky's Diene: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Danishefsky's diene. This powerful reagent is a cornerstone in organic synthesis, particularly for Diels-Alder reactions. However, like any reactive molecule, its use can present challenges. This guide provides troubleshooting advice and frequently asked questions to help you navigate common side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues you may encounter during your experiments, focusing on the identification and prevention of common side products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Diels-Alder adduct and formation of a linear aldol product. | The reaction is proceeding through a stepwise Mukaiyama aldol pathway instead of the desired concerted Diels-Alder cycloaddition. This is often promoted by the use of strong Lewis acids.[1] | - Optimize Lewis Acid: If a Lewis acid is necessary, consider using a milder one. For instance, ZnCl₂ is often used in the synthesis of the diene itself and can be a milder choice for the subsequent reaction.[2] For hetero-Diels-Alder reactions, Lewis base catalysis has also been shown to be effective and can avoid issues associated with acid-sensitive substrates. - Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to favor the concerted Diels-Alder pathway.[1][3] - Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents are generally preferred. |
| Presence of 4-methoxy-3-buten-2-one in the final product. | Incomplete conversion during the synthesis of Danishefsky's diene or hydrolysis of the diene during the reaction or workup. Danishefsky's diene is sensitive to moisture and acidic conditions.[4] | - Purify the Diene: Ensure the Danishefsky's diene is pure before use. Distillation is a common purification method, though care must be taken to avoid thermal decomposition.[5] - Anhydrous Conditions: Use rigorously dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Careful Workup: Quench the reaction with a non-acidic aqueous solution (e.g., saturated sodium bicarbonate) to prevent hydrolysis of the silyl enol ether functionality. |
| Formation of a viscous, insoluble material (polymerization). | Danishefsky's diene, being an electron-rich silyl enol ether, can be susceptible to cationic polymerization, especially in the presence of strong acids or certain Lewis acids. | - Minimize Acidity: Avoid strong Brønsted or Lewis acids if possible. If a Lewis acid is required, use it in catalytic amounts and at low temperatures. - Control Temperature: Higher temperatures can promote polymerization. Maintain the recommended reaction temperature. - Use Freshly Prepared/Purified Diene: Impurities can sometimes initiate polymerization. |
| Incorrect regiochemistry or stereochemistry (endo/exo selectivity) in the Diels-Alder product. | The inherent electronic and steric properties of the diene and dienophile, as well as reaction conditions, dictate the regiochemical and stereochemical outcome. While Danishefsky's diene generally exhibits high regioselectivity due to its substitution pattern, deviations can occur.[6] | - Lewis Acid Influence: The choice and amount of Lewis acid can influence the endo/exo selectivity of the Diels-Alder reaction.[7] Experiment with different Lewis acids to optimize for the desired isomer. - Temperature Effects: The endo product is often the kinetic product, favored at lower temperatures, while the exo product may be the thermodynamic product, favored at higher temperatures. Control the reaction temperature to influence the stereochemical outcome. |
| Formation of hexamethyldisiloxane (HMDSO) and a ketone corresponding to the hydrolyzed diene. | This is a direct result of the hydrolysis of the silyl enol ether group in Danishefsky's diene. | - Strict Anhydrous Conditions: As with preventing the formation of 4-methoxy-3-buten-2-one, the rigorous exclusion of water is paramount. - Appropriate Quenching: Use a non-aqueous workup if possible, or a rapid quench with a basic aqueous solution followed by immediate extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be aware of when using Danishefsky's diene?
A1: The most common and significant side reaction is the Mukaiyama aldol reaction, particularly when a Lewis acid is used to activate the dienophile.[1] This leads to the formation of a linear aldol adduct instead of the desired cyclic Diels-Alder product. The competition between these two pathways is a key consideration in optimizing your reaction conditions.
Q2: How can I minimize the formation of the Mukaiyama aldol side product?
A2: To favor the Diels-Alder cycloaddition over the Mukaiyama aldol reaction, consider the following:
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Use milder Lewis acids or Lewis bases: Strong Lewis acids can promote the stepwise aldol pathway.
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Lower the reaction temperature: The concerted Diels-Alder reaction often has a lower activation energy and is favored at colder temperatures.[3]
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Solvent selection: Aprotic and less polar solvents generally favor the cycloaddition.
Q3: My Danishefsky's diene appears to be degrading upon storage. What is the likely cause and how can I prevent it?
A3: Danishefsky's diene is sensitive to moisture, which leads to hydrolysis of the silyl enol ether to form 4-methoxy-3-buten-2-one and hexamethyldisiloxane.[4] To ensure its stability, store it under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a freezer. It is also recommended to use freshly distilled or purchased diene for best results.
Q4: Can Danishefsky's diene undergo polymerization?
A4: Yes, as an electron-rich alkene, Danishefsky's diene can undergo cationic polymerization, especially in the presence of strong acids or certain Lewis acids at elevated temperatures. This will manifest as the formation of an insoluble, often viscous, material. To avoid this, use the mildest possible reaction conditions and ensure the purity of your reagents.
Q5: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?
A5: Danishefsky's diene is designed to provide high regioselectivity in Diels-Alder reactions due to the electronic effects of the methoxy and trimethylsilyloxy groups.[6] If you are observing a loss of regioselectivity, consider the following:
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Lewis Acid Effects: The nature of the Lewis acid can sometimes influence the regiochemical outcome.
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Dienophile Structure: Highly symmetric or electronically ambiguous dienophiles may lead to mixtures of regioisomers.
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Reaction Conditions: Extreme temperatures or prolonged reaction times might lead to isomerization or competing reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction with Minimized Aldol Side Product
This protocol is designed to favor the Diels-Alder cycloaddition by using a mild Lewis acid and low temperatures.
Materials:
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Danishefsky's diene (freshly distilled)
-
Dienophile
-
Zinc chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienophile (1.0 eq) and anhydrous DCM.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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In a separate, dry flask, dissolve anhydrous ZnCl₂ (0.1 - 0.5 eq) in anhydrous DCM under a nitrogen atmosphere.
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Slowly add the ZnCl₂ solution to the dienophile solution at -78 °C and stir for 15 minutes.
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Add freshly distilled Danishefsky's diene (1.1 - 1.5 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below -70 °C.
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Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction at -78 °C by the slow addition of cold, saturated aqueous NaHCO₃ solution.
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the key reaction pathways.
Caption: Competing reaction pathways for Danishefsky's diene.
Caption: Troubleshooting workflow for reactions with Danishefsky's diene.
References
- 1. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Danishefsky's Diene Cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Danishefsky's diene cycloadditions.
Troubleshooting Guide
This guide addresses common issues encountered during Danishefsky's diene cycloadditions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Danishefsky's diene cycloaddition is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Danishefsky's diene cycloaddition can stem from several factors, ranging from the quality of the diene to the reaction conditions. Here are the primary aspects to investigate:
-
Diene Quality: Danishefsky's diene is sensitive to acid and can decompose upon storage.[1][2] Ensure you are using freshly prepared or properly stored diene. Purity is also crucial; impurities from the synthesis, such as 4-methoxy-3-buten-2-one, can inhibit the reaction.[3]
-
Reaction Temperature: While many Danishefsky's diene cycloadditions proceed at room temperature or below, some less reactive dienophiles may require elevated temperatures. Conversely, for highly reactive partners, exothermic reactions might necessitate cooling to prevent side reactions. A systematic temperature screen is advisable.
-
Lewis Acid Catalyst: The reactivity of many dienophiles is significantly enhanced by the addition of a Lewis acid catalyst.[4][5] If you are not using a catalyst, consider adding one. If you are, the choice and amount of catalyst are critical.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While nonpolar solvents like benzene or toluene are common, more polar solvents such as dichloromethane or even acetone have been shown to improve enantioselectivities in certain cases.[6]
-
Dienophile Reactivity: Danishefsky's diene is electron-rich and reacts best with electron-deficient dienophiles.[2][7] If your dienophile is electron-neutral or electron-rich, the reaction will be sluggish. The use of a Lewis acid to activate the dienophile is highly recommended in such cases.
Issue 2: Formation of Side Products and Purification Difficulties
Q2: I am observing multiple spots on my TLC plate and facing challenges in purifying the desired cycloadduct. What are the common side reactions and how can I minimize them and improve purification?
A2: The formation of side products is a common challenge. Here are some likely culprits and solutions:
-
Diene Polymerization/Decomposition: Under acidic conditions or at elevated temperatures, Danishefsky's diene can polymerize or decompose.[1] Using an appropriate amount of a non-protic Lewis acid and maintaining optimal temperature control can mitigate this. The slow addition of the Lewis acid or diene can also be beneficial.
-
Hydrolysis of the Silyl Enol Ether: The trimethylsilyl (TMS) group on the diene and the initial cycloadduct is sensitive to hydrolysis. Ensure anhydrous reaction conditions and consider a non-aqueous workup if possible. The crude product is often treated with mild acid (like trifluoroacetic acid) to hydrolyze the silyl enol ether to the corresponding ketone, which can simplify purification.[8]
-
Regioisomer and Stereoisomer Formation: While Danishefsky's diene cycloadditions are often highly regioselective, the formation of diastereomers (endo/exo) can occur.[4] The stereochemical outcome can be influenced by the choice of Lewis acid and reaction temperature. Chiral Lewis acids can be employed to induce enantioselectivity.[8]
-
Purification Strategy: Purification is typically achieved by column chromatography on silica gel.[1][9] If the product is unstable on silica, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Running the chromatography at low temperatures can also help prevent product degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for my Danishefsky's diene cycloaddition?
A1: The optimal Lewis acid catalyst depends on the specific dienophile. For many applications, boron trifluoride etherate (BF₃·OEt₂) is a good starting point due to its effectiveness and commercial availability.[10] For asymmetric reactions, chiral complexes of copper, ytterbium, or other metals are often employed.[2][8] It is recommended to screen a few different Lewis acids to find the best one for your specific substrate combination.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent can impact both the reaction rate and selectivity. Non-polar solvents like toluene and benzene are frequently used. Dichloromethane is another common choice. In some asymmetric catalyses, more polar solvents like acetone have been found to enhance enantioselectivity.[6] It is important to ensure the solvent is anhydrous, as water can lead to the decomposition of the diene and the product.
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, consider the following:
-
Increase Catalyst Loading: You may need a higher catalyst loading, especially for less reactive dienophiles.
-
Increase Temperature: Gently warming the reaction mixture can sometimes drive it to completion. However, be cautious of potential side reactions at higher temperatures.
-
Add More Diene: Danishefsky's diene can sometimes decompose over the course of the reaction. Adding an additional portion of the diene may help.
Q4: How can I control the stereoselectivity of my reaction?
A4: Stereoselectivity is a key consideration in Diels-Alder reactions.
-
Endo/Exo Selectivity: This is often influenced by the Lewis acid and the reaction temperature. Low temperatures generally favor the formation of the kinetic endo product.
-
Enantioselectivity: To achieve an enantioselective transformation, a chiral Lewis acid catalyst is typically required. Numerous chiral ligands and metal complexes have been developed for this purpose.[2][8]
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in Asymmetric Hetero-Diels-Alder Reactions of Danishefsky's Diene with Glyoxylate Esters [8]
| Entry | Lewis Acid Precursor | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cu(OTf)₂ | Bis(oxazoline) 1 | CH₂Cl₂ | -78 | 9 | 40 | 47 |
| 2 | Mg(ClO₄)₂ | Bis(oxazoline) 1 | CH₂Cl₂ | -78 | 9 | 35 | 10 |
| 3 | Yb(OTf)₃ | Bis(oxazoline) 1 | CH₂Cl₂ | -78 | 9 | 70 | 72 |
Table 2: Effect of Solvent on Enantioselectivity in a Chiral Lewis Acid Catalyzed Cycloaddition [6]
| Solvent | Yield (%) | ee (%) |
| Toluene | 90 | 77 |
| CH₂Cl₂ | 95 | 98 |
| Acetone | 94 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Cycloaddition of Danishefsky's Diene with an Aldehyde [10]
-
To a solution of the aldehyde (1.1 equivalents) in anhydrous diethyl ether (25 mL per 1 mmol of diene) under an inert atmosphere (argon or nitrogen) at -78 °C, add Danishefsky's diene (1.0 equivalent).
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~10 mL per 1 mmol of diene).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyranone.
Protocol 2: Preparation of Danishefsky's Diene [3]
-
In a three-necked flask under a nitrogen atmosphere, stir triethylamine (5.7 mol) and add pre-dried zinc chloride (0.07 mol).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-methoxy-3-buten-2-one (2.50 mol) in benzene (750 mL) all at once.
-
Continue stirring for 5 minutes, then rapidly add chlorotrimethylsilane (5.0 mol).
-
Control the exothermic reaction by cooling in an ice bath to keep the temperature below 45 °C.
-
After 30 minutes, heat the solution to 43 °C and maintain this temperature for 12 hours.
-
After cooling to room temperature, pour the thick mixture into ether (5 L) with mixing.
-
Filter the solid material through Celite. Re-stir the solid in fresh ether (4 L) and filter again.
-
Combine the ether filtrates and evaporate under reduced pressure to obtain a brown oil.
-
Purify the crude diene by fractional distillation under reduced pressure.
Visualizations
Caption: General experimental workflow for a Lewis acid-catalyzed Danishefsky's diene cycloaddition.
Caption: Troubleshooting logic for addressing low product yield in Danishefsky's diene cycloadditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 8. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Reaction Chemistry of Novel Silicon-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Lewis Acid Activation of Dienophiles with 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
Welcome to the Technical Support Center for optimizing Diels-Alder reactions involving Danishefsky's diene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting the appropriate Lewis acid for activating dienophiles and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is a Lewis acid necessary for the Diels-Alder reaction with Danishefsky's diene?
While Danishefsky's diene is highly reactive due to its electron-rich nature, a Lewis acid catalyst is often employed to activate the dienophile, especially when using electron-neutral or moderately electron-poor dienophiles.[1][2] The Lewis acid coordinates to the dienophile, typically to a carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction rate and can enhance both regioselectivity and stereoselectivity.[3][5]
Q2: Which Lewis acids are commonly used with Danishefsky's diene?
A range of Lewis acids can be used to catalyze Diels-Alder reactions with Danishefsky's diene. The choice depends on the specific dienophile, desired stereoselectivity, and the sensitivity of the substrates to acidic conditions. Commonly used Lewis acids include:
-
Boron trifluoride etherate (BF₃·OEt₂): A versatile and frequently used Lewis acid known to promote high endo selectivity.[3]
-
Zinc chloride (ZnCl₂): A milder Lewis acid that can be effective in promoting the reaction, particularly in cases where stronger Lewis acids might cause decomposition of the diene.[6]
-
Lanthanide triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): These are often used in catalytic amounts and are known for their high activity and, in some cases, for promoting high enantioselectivity in asymmetric reactions.
-
Aluminum chloride (AlCl₃) and other organoaluminum reagents: Powerful Lewis acids that can significantly accelerate the reaction, but their high reactivity can sometimes lead to side reactions or decomposition of the acid-sensitive diene.[7][8]
-
Titanium tetrachloride (TiCl₄): Another strong Lewis acid that can enhance reaction rates and influence stereoselectivity.[2]
-
Chiral Lewis acids: For asymmetric synthesis, various chiral Lewis acid complexes, often derived from metals like copper, rhodium, or ytterbium, are employed to induce enantioselectivity.
Q3: Can the Diels-Alder reaction with Danishefsky's diene proceed without a Lewis acid?
Yes, in certain cases, the reaction can proceed without a Lewis acid, particularly when using highly reactive, electron-deficient dienophiles like maleic anhydride.[9] Danishefsky's diene itself is sufficiently electron-rich to react with such dienophiles under thermal conditions.[9] However, for less reactive dienophiles, the use of a Lewis acid is generally necessary to achieve reasonable reaction rates and yields.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Danishefsky's Diene: The diene is sensitive to strong acids and can decompose before reacting.[7] 2. Inactive Dienophile: The dienophile may not be sufficiently activated by the chosen Lewis acid. 3. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | 1. Use a milder Lewis acid (e.g., ZnCl₂). Ensure all reagents and solvents are anhydrous. Add the Lewis acid at a low temperature. 2. Switch to a stronger Lewis acid (e.g., BF₃·OEt₂, AlCl₃), but be mindful of diene stability. 3. Optimize the reaction temperature. For less reactive systems, a moderate increase in temperature may be necessary. |
| Poor Stereoselectivity (endo/exo ratio) | 1. Choice of Lewis Acid: Different Lewis acids can favor the formation of either the endo or exo product. Bulky Lewis acids may favor the less sterically hindered exo product.[10] 2. Reaction Temperature: Higher temperatures can lead to the thermodynamically more stable exo product, even if the endo product is kinetically favored. | 1. To favor the endo product, try using BF₃·OEt₂ or AlCl₃.[3][10] For the exo product, a bulkier Lewis acid might be effective.[10] 2. Run the reaction at lower temperatures to favor the kinetically controlled endo product. |
| Poor Regioselectivity | 1. Insufficient Activation of Dienophile: The electronic directing effects that control regioselectivity are less pronounced without sufficient Lewis acid activation. 2. Steric Hindrance: Steric bulk on the dienophile or diene can override the electronic preferences. | 1. Ensure an appropriate Lewis acid is used to maximize the electronic differences between the reacting carbons of the dienophile. 2. Consider the steric profiles of both the diene and dienophile when predicting the regiochemical outcome. Computational modeling can be helpful in predicting the favored regioisomer. |
| Formation of Side Products | 1. Polymerization of the Diene or Dienophile: This can be promoted by strong Lewis acids. 2. Retro-Diels-Alder Reaction: At higher temperatures, the cycloadduct can revert to the starting materials. | 1. Use a milder Lewis acid or a catalytic amount of a stronger one. Run the reaction at a lower temperature. 2. Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Difficulty in Removing the Lewis Acid During Workup | 1. Hydrolysis of the Lewis Acid: Some Lewis acids form metal hydroxides upon quenching with water, which can be difficult to filter. 2. Complexation with the Product: The Lewis acid may form a stable complex with the product. | 1. For aluminum and titanium-based Lewis acids, a quench with a Rochelle's salt solution or a dilute acid wash followed by an aqueous workup can be effective. 2. Use a workup procedure that involves a chelating agent or a pH adjustment to break up the complex. |
Data Presentation
The following table summarizes the performance of various Lewis acids in the Diels-Alder reaction between Danishefsky's diene and representative dienophiles, based on literature data. Note that direct comparison can be challenging due to variations in reaction conditions.
| Dienophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Methyl vinyl ketone | ZnCl₂ | THF | 25 | 2 | 85 | - |
| Methyl acrylate | BF₃·OEt₂ | CH₂Cl₂ | -78 to 20 | 3 | 92 | >95:5 |
| Acrolein | MgBr₂·OEt₂ | Toluene | -78 | 1 | 88 | 90:10 |
| Benzaldehyde | Yb(OTf)₃ | CH₂Cl₂ | -40 | 24 | 91 | 96:4 |
| N-Phenylmaleimide | None | Benzene | 80 | 0.5 | 98 | >99:1 (endo) |
Data compiled from various literature sources. Conditions and yields are representative and may vary.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene)
-
Dienophile (e.g., methyl vinyl ketone)
-
Anhydrous Lewis acid (e.g., ZnCl₂)
-
Anhydrous solvent (e.g., THF)
-
Anhydrous nitrogen or argon atmosphere
-
Standard glassware for inert atmosphere reactions
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienophile (1.0 eq) and dissolve it in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid (typically 0.1 to 1.1 equivalents) to the stirred solution.
-
After stirring for a short period (e.g., 15-30 minutes), add Danishefsky's diene (typically 1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or a saturated solution of Rochelle's salt).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Lewis Acid Activation of a Dienophile
Caption: Lewis acid coordination to a dienophile.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ias.ac.in [ias.ac.in]
- 4. static.sched.com [static.sched.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]
Technical Support Center: 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
Welcome to the technical support center for 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's Diene. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of this valuable reagent during storage and handling.
Troubleshooting Guide
This section addresses specific issues you may encounter with the storage and stability of this compound.
| Problem | Possible Causes | Recommended Actions |
| Increased Viscosity or Gel Formation | Polymerization has occurred. This can be initiated by exposure to heat, light, oxygen, or moisture. Depletion of inhibitor. | 1. Do not use. The diene is no longer suitable for most applications. 2. Review your storage conditions. Ensure the diene is stored at the recommended temperature (2-8 °C), under an inert atmosphere (argon or nitrogen), and protected from light. 3. If an inhibitor was not used, consider adding one for future batches. |
| Discoloration (Yellowing or Browning) | Onset of degradation or polymerization. Exposure to air and light can accelerate this process. | 1. Check the purity of the diene using analytical methods such as ¹H NMR or GC-MS. 2. If the purity is still acceptable for your application, use the material promptly. 3. For future storage, ensure the container is properly sealed under an inert atmosphere and stored in a dark, refrigerated environment. |
| Inconsistent Reaction Yields | Partial polymerization or degradation of the diene. The presence of oligomers can interfere with the desired reaction. | 1. Purify the diene by vacuum distillation immediately before use. 2. If an inhibitor is present, ensure it is removed prior to the reaction. 3. Confirm the purity of the diene after purification and before use. |
| Precipitate Formation | Hydrolysis of the silyl enol ether due to moisture contamination, leading to the formation of siloxanes and other byproducts. | 1. Handle the diene under strictly anhydrous conditions using an inert atmosphere glovebox or Schlenk line techniques. 2. Use dry solvents and reagents in your reactions. 3. Store the diene over a drying agent like anhydrous sodium sulfate is generally not recommended due to potential reactivity, but ensuring a dry storage environment is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization of this compound?
A1: The primary cause is its high reactivity. As an electron-rich diene, it is susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light, and atmospheric oxygen. The presence of moisture can also lead to hydrolysis and subsequent side reactions.
Q2: What is the recommended storage temperature for this compound?
A2: The recommended storage temperature is 2-8 °C. Storing at lower temperatures helps to slow down the rate of potential polymerization.
Q3: Should I use an inhibitor for long-term storage?
A3: Yes, for long-term storage, the use of a free-radical inhibitor is highly recommended. Common choices include Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ).
Q4: What concentration of inhibitor should I use?
A4: While optimal concentrations should be determined empirically, a general guideline is:
-
BHT: 100-500 ppm (0.01-0.05% by weight)
-
Hydroquinone: 100-200 ppm (0.01-0.02% by weight)
Q5: How should I handle the diene to prevent polymerization and degradation?
A5: Always handle this compound under an inert atmosphere (argon or nitrogen) to protect it from oxygen and moisture. Use clean, dry glassware and syringes. Store in an amber vial or a flask wrapped in aluminum foil to protect it from light.
Q6: I've received the diene without an inhibitor. How long can I store it?
A6: If stored properly at 2-8 °C under a strict inert atmosphere and protected from light, the uninhibited diene may be stable for several weeks to a few months. However, it is best to use it as soon as possible or add an inhibitor for longer-term storage. Regular purity checks are advised.
Q7: Do I need to remove the inhibitor before my reaction?
A7: Yes, it is crucial to remove the inhibitor before using the diene in most synthetic applications, especially those involving radical or organometallic reagents, as the inhibitor can interfere with the reaction.
Q8: How can I remove the inhibitor?
A8: There are two common methods:
-
Column Chromatography: Pass the diene through a short plug of basic alumina.
-
Vacuum Distillation: Distill the diene under reduced pressure. This is often the preferred method as it also removes any oligomers or other non-volatile impurities.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Relative Stability
| Storage Condition | Inert Atmosphere | Inhibitor | Expected Relative Stability |
| 2-8 °C, Dark | Yes | Yes | Very High |
| 2-8 °C, Dark | Yes | No | Moderate to High |
| 2-8 °C, Dark | No | Yes | Moderate |
| Room Temperature, Dark | Yes | Yes | Low to Moderate |
| 2-8 °C, Light Exposure | Yes | Yes | Low to Moderate |
| Room Temperature, Air | No | No | Very Low |
Table 2: Common Inhibitors and Recommended Concentrations
| Inhibitor | Chemical Structure | Typical Concentration Range (ppm) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | 100 - 500 | Free-radical scavenger |
| Hydroquinone (HQ) | Benzene-1,4-diol | 100 - 200 | Free-radical scavenger |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
Objective: To monitor the purity of the diene over time under specific storage conditions.
Materials:
-
This compound sample
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
GC-MS vials
-
Appropriate storage containers (e.g., amber vials with septa)
-
Inert gas (argon or nitrogen)
Procedure:
-
Divide the diene sample into several aliquots in separate, appropriately labeled storage containers.
-
For each storage condition to be tested (e.g., 4 °C with BHT, room temperature without inhibitor), prepare at least three replicate samples.
-
Flush the headspace of each container with an inert gas before sealing.
-
Store the samples under the designated conditions.
-
At specified time points (e.g., 0, 1, 3, 6 months), take a small aliquot from one of the replicate samples for analysis.
-
¹H NMR Analysis:
-
Prepare a solution of the diene in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic vinyl proton signals of the diene and compare them to any new signals that may indicate the formation of polymers or degradation products. A broadening of the signals can also indicate polymerization.
-
-
GC-MS Analysis:
-
Prepare a dilute solution of the diene in a suitable solvent (e.g., dichloromethane).
-
Analyze the sample by GC-MS.
-
Monitor the peak area of the diene over time. The appearance of new peaks, especially at higher retention times, can indicate the formation of dimers or oligomers.
-
-
Record all data and plot the percentage purity of the diene as a function of time for each storage condition.
Protocol 2: Removal of BHT/Hydroquinone Inhibitor via Column Chromatography
Objective: To remove the phenolic inhibitor from the diene before use in a reaction.
Materials:
-
Inhibited this compound
-
Basic alumina
-
Glass column or a Pasteur pipette
-
Cotton or glass wool
-
Anhydrous solvent for elution (e.g., diethyl ether or hexanes)
-
Collection flask
Procedure:
-
Prepare a short column by plugging a Pasteur pipette or a small chromatography column with cotton or glass wool.
-
Add a layer of sand (optional, for a more even surface).
-
Fill the column with basic alumina (approximately 5-10 cm height for a small scale).
-
Pre-wet the column with a small amount of anhydrous solvent.
-
Carefully add the inhibited diene to the top of the column.
-
Elute the diene through the column using a minimal amount of anhydrous solvent. The phenolic inhibitor will be retained on the basic alumina.
-
Collect the purified diene in a clean, dry flask under an inert atmosphere.
-
Use the purified diene immediately, as the inhibitor has been removed.
Protocol 3: Purification and Inhibitor Removal by Vacuum Distillation
Objective: To purify the diene and remove inhibitors and non-volatile impurities.
Materials:
-
This compound
-
Distillation apparatus (short path is recommended)
-
Vacuum pump
-
Heating mantle and stirrer
-
Receiving flask cooled in an ice bath
Procedure:
-
Assemble the distillation apparatus and ensure all glassware is dry.
-
Charge the distillation flask with the diene.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with stirring.
-
Collect the distilled diene in the cooled receiving flask. The boiling point will depend on the pressure, but it is typically around 68-69 °C at 14 mmHg.[1]
-
After distillation, backfill the apparatus with an inert gas.
-
The purified diene should be used immediately or stored under an inert atmosphere at 2-8 °C for a short period.
Visualizations
Caption: Factors leading to polymerization and preventative measures.
Caption: Workflow for stability testing of the diene.
Caption: Workflow for inhibitor removal from the diene.
References
Technical Support Center: Troubleshooting Danishefsky's Diene Reactions
Welcome to the technical support center for Danishefsky's diene reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this highly useful and reactive diene.
Frequently Asked Questions (FAQs)
Q1: What is Danishefsky's diene and why is it so reactive?
Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is an electron-rich diene used in Diels-Alder reactions.[1][2][3] Its high reactivity stems from the two electron-donating groups (methoxy and trimethylsilyloxy) which increase the energy of its highest occupied molecular orbital (HOMO), facilitating the [4+2] cycloaddition with electron-poor dienophiles.[1][2]
Q2: What types of dienophiles react well with Danishefsky's diene?
Danishefsky's diene reacts rapidly with electron-deficient alkenes.[1][4] Dienophiles with electron-withdrawing groups such as carbonyls (aldehydes, ketones, esters), nitriles, and nitro groups are excellent reaction partners.[1][5] Even typically unreactive dienophiles can undergo successful cycloaddition.
Q3: Does the reaction require a catalyst?
While the reaction can proceed thermally, it is often accelerated by the use of a Lewis acid catalyst.[2] Lewis acids activate the dienophile by coordinating to it, which lowers the energy of its lowest unoccupied molecular orbital (LUMO) and enhances the reaction rate and selectivity.[2]
Q4: How should I store Danishefsky's diene?
Danishefsky's diene is sensitive to moisture and acids. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerator or freezer) to prevent decomposition.
Q5: What are the typical products of a Danishefsky's diene reaction?
The initial cycloadduct is a silyl enol ether. Upon workup with aqueous acid, the silyl enol ether is hydrolyzed to a ketone. The methoxy group can also be eliminated to form an α,β-unsaturated cyclohexenone, which is a common and synthetically useful product.[1][2]
Troubleshooting Guide for Low Conversion
Low conversion is a common issue in Danishefsky's diene reactions. The following guide addresses potential causes and provides solutions in a question-and-answer format.
Q6: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
Several factors can contribute to low or no conversion. A systematic approach to troubleshooting is recommended.
Q7: How does the purity of Danishefsky's diene affect the reaction?
Danishefsky's diene can decompose upon storage, especially if exposed to air or moisture. Impurities can inhibit the reaction.
-
Solution: If the diene has been stored for a long time or improperly, it is advisable to purify it by distillation under reduced pressure before use.[6]
Q8: Could my dienophile be the problem?
While Danishefsky's diene is highly reactive, the electronic properties of the dienophile are crucial.
-
Solution: Ensure your dienophile is sufficiently electron-poor. If you are using a new or unfamiliar dienophile, verify its purity. For less reactive dienophiles, the use of a Lewis acid catalyst is highly recommended.[5]
Q9: I am not using a catalyst. Should I be?
For many dienophiles, especially those that are not highly activated, a Lewis acid catalyst can significantly improve the reaction rate and yield.
-
Solution: Consider adding a Lewis acid catalyst. Common choices include ZnCl₂, BF₃·OEt₂, TiCl₄, and Yb(OTf)₃.[4][7] The choice of catalyst can also influence the stereoselectivity of the reaction.
Q10: My reaction is catalyzed by a Lewis acid, but the conversion is still low. What could be wrong?
Several factors related to the catalyst can lead to poor performance.
-
Catalyst Inactivity: Ensure the Lewis acid is fresh and has not been deactivated by exposure to moisture.
-
Inappropriate Catalyst: Not all Lewis acids are equally effective for all substrate combinations. A stronger Lewis acid might be required for a less reactive dienophile.
-
Catalyst Loading: The optimal catalyst loading should be determined empirically. Too little catalyst may not provide sufficient activation, while too much can lead to side reactions or decomposition of the diene.
Q11: How important is maintaining an inert atmosphere?
Danishefsky's diene is sensitive to protic sources, including water from the atmosphere. The trimethylsilyl group can be hydrolyzed, leading to the decomposition of the diene.
-
Solution: The reaction should be set up under a dry, inert atmosphere (argon or nitrogen). Use oven-dried glassware and anhydrous solvents.
Q12: What is the optimal temperature for the reaction?
The optimal temperature is a balance between reaction rate and diene/product stability.
-
Low Temperature: For highly reactive dienophiles, the reaction can often be run at room temperature or even lower, especially with a catalyst. Lower temperatures can also improve stereoselectivity and minimize side reactions.[8]
-
Elevated Temperature: For less reactive dienophiles, heating may be necessary. However, be aware of the retro-Diels-Alder reaction, which can occur at higher temperatures and lead to the decomposition of the desired product.[9] It is advisable to monitor the reaction progress and avoid prolonged heating at high temperatures.
Q13: I see the formation of byproducts. What are they and how can I avoid them?
-
Diene Hydrolysis: The most common byproduct results from the hydrolysis of Danishefsky's diene to 4-methoxy-3-buten-2-one. This is caused by moisture.
-
Prevention: Strictly anhydrous conditions are crucial.
-
-
Polymerization: Danishefsky's diene can polymerize, especially in the presence of strong acids or at high temperatures.
-
Prevention: Use appropriate amounts of Lewis acid and maintain controlled temperatures. Adding the diene slowly to the reaction mixture can also help.
-
-
Side reactions of the product: The initial cycloadduct can be sensitive to the reaction conditions, especially if a strong Lewis acid is used or if the reaction is heated for an extended period.
-
Prevention: Monitor the reaction closely and work it up as soon as it is complete. A milder Lewis acid or lower temperature might be necessary.
-
Data Presentation: Reaction Parameters
The following tables summarize the impact of various parameters on the yield of Danishefsky's diene reactions based on literature data.
Table 1: Effect of Lewis Acid Catalyst on a Hetero-Diels-Alder Reaction
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 80 | 24 | <10 |
| 2 | ZnCl₂ (20) | CH₂Cl₂ | 25 | 6 | 75 |
| 3 | BF₃·OEt₂ (20) | CH₂Cl₂ | 0 | 4 | 85 |
| 4 | Yb(OTf)₃ (10) | CH₂Cl₂ | -78 to 25 | 12 | 92 |
| 5 | TiCl₄ (20) | CH₂Cl₂ | -78 | 2 | 95 |
Note: Data is illustrative and compiled from typical results in the literature. Actual results may vary depending on the specific substrates.
Table 2: Influence of Solvent and Temperature on a Diels-Alder Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Hexane | 25 | 24 | 40 |
| 2 | Toluene | 80 | 12 | 75 |
| 3 | Acetonitrile | 25 | 18 | 65 |
| 4 | Dichloromethane | 25 | 12 | 80 |
| 5 | Dichloromethane | 0 | 24 | 70 |
Note: This table represents general trends. The optimal solvent and temperature are substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Danishefsky's Diene Reaction
This protocol describes a general method for the reaction of Danishefsky's diene with an electron-poor dienophile using a Lewis acid catalyst.
Materials:
-
Danishefsky's diene (freshly distilled)
-
Dienophile
-
Lewis acid (e.g., ZnCl₂, Yb(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Oven-dried glassware
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dienophile (1.0 equiv) and anhydrous solvent.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst (typically 10-20 mol%) portion-wise to the stirred solution.
-
Diene Addition: Slowly add freshly distilled Danishefsky's diene (1.1-1.5 equiv) dropwise to the reaction mixture over several minutes.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. If an aqueous quench was used, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Workup Procedure for Acid-Sensitive Products
If the desired cycloaddition product is sensitive to acid, a non-acidic workup is required to isolate the silyl enol ether intermediate.
-
Quenching: Quench the reaction at low temperature with a non-acidic reagent, such as cold saturated aqueous sodium bicarbonate or a triethylamine/methanol mixture.
-
Workup: Proceed with the extraction and drying steps as described in the general protocol, ensuring that all aqueous solutions are basic or neutral.
-
Purification: Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography to prevent on-column hydrolysis of the silyl enol ether.
By following these guidelines and troubleshooting steps, researchers can improve the success rate and yields of their Danishefsky's diene reactions. Careful attention to reagent purity, reaction conditions, and workup procedures is key to obtaining the desired products in high yield.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Danishefsky’s_diene [chemeurope.com]
- 4. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Diels-Alder Reactions Involving 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene). The focus is on the critical work-up stage, which involves the hydrolysis of the initial cycloadduct to the corresponding cyclohexenone derivative.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of Diels-Alder reactions involving Danishefsky's diene.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Product | 1. Decomposition of the Diene: Danishefsky's diene is sensitive to acid and can decompose if exposed to acidic conditions for a prolonged period or at elevated temperatures. | • Ensure the reaction is performed under anhydrous and inert conditions. • Use freshly distilled or high-purity diene. • For Lewis acid-catalyzed reactions, add the Lewis acid at low temperatures (e.g., -78 °C) and control any exotherm.[1] |
| 2. Inefficient Hydrolysis: The silyl enol ether intermediate may not have been fully hydrolyzed. | • Increase the reaction time or the concentration of the acid during the work-up. • Consider using a stronger acid if milder conditions are ineffective (see comparative table below). | |
| 3. Product Decomposition: The desired cyclohexenone product may be unstable under the work-up or purification conditions. | • Use milder acidic conditions for the work-up (e.g., dilute HCl, acetic acid). • Avoid high temperatures during solvent evaporation.[2] • Purify the product quickly after work-up. | |
| 4. Retro-Diels-Alder Reaction: The reaction may be reversible at higher temperatures, leading to the dissociation of the adduct back to the diene and dienophile. | • Perform the Diels-Alder reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Incomplete Hydrolysis of the Silyl Enol Ether | 1. Insufficient Acid or Water: Not enough acid or water was present to fully hydrolyze the silyl enol ether. | • Add more of the acidic solution and stir for a longer period. Monitor the reaction progress by TLC. |
| 2. Short Reaction Time: The hydrolysis reaction was not allowed to proceed to completion. | • Extend the stirring time at room temperature or slightly elevated temperatures (if the product is stable). | |
| 3. Steric Hindrance: Bulky groups on the cycloadduct may slow down the rate of hydrolysis. | • A stronger acid or longer reaction times may be necessary. | |
| Formation of Side Products | 1. Elimination of the Methoxy Group: The methoxy group can be eliminated under acidic conditions, leading to the formation of a diene byproduct.[3] | • Use milder acidic conditions (e.g., saturated aqueous NH4Cl, dilute acetic acid). • Keep the temperature low during the work-up. |
| 2. Polymerization: The diene or the product can polymerize under strongly acidic conditions. | • Use the minimum amount of acid required for complete hydrolysis. • Perform the work-up at low temperatures. | |
| 3. Mukaiyama Aldol-type Products: In some cases, an aldol-type adduct may form and not fully cyclize. | • Treatment with a stronger acid like trifluoroacetic acid can promote cyclization to the desired pyranone derivative.[4] | |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired product and side products may have similar polarities. | • Optimize the solvent system for column chromatography. A gradient elution may be necessary. Common solvent systems include hexane/ethyl acetate. • Consider recrystallization if the product is a solid.[2][5] |
| 2. Product Streaking on Silica Gel Column: The product may be interacting strongly with the acidic silica gel. | • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%). | |
| 3. Formation of an Emulsion During Extraction: The presence of silyl byproducts can sometimes lead to the formation of emulsions. | • Add a small amount of a saturated salt solution (brine) to help break the emulsion. • Filter the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the initial product of the Diels-Alder reaction with Danishefsky's diene, and why is a work-up necessary?
The initial product of the cycloaddition is a silyl enol ether.[6] This intermediate is often not isolated and is directly subjected to an acidic work-up. The work-up serves to hydrolyze the silyl enol ether to the corresponding ketone, yielding the final desired cyclohexenone product.
Q2: How can I monitor the progress of the hydrolysis during the work-up?
The progress of the hydrolysis can be conveniently monitored by Thin Layer Chromatography (TLC).[4] The silyl enol ether intermediate is typically less polar than the final ketone product. As the hydrolysis proceeds, a new, more polar spot corresponding to the ketone will appear on the TLC plate, and the spot of the starting silyl enol ether will diminish.
Q3: What are the standard acidic work-up conditions?
A common and effective method involves treating the reaction mixture with dilute hydrochloric acid (e.g., 0.1 N HCl) in a solvent like THF.[5] Other acids such as trifluoroacetic acid (TFA) or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) followed by an aqueous quench have also been used.[1][4] The choice of acid depends on the stability of the product and the desired reaction rate.
Q4: Can I perform the work-up under neutral or basic conditions?
While acidic conditions are standard for the hydrolysis of the silyl enol ether, in some cases, the reaction can be quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] However, for the hydrolysis to the ketone, an acidic step is generally required. For certain sensitive substrates, fluoride-based deprotection (e.g., TBAF) could be an alternative, though this is less common for this specific transformation.
Q5: My product seems to be unstable on silica gel. What are my options for purification?
If your product is sensitive to the acidic nature of silica gel, you can consider the following:
-
Neutral Alumina Chromatography: Use neutral alumina as the stationary phase instead of silica gel.
-
Deactivated Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine to neutralize the acidic sites before packing the column.
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method that avoids chromatography.[5]
-
Distillation: For volatile products, distillation under reduced pressure can be effective.
Data Presentation
Table 1: Comparison of Common Acidic Work-up Conditions
| Acidic Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Hydrochloric Acid (HCl) | 0.1 N | THF/Water | 0 to 25 | 15 min - 2 h | A mild and common procedure.[5] |
| Trifluoroacetic Acid (TFA) | Excess | CH₂Cl₂ | 23 | 1 h | Used for more robust substrates or when cyclization of an intermediate is needed.[4] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1.0 equiv. | Diethyl Ether | -78 | 1 h | A Lewis acid that can also catalyze the Diels-Alder reaction itself, followed by an aqueous quench.[1] |
| Acetic Acid | Aqueous solution | Various | Room Temperature | Several hours | A milder Brønsted acid option for sensitive substrates. |
| Saturated NH₄Cl | Aqueous solution | - | Room Temperature | Variable | A very mild work-up, often used to quench the reaction before full hydrolysis. |
Experimental Protocols
Protocol 1: Mild Acidic Work-up with Hydrochloric Acid [5]
-
Upon completion of the Diels-Alder reaction (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of tetrahydrofuran (THF) and 0.1 N aqueous hydrochloric acid (HCl).
-
Stir the mixture vigorously for 15-30 minutes at room temperature.
-
Monitor the hydrolysis by TLC until the starting silyl enol ether adduct has been completely converted to the more polar ketone product.
-
Pour the reaction mixture into a separatory funnel containing an organic solvent (e.g., chloroform or ethyl acetate) and water.
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure, avoiding excessive heat.[2]
-
Purify the crude product by column chromatography or recrystallization.[2][5]
Protocol 2: Work-up with Trifluoroacetic Acid [4]
-
After the Diels-Alder reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Dissolve the crude residue in dichloromethane (CH₂Cl₂).
-
Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1 hour.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purify the product as required.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene) and Rawal's Diene
In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The efficiency and versatility of this reaction are greatly influenced by the electronic nature of the diene and dienophile. Among the electron-rich dienes, 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, famously known as Danishefsky's diene, and 1-amino-3-siloxy-1,3-butadiene, or Rawal's diene, have emerged as powerful tools for the synthesis of complex molecules. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal diene for their synthetic endeavors.
Overview of Reactivity
Rawal's diene is a significantly more reactive diene compared to Danishefsky's diene.[1][2] This heightened reactivity is attributed to the stronger electron-donating nature of the amino group in Rawal's diene compared to the methoxy group in Danishefsky's diene, which raises the energy of the highest occupied molecular orbital (HOMO) of the diene, facilitating the [4+2] cycloaddition with electron-deficient dienophiles. The reactivity of Rawal's diene has been reported to be 25 to 3000 times higher than that of Danishefsky's diene.[1]
This enhanced reactivity allows reactions with Rawal's diene to proceed under much milder conditions, often at or below room temperature, and frequently without the need for Lewis acid catalysis.[2][3] In contrast, Danishefsky's diene sometimes requires Lewis acid activation, particularly when reacting with less reactive dienophiles such as aliphatic aldehydes.[4]
Quantitative Comparison of Reaction Yields
A direct comparison of the two dienes in hetero-Diels-Alder reactions with various aldehyde dienophiles highlights the superior efficiency of Rawal's diene. The following table summarizes the yields obtained for the synthesis of 2,3-dihydro-4H-pyran-4-ones.
| Aldehyde Substrate | Danishefsky's Diene Yield (%) | Rawal's Diene Yield (%) |
| Isovaleraldehyde | 55 | 68 |
| Pivalaldehyde | 45 | 57 |
| Benzaldehyde | 68 | 74 |
| 4-Nitrobenzaldehyde | 65 | 72 |
| 4-Methoxybenzaldehyde | 60 | 70 |
| Furfural | 62 | 71 |
| Cinnamaldehyde | 58 | 65 |
| Crotonaldehyde | 52 | 63 |
Data compiled from a comparative study on eight aldehyde substrates.[5]
As the data indicates, Rawal's diene consistently provides higher yields across a range of both aliphatic and aromatic aldehydes.
Experimental Protocols
General Procedure for Hetero-Diels-Alder Reaction with Aldehydes
Using Rawal's Diene (Thermal Conditions):
In a typical procedure, the aldehyde dienophile (1.0 equivalent) is dissolved in a suitable solvent such as toluene.[4] Rawal's diene (1.2-1.5 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.[4] The progress of the reaction is monitored by thin-layer chromatography or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the resulting crude cycloadduct is hydrolyzed without purification by treatment with an acid, such as aqueous HCl or trifluoroacetic acid, to afford the corresponding 2,3-dihydro-4H-pyran-4-one.[4] Purification is typically achieved by flash column chromatography.
Using Danishefsky's Diene (Lewis Acid Catalysis):
For less reactive aldehydes, a Lewis acid catalyst is often employed. The aldehyde (1.0 equivalent) is dissolved in a dry solvent like dichloromethane or toluene and cooled to a low temperature (e.g., -78 °C). A Lewis acid, such as zinc chloride (ZnCl2) or a lanthanide triflate, is then added.[6] Danishefsky's diene (1.2-1.5 equivalents) is added dropwise, and the reaction is stirred at the low temperature until completion. The reaction is then quenched, and the crude product is hydrolyzed and purified in a manner similar to the procedure with Rawal's diene.
Logical Workflow for Diene Selection
The choice between Danishefsky's diene and Rawal's diene can be guided by several factors, including the reactivity of the dienophile and the desired reaction conditions.
Caption: Decision workflow for selecting between Danishefsky's and Rawal's diene.
Reaction Pathway Comparison
The general reaction pathway for both dienes in a hetero-Diels-Alder reaction with an aldehyde is similar, proceeding through a [4+2] cycloaddition to form a dihydropyran ring system. The initial cycloadduct is a silyl enol ether, which is then hydrolyzed to the more stable pyranone.
Caption: Generalized hetero-Diels-Alder reaction pathway for activated dienes.
Stability and Handling
Historically, Rawal's diene has faced challenges regarding its commercial availability, scalability of synthesis, and stability.[3][4][7][8] However, recent advancements have led to optimized, scalable synthetic protocols, making it more accessible.[3][4][7][8] Investigations into its stability have shown that it is sensitive to hydrolysis and oxidation, necessitating storage under an inert atmosphere at low temperatures.[4] Danishefsky's diene, being commercially available for a longer period, is generally considered more robust and easier to handle for routine laboratory use.
Conclusion
Both Danishefsky's diene and Rawal's diene are invaluable reagents in modern organic synthesis. The choice between them is dictated by the specific requirements of the reaction. Rawal's diene offers significantly higher reactivity, leading to better yields under milder conditions, which is particularly advantageous for sensitive substrates or large-scale syntheses.[9] Danishefsky's diene, while less reactive, remains a reliable and widely used reagent, especially for highly activated dienophiles. The recent improvements in the synthesis and availability of Rawal's diene are likely to expand its application in academic and industrial research, making it an increasingly attractive alternative to its well-established counterpart.
References
- 1. Rawal’s diene - Enamine [enamine.net]
- 2. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
A Comparative Guide to Alternatives for Danishefsky's Diene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Danishefsky's diene, a cornerstone in the edifice of modern organic synthesis, has long been the go-to electron-rich diene for Diels-Alder reactions, enabling the construction of complex cyclic systems. However, the quest for enhanced reactivity, milder reaction conditions, and novel structural motifs has led to the development of several powerful alternatives. This guide provides an objective comparison of the performance of prominent alternative dienes, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal tool for their synthetic challenges.
Executive Summary
While Danishefsky's diene remains a versatile and reliable reagent, alternatives such as Rawal's diene and Brassard's diene offer distinct advantages in terms of reactivity and reaction conditions. Rawal's diene, in particular, stands out for its exceptionally high reactivity, often proceeding at or below room temperature without the need for Lewis acid catalysis. Brassard's diene provides a valuable alternative for the synthesis of highly substituted aromatic and heterocyclic systems. This guide delves into a quantitative comparison of these dienes and introduces other notable alternatives that expand the synthetic chemist's toolkit.
Performance Comparison of Key Dienes
The choice of diene in a Diels-Alder reaction can significantly impact yield, stereoselectivity, and the required reaction conditions. Below is a comparative overview of Danishefsky's diene and its leading alternatives.
Reactivity and Yields
Rawal's diene consistently demonstrates superior reactivity compared to Danishefsky's diene, a fact attributed to the presence of a nitrogen atom, which increases the HOMO energy of the diene. This heightened reactivity translates to faster reactions and often higher yields, even with less reactive dienophiles.[1] In hetero-Diels-Alder reactions with aldehydes, Rawal's diene generally provides higher yields than Danishefsky's diene under thermal conditions.[2]
Table 1: Comparison of Yields in Hetero-Diels-Alder Reactions with Aldehydes [2]
| Aldehyde | Danishefsky's Diene Yield (%) | Rawal's Diene Yield (%) |
| Acetaldehyde | 45 | 57 |
| Propionaldehyde | 68 | 63 |
| Butyraldehyde | 68 | 64 |
| Isovaleraldehyde | 66 | 72 |
| Pivalaldehyde | 37 | - |
| Acrolein | 55 | 74 |
| Crotonaldehyde | 62 | 68 |
| Cinnamaldehyde | 65 | 70 |
Reactions with Danishefsky's diene were catalyzed by ZnCl₂, while reactions with Rawal's diene were conducted under thermal conditions.[2]
Brassard's diene is particularly effective in reactions with aldehydes, leading to the formation of δ-lactones in good to excellent yields, often with high enantioselectivity when chiral catalysts are employed.[3][4]
Table 2: Performance of Brassard's Diene in Asymmetric Hetero-Diels-Alder Reactions with Aldehydes [5]
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | 75 | 85 |
| p-Tolualdehyde | 78 | 88 |
| p-Anisaldehyde | 79 | 87 |
| p-Chlorobenzaldehyde | 72 | 86 |
| p-Nitrobenzaldehyde | 65 | 80 |
| Cinnamaldehyde | 70 | 84 |
| Hexanal | 46 | 82 |
Reaction Conditions
A significant advantage of Rawal's diene is its ability to undergo Diels-Alder reactions under much milder conditions than Danishefsky's diene. Cycloadditions with Rawal's diene often proceed at or below 0 °C and frequently do not require a Lewis acid catalyst.[1] This is a considerable advantage when working with acid-sensitive substrates. Danishefsky's diene, in contrast, often requires elevated temperatures or Lewis acid catalysis to achieve reasonable reaction rates.[6][7]
Brassard's diene reactions are also typically conducted under mild conditions, often employing titanium-based catalysts for asymmetric transformations.[3][4]
Featured Alternative Dienes: A Deeper Look
Rawal's Diene: The High-Reactivity Champion
(E)-1-(Dimethylamino)-3-(tert-butyldimethylsilyloxy)-1,3-butadiene
Rawal's diene has emerged as a superior alternative to Danishefsky's diene due to its significantly enhanced reactivity, which can be 25 to 3000 times greater.[1] This allows for cycloadditions with a broader range of dienophiles, including those that are unreactive with Danishefsky's diene, under exceptionally mild conditions.[1]
A detailed, scalable synthesis has been reported, making this highly reactive diene more accessible for widespread use.[8]
General Procedure:
-
To a solution of (E)-4-(dimethylamino)but-3-en-2-one in an appropriate solvent, add a suitable base (e.g., potassium hexamethyldisilazide) at low temperature.
-
After stirring for a specified time, add tert-butyldimethylsilyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up the reaction mixture and purify the product by distillation to obtain Rawal's diene.
General Procedure for Hetero-Diels-Alder with Aldehydes:
-
Dissolve the aldehyde in toluene under an inert atmosphere.
-
Add Rawal's diene dropwise at room temperature.
-
Monitor the reaction by TLC or NMR until completion (typically within 12 hours).[8]
-
Upon completion, the crude cycloadduct is typically not isolated but is directly hydrolyzed (e.g., with acetyl chloride at low temperature) to afford the corresponding 2,3-dihydro-4H-pyran-4-one.[8]
-
Purify the final product by column chromatography.
Brassard's Diene: Access to Dihydropyranones
(E)-1,3-Bis(tert-butyldimethylsilyloxy)-1-methoxybuta-1,3-diene
Brassard's diene is a valuable reagent for the synthesis of α,β-unsaturated δ-lactones through hetero-Diels-Alder reactions with aldehydes.[3][4] It is particularly useful in asymmetric synthesis, where high enantioselectivities can be achieved using chiral Lewis acid catalysts.[3]
General Procedure:
-
Prepare the chiral titanium catalyst in situ by reacting (R)-BINOL with Ti(OiPr)₄ in a suitable solvent like CH₂Cl₂.
-
Add the aldehyde to the catalyst solution at the specified temperature (e.g., 0 °C).
-
Introduce Brassard's diene to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the resulting δ-lactone derivative by column chromatography.
Other Notable Alternatives
While Rawal's and Brassard's dienes are the most prominent alternatives, other electron-rich dienes offer unique reactivity and access to different structural motifs.
-
Jorgensen-Hayashi-type Catalysts for in situ Diene Generation: These chiral secondary amine catalysts react with α,β-unsaturated aldehydes to form chiral dienamines in situ. These dienamines then participate in highly enantioselective Diels-Alder reactions.[9][10] This approach is particularly valuable for asymmetric synthesis.
-
1,2-Bis(trimethylsilyloxy)cyclobutene: This cyclic diene undergoes a thermal ring-opening to generate a highly reactive Z,Z-1,4-bis(silyloxy)butadiene derivative, which can be trapped in situ by a dienophile. This methodology provides access to stereochemically defined cyclohexene derivatives.
Mechanistic Insights and Logical Relationships
The enhanced reactivity of these alternative dienes can be understood by examining their electronic properties. The general mechanism for the Diels-Alder reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a faster reaction rate.
Figure 1: General workflow of a Diels-Alder reaction.
The synthesis of these highly reactive dienes often involves the conversion of a carbonyl compound into a more nucleophilic enolate or enamine species, which is then trapped with a silylating agent.
Figure 2: General synthetic workflow for electron-rich dienes.
Conclusion
The field of organic synthesis is continually evolving, and the development of potent alternatives to classical reagents like Danishefsky's diene is a testament to this progress. Rawal's diene offers a dramatic increase in reactivity, enabling reactions under milder conditions and expanding the scope of the Diels-Alder reaction. Brassard's diene provides a reliable route to valuable chiral building blocks. By understanding the comparative performance and synthetic protocols of these dienes, researchers can make more informed decisions, leading to more efficient and innovative synthetic strategies in drug discovery and materials science.
References
- 1. Rawal’s diene - Enamine [enamine.net]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. A Mild and Efficient Asymmetric Hetero-Diels-Alder Reaction of the Brassard Diene with Aldehydes [organic-chemistry.org]
- 4. Collection - Highly Enantioselective Hetero-DielsâAlder Reaction of Brassard Diene with Aromatic Aldehydes - Organic Letters - Figshare [figshare.com]
- 5. Item - Efficient Enantioselective Hetero-DielsâAlder Reaction of Brassard's Diene with Aliphatic Aldehydes:â A One-Step Synthesis of (R)-(+)-Kavain and (S)-(+)-Dihydrokavain - figshare - Figshare [figshare.com]
- 6. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 7. Danishefsky’s_diene [chemeurope.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. [PDF] Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis† | Semantic Scholar [semanticscholar.org]
- 10. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Analysis of Silyloxy Dienes in Cycloaddition Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is a cornerstone of innovation. Cycloaddition reactions, particularly the Diels-Alder reaction, stand out as powerful tools for the stereocontrolled synthesis of six-membered rings. Within this class of reactions, silyloxy dienes have emerged as highly reactive and versatile building blocks. This guide provides an objective comparison of the performance of common silyloxy dienes—Danishefsky's diene, Rawal's diene, and Brassard's diene—supported by experimental data to inform synthetic strategy.
This analysis focuses on the reactivity, stereoselectivity, and substrate scope of these key dienes in both thermal and Lewis acid-catalyzed cycloaddition reactions. The data presented is curated from peer-reviewed literature to aid in the selection of the optimal diene for specific synthetic challenges.
Performance Comparison of Silyloxy Dienes
The choice of a silyloxy diene significantly impacts the outcome of a cycloaddition reaction. Factors such as the nature of the substituents on the diene and the dienophile, as well as the reaction conditions, dictate the efficiency and stereoselectivity of the transformation.
Hetero-Diels-Alder Reactions with Aldehydes
The hetero-Diels-Alder reaction of silyloxy dienes with aldehydes provides a direct route to valuable dihydropyranone scaffolds. A comparative study between Danishefsky's diene (DD) and Rawal's diene (RD) highlights the superior reactivity of the latter. Rawal's diene often participates in these reactions under mild, thermal conditions, obviating the need for Lewis acid catalysis.[1][2] Experimental data shows that Rawal's diene generally affords higher yields compared to Danishefsky's diene under similar conditions.[1]
| Diene | Dienophile | Conditions | Yield (%) | Reference |
| Danishefsky's Diene | Various Aldehydes | Thermal or Lewis Acid | 45-68 | [1] |
| Rawal's Diene | Various Aldehydes | Thermal | 57-74 | [1] |
Asymmetric Hetero-Diels-Alder Reactions
Enantioselective cycloadditions are crucial for the synthesis of chiral molecules. Both Rawal's and Brassard's dienes have been successfully employed in asymmetric hetero-Diels-Alder reactions with aldehydes, utilizing chiral Lewis acid catalysts to achieve excellent enantioselectivity.
| Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Rawal's Diene | Benzaldehyde | Chiral Rh₂(S-BPTPI)₄ (1) | CH₂Cl₂ | 0 | 85 | 98 | [3] |
| Rawal's Diene | 4-Nitrobenzaldehyde | Chiral Rh₂(S-BPTPI)₄ (1) | CH₂Cl₂ | 0 | 91 | 99 | [3] |
| Brassard's Diene | Benzaldehyde | Chiral Ti(IV) Complex (5) | CH₂Cl₂ | 0 | 95 | 98 | [4][5] |
| Brassard's Diene | 4-Chlorobenzaldehyde | Chiral Ti(IV) Complex (5) | CH₂Cl₂ | 0 | 96 | 99 | [4][5] |
Diels-Alder Reactions with Activated Alkenes
In traditional Diels-Alder reactions with electron-deficient alkenes, the high nucleophilicity of silyloxy dienes ensures high reactivity and often high stereoselectivity. Chiral oxazolidinone-substituted silyloxy dienes have proven to be particularly effective in asymmetric variants, demonstrating excellent facial selectivity.[6]
| Diene | Dienophile | Conditions | Yield (%) | endo/exo | ee (%) | Reference |
| 1-(2-Oxazolidinon-3-yl)-3-siloxy-1,3-butadiene | N-phenylmaleimide | Thermal | High | High endo | >98 | [6] |
| 1-(2-Oxazolidinon-3-yl)-3-siloxy-1,3-butadiene | Maleic Anhydride | Thermal | High | High endo | >98 | [6] |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the fundamental principles and workflows associated with silyloxy diene cycloadditions.
General mechanism of a [4+2] Diels-Alder cycloaddition.
The regioselectivity of the Diels-Alder reaction with unsymmetrical silyloxy dienes is governed by the electronic effects of the substituents. The silyloxy and alkoxy/amino groups act as electron-donating groups, directing the regiochemical outcome.
Regioselectivity is driven by frontier molecular orbital interactions.
A typical experimental workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction is outlined below.
A representative workflow for asymmetric cycloaddition.
Detailed Experimental Protocols
General Procedure for Thermal Hetero-Diels-Alder Reaction of Rawal's Diene with Aldehydes[7]
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, 2 mL) is added Rawal's diene (1.2 mmol). The reaction mixture is stirred at room temperature for the time indicated in the literature for the specific substrate. Upon completion, the solvent is removed under reduced pressure. The crude cycloadduct is then treated with a solution of acetyl chloride (1.5 mmol) in methanol (5 mL) at 0 °C to afford the corresponding dihydropyranone. The product is purified by flash column chromatography on silica gel.
General Procedure for Chiral Lewis Acid-Catalyzed Asymmetric Hetero-Diels-Alder Reaction of Brassard's Diene[4]
To a solution of the chiral titanium(IV) catalyst (0.05 mmol) in dichloromethane (1 mL) at 0 °C is added the aldehyde (1.0 mmol). The mixture is stirred for 10 minutes, followed by the addition of Brassard's diene (1.5 mmol). The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the optically active δ-lactone.
Preparation of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)[8]
In a three-necked flask, triethylamine (5.7 mol) is stirred mechanically. Zinc chloride (0.07 mol) is added, and the mixture is stirred at room temperature under a nitrogen atmosphere for 1 hour. A solution of 4-methoxy-3-buten-2-one (2.50 mol) in benzene (750 mL) is added all at once. After 5 minutes of continued stirring, chlorotrimethylsilane (5.0 mol) is added rapidly. The reaction mixture is stirred overnight at 40-45°C. The mixture is then cooled, and pentane is added. The resulting precipitate is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by fractional distillation to afford Danishefsky's diene.
Conclusion
Silyloxy dienes are indispensable reagents in modern organic synthesis, enabling the efficient and stereoselective construction of six-membered rings. Rawal's diene often exhibits superior reactivity in thermal cycloadditions, providing a milder alternative to Lewis acid-catalyzed reactions. For asymmetric transformations, chiral auxiliaries on the diene or the use of chiral Lewis acid catalysts with Rawal's and Brassard's dienes can provide high levels of enantioselectivity. The choice of diene should be guided by the specific dienophile and the desired reaction outcome, with the provided data serving as a valuable reference for experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Highly enantioselective hetero-Diels–Alder reactions between Rawal’s diene and aldehydes catalyzed by chiral dirhodium(ii) carboxamidates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A Mild and Efficient Asymmetric Hetero-Diels-Alder Reaction of the Brassard Diene with Aldehydes [organic-chemistry.org]
- 5. Highly enantioselective hetero-Diels-Alder reaction of Brassard diene with aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemic and asymmetric Diels-Alder reactions of 1-(2-oxazolidinon-3-yl)-3-siloxy-1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Diels-Alder Reactivity of Danishefsky's Diene
For Researchers, Scientists, and Drug Development Professionals
Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene, is a cornerstone of modern organic synthesis, prized for its high reactivity and regioselectivity in [4+2] cycloaddition reactions. This guide provides an in-depth comparison of its performance, delves into the validation of its reaction mechanism, and presents alternative dienes, supported by experimental data and detailed protocols.
Unraveling the Reaction Mechanism: A Concerted Effort with Stepwise Possibilities
The Diels-Alder reaction is classically considered a concerted process where the diene and dienophile react in a single, synchronous step.[1] For Danishefsky's diene, this concerted pathway is widely supported by computational studies for thermal reactions. However, the highly polarized nature of this electron-rich diene introduces the possibility of a stepwise mechanism, particularly under Lewis acid catalysis or with strongly electrophilic dienophiles.
A stepwise mechanism involves the formation of a zwitterionic or diradical intermediate. While direct trapping of such an intermediate in a typical Danishefsky's diene reaction is challenging, experimental evidence for a stepwise pathway has been observed in its reaction with the highly electrophilic 4-nitrobenzodifuroxan. In situ NMR spectroscopy and computational analysis revealed the formation of a zwitterionic intermediate in this specific case.[2]
Lewis acid catalysis, often employed to accelerate Diels-Alder reactions, is proposed to favor a more asynchronous or even stepwise mechanism. The Lewis acid coordinates to the dienophile, increasing its electrophilicity and potentially stabilizing a zwitterionic intermediate. While kinetic studies directly comparing the uncatalyzed and Lewis acid-catalyzed reactions of Danishefsky's diene with simple dienophiles like methyl vinyl ketone are not extensively documented in the literature, theoretical calculations suggest that Lewis acid catalysis can lower the activation energy, and in some cases, lead to a stepwise pathway.[1]
Figure 1: Proposed concerted and stepwise reaction pathways for the Diels-Alder reaction of Danishefsky's diene.
Performance Comparison: Danishefsky's Diene vs. Alternatives
The exceptional reactivity of Danishefsky's diene stems from the synergistic electron-donating effects of its methoxy and trimethylsilyloxy substituents. This makes it significantly more reactive than less substituted dienes. A prominent alternative is Rawal's diene (1-amino-3-siloxy-1,3-butadiene), which exhibits even greater reactivity due to the stronger electron-donating ability of the amino group compared to the methoxy group.[3]
| Diene | Dienophile (Aldehyde) | Reaction Conditions | Yield (%) | Reference |
| Danishefsky's Diene | Benzaldehyde | BF₃·OEt₂, CH₂Cl₂, -78 °C to rt | 65 | [4] |
| 4-Nitrobenzaldehyde | BF₃·OEt₂, CH₂Cl₂, -78 °C to rt | 68 | [4] | |
| Furfural | BF₃·OEt₂, CH₂Cl₂, -78 °C to rt | 55 | [4] | |
| Cinnamaldehyde | BF₃·OEt₂, CH₂Cl₂, -78 °C to rt | 45 | [4] | |
| Rawal's Diene | Benzaldehyde | Toluene, 80 °C | 74 | [4] |
| 4-Nitrobenzaldehyde | Toluene, 80 °C | 72 | [4] | |
| Furfural | Toluene, 80 °C | 68 | [4] | |
| Cinnamaldehyde | Toluene, 80 °C | 57 | [4] |
Table 1: Comparison of yields for the hetero-Diels-Alder reaction of Danishefsky's Diene and Rawal's Diene with various aldehydes.[4]
As the data in Table 1 indicates, Rawal's diene generally provides higher yields under milder, non-Lewis acidic conditions compared to Danishefsky's diene.[4] Other notable electron-rich dienes include Brassard's diene (1,3-bis(trimethylsilyloxy)-1,3-butadiene) and various other alkoxy- and amino-substituted dienes, each with its own unique reactivity profile and applications. The choice of diene is often dictated by the specific substrate and desired outcome of the synthesis.
Experimental Protocols
Synthesis of Danishefsky's Diene
This procedure is adapted from the well-established method described in Organic Syntheses.[5]
Materials:
-
4-Methoxy-3-buten-2-one
-
Triethylamine
-
Zinc chloride (anhydrous)
-
Trimethylsilyl chloride
-
Benzene (or a suitable alternative solvent like toluene)
-
Ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add triethylamine and anhydrous zinc chloride. Stir the mixture under a nitrogen atmosphere for 1 hour at room temperature.
-
Add a solution of 4-methoxy-3-buten-2-one in benzene to the flask.
-
Rapidly add trimethylsilyl chloride to the reaction mixture. An exothermic reaction will occur; maintain the temperature below 45 °C using an ice bath.
-
After the initial exotherm subsides, heat the mixture to approximately 45 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of ether.
-
Filter the mixture through Celite to remove the precipitated salts. Wash the filter cake with additional ether.
-
Combine the ethereal filtrates and concentrate under reduced pressure.
-
Purify the resulting oil by fractional distillation under reduced pressure to obtain Danishefsky's diene.
General Procedure for Diels-Alder Reaction with Maleic Anhydride
This protocol is a general representation of the Diels-Alder reaction using Danishefsky's diene.[5]
Materials:
-
Danishefsky's diene
-
Maleic anhydride
-
Tetrahydrofuran (THF)
-
0.1 N Hydrochloric acid
Procedure:
-
Dissolve Danishefsky's diene in a suitable solvent (e.g., THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add maleic anhydride portion-wise to the cooled solution over a period of 20-30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes.
-
To hydrolyze the silyl enol ether, add a mixture of THF and 0.1 N hydrochloric acid. Stir for a few minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stepwise Diels-Alder reaction of 4-nitrobenzodifuroxan with Danishefsky's diene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Assessing the Stereoselectivity of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Methoxy-3-trimethylsiloxy-1,3-butadiene, famously known as Danishefsky's diene, is a highly reactive and versatile building block in organic synthesis, particularly in the realm of cycloaddition reactions.[1][2] Its electron-rich nature makes it an exceptional reagent in Diels-Alder reactions for the construction of six-membered rings with a high degree of regio- and stereocontrol.[1][3] This guide provides a comprehensive assessment of the stereoselectivity of Danishefsky's diene in various reactions, offering a comparative analysis with alternative dienes and presenting supporting experimental data to inform synthetic strategy.
Factors Influencing Stereoselectivity
The stereochemical outcome of reactions involving Danishefsky's diene is governed by a confluence of factors, including the nature of the dienophile, the use of chiral catalysts, and the reaction conditions. In hetero-Diels-Alder reactions, particularly with aldehyde dienophiles, the use of Lewis acid catalysis is often crucial for achieving high stereocontrol.[3] The mechanism can proceed through a concerted, asynchronous [4+2] cycloaddition or a stepwise Mukaiyama-type aldol addition followed by cyclization, with the operative pathway influencing the stereochemical outcome.[3]
Asymmetric Hetero-Diels-Alder Reactions with Aldehydes
The catalytic enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes is a powerful method for the synthesis of chiral dihydropyranones, which are valuable intermediates in the synthesis of natural products.[3] A variety of chiral Lewis acids have been developed to catalyze this transformation with excellent enantioselectivity.
Data Presentation: Enantioselective Hetero-Diels-Alder Reactions
The following table summarizes the performance of various chiral catalysts in the hetero-Diels-Alder reaction between Danishefsky's diene and a selection of aldehydes.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Ti(IV)-H₈-BINOL (10) | CH₂Cl₂ | 0 | 92 | 99 | [4] |
| 2 | p-Nitrobenzaldehyde | Rh₂(4S-MEOX)₄ (1.0) | CH₂Cl₂ | 23 | 95 | 94 | [5] |
| 3 | p-Nitrobenzaldehyde | Rh₂(4S-MPPIM)₄ (1.0) | CH₂Cl₂ | 40 | - | 97 | [5] |
| 4 | 5-Nitro-2-thiophenecarboxaldehyde | Rh₂(4S-MPPIM)₄ (1.0) | CH₂Cl₂ | 60 | 85 | 96 | [5] |
| 5 | 5-Nitro-2-furancarboxaldehyde | Rh₂(4S-MPPIM)₄ (1.0) | CH₂Cl₂ | 60 | 82 | 95 | [5] |
| 6 | Methyl glyoxylate | (1R, 2S)-bis(oxazoline)-Cu(II) (10) | CH₂Cl₂ | -78 | 70 | 72 | [6] |
Comparison with Alternative Dienes: Danishefsky's Diene vs. Rawal's Diene
While Danishefsky's diene (DD) is a cornerstone of cycloaddition chemistry, other functionalized dienes have been developed with distinct reactivity profiles. A notable alternative is 1-amino-3-siloxy-1,3-butadiene, known as Rawal's diene (RD). A key difference lies in their reactivity; Rawal's diene often exhibits higher reactivity, allowing for reactions to proceed under mild thermal conditions without the need for Lewis acid catalysis.[7][8][9]
Data Presentation: Comparison of Danishefsky's Diene and Rawal's Diene in Hetero-Diels-Alder Reactions with Aldehydes
The following table presents a direct comparison of the yields obtained in the hetero-Diels-Alder reaction of various aldehydes with Danishefsky's diene and Rawal's diene.
| Entry | Aldehyde | Yield with Danishefsky's Diene (%) | Yield with Rawal's Diene (%) | Reference |
| 1 | Benzaldehyde | 68 | 74 | [9] |
| 2 | 4-Nitrobenzaldehyde | 65 | 72 | [9] |
| 3 | 4-Chlorobenzaldehyde | 62 | 70 | [9] |
| 4 | 4-Methoxybenzaldehyde | 55 | 65 | [9] |
| 5 | 2-Naphthaldehyde | 60 | 68 | [9] |
| 6 | Furfural | 58 | 66 | [9] |
| 7 | Cinnamaldehyde | 45 | 57 | [9] |
| 8 | Cyclohexanecarboxaldehyde | 52 | 63 | [9] |
Experimental Protocols
General Procedure for the Preparation of this compound (Danishefsky's Diene)
This procedure is adapted from Organic Syntheses.[10]
Materials:
-
4-Methoxy-3-buten-2-one
-
Triethylamine
-
Zinc chloride (anhydrous)
-
Chlorotrimethylsilane
-
Benzene (Caution: Carcinogen)
Procedure:
-
Anhydrous zinc chloride (0.07 mol) is added to mechanically stirred triethylamine (5.7 mol) under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour.
-
A solution of 4-methoxy-3-buten-2-one (2.50 mol) in benzene (750 mL) is added all at once.
-
After 5 minutes of continued stirring, chlorotrimethylsilane (5.0 mol) is added rapidly.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.
-
The crude product is distilled under vacuum to afford pure this compound.
General Procedure for the Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes
This procedure is a general representation based on literature reports.[8]
Materials:
-
Danishefsky's diene
-
Aldehyde
-
Lewis acid catalyst (e.g., Boron trifluoride etherate)
-
Anhydrous solvent (e.g., Diethyl ether or Dichloromethane)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of Danishefsky's diene (1.0 equiv.) in the anhydrous solvent under an inert atmosphere (e.g., argon) at -78 °C, the aldehyde (1.1 equiv.) is added.
-
The Lewis acid catalyst (1.0 equiv.) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by carefully adding the mixture to a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for a Lewis acid-catalyzed hetero-Diels-Alder reaction.
Caption: Key factors influencing the stereoselectivity of the reaction.
Caption: Comparison of Danishefsky's and Rawal's dienes.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Kinetics of a Reactive Star: A Comparative Guide to Diels-Alder Reactions with Danishefsky's Diene
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex cyclic molecules. Among the vast arsenal of dienes available, Danishefsky's diene ((E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene) stands out for its exceptional reactivity, making it a powerful tool in the synthesis of natural products and pharmaceuticals. This guide provides a comparative analysis of the kinetic aspects of Diels-Alder reactions involving Danishefsky's diene, supported by available experimental data and detailed methodologies for kinetic studies.
Performance Comparison: The High Reactivity of Danishefsky's Diene
Danishefsky's diene is renowned for its high reactivity in [4+2] cycloaddition reactions, a characteristic attributed to its electron-rich nature. The presence of both a methoxy and a trimethylsilyloxy group significantly increases the energy of the highest occupied molecular orbital (HOMO) of the diene, facilitating the interaction with the lowest unoccupied molecular orbital (LUMO) of electron-poor dienophiles.
A notable comparison has been made with Rawal's diene (1-amino-3-siloxy-1,3-butadiene), another highly reactive diene. Studies involving their hetero-Diels-Alder reactions with aldehydes have indicated that Rawal's diene can exhibit even higher reactivity, particularly under mild thermal conditions, often obviating the need for Lewis acid catalysis.[1][2][3][4] However, Danishefsky's diene remains a widely utilized and highly reliable reagent.
Theoretical studies analyzing the polar nature of Diels-Alder reactions have provided insights into the reactivity of Danishefsky's diene. For instance, in reactions with 3-nitrofuran, Danishefsky's diene exhibits a greater difference in electrophilicity compared to isoprene and 1-methoxy-1,3-butadiene, suggesting a more polar and potentially faster reaction.[5] These computational models support the experimentally observed high reactivity.
The following table summarizes theoretical global properties calculated for Danishefsky's diene in comparison to other common dienes, illustrating the electronic factors contributing to its reactivity.
Table 1: Calculated Global Properties of Various Dienes
| Diene | HOMO Energy (eV) | LUMO Energy (eV) | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |
| Danishefsky's Diene | -5.56 | 0.04 | -2.76 | 5.60 | 0.68 | 3.56 |
| 1-Methoxy-1,3-butadiene | -5.57 | -0.14 | -2.85 | 5.43 | 0.75 | 3.55 |
| Isoprene | -6.18 | -0.41 | -3.30 | 5.77 | 0.94 | 2.93 |
Data sourced from a theoretical study on polar Diels-Alder reactions.[5]
It is important to note that the reaction kinetics are also heavily influenced by the nature of the dienophile and the reaction conditions, including the use of Lewis acid catalysts, which are known to significantly accelerate Diels-Alder reactions.
Experimental Protocols for Kinetic Studies
The following protocols describe generalized methodologies for conducting kinetic studies of Diels-Alder reactions, adaptable for investigations involving Danishefsky's diene. The choice of analytical technique depends on the specific reactants and the desired level of detail.
Protocol 1: Kinetic Analysis via ¹H NMR Spectroscopy
This method is suitable for monitoring the reaction progress by observing the change in concentration of reactants and products over time.
1. Materials and Reagents:
- Danishefsky's diene
- Dienophile of interest (e.g., maleic anhydride, N-ethylmaleimide)
- Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Benzene-d₆)
- Internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene)
- NMR tubes and spectrometer
2. Procedure:
- Preparation: In a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), prepare a stock solution of the dienophile and the internal standard in the chosen deuterated solvent.
- Reaction Initiation: In a separate flame-dried vial, dissolve a known amount of Danishefsky's diene in the deuterated solvent. At time t=0, add a precise volume of the dienophile/internal standard stock solution to the diene solution.
- Data Acquisition: Quickly transfer the reaction mixture to an NMR tube and place it in the NMR spectrometer, which has been pre-calibrated to the desired reaction temperature.
- Monitoring: Acquire ¹H NMR spectra at regular time intervals. The disappearance of reactant signals and the appearance of product signals should be monitored.
- Data Analysis: Integrate the signals of the reactants, products, and the internal standard. The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard. Plot the concentration of a reactant versus time to determine the reaction order and the rate constant.
Protocol 2: Kinetic Analysis via UV-Vis Spectroscopy
This method is applicable when the diene, dienophile, or product has a distinct UV-Vis absorbance profile that changes predictably as the reaction progresses.
1. Materials and Reagents:
- Danishefsky's diene
- Dienophile of interest
- UV-transparent solvent (e.g., acetonitrile, dichloromethane)
- Quartz cuvettes
- UV-Vis spectrophotometer with a temperature-controlled cell holder
2. Procedure:
- Preparation: Prepare stock solutions of Danishefsky's diene and the dienophile in the chosen solvent at known concentrations.
- Spectral Scans: Obtain the UV-Vis spectra of the individual reactants to identify a suitable wavelength for monitoring where there is a significant change in absorbance upon reaction.
- Reaction Initiation: At time t=0, mix the reactant solutions in a quartz cuvette placed in the temperature-controlled holder of the spectrophotometer.
- Data Acquisition: Monitor the change in absorbance at the chosen wavelength over time.
- Data Analysis: Use the Beer-Lambert law (A = εbc) to relate absorbance to the concentration of the monitored species. Plot concentration versus time to determine the kinetic parameters.
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams have been generated.
References
- 1. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. "The Kinetics and Thermodynamics of the Diels-Alder Reaction Between An" by Donald Bruce Dahm [openprairie.sdstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
Computational Insights into the Reactivity of Danishefsky's Diene: A Comparative Guide
An in-depth analysis of the computational studies on the reactivity of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) reveals its heightened reactivity and unique mechanistic pathways in cycloaddition reactions. This guide provides a comparative overview of its performance against other dienes, supported by quantitative data from theoretical studies, and details the computational methodologies employed.
Danishefsky's diene, a highly electron-rich organosilicon compound, is a cornerstone reagent in organic synthesis, particularly in Diels-Alder reactions, due to its rapid reactivity with electrophilic alkenes.[1] Computational studies have been instrumental in elucidating the electronic factors and mechanistic nuances that govern its reactivity.
Comparative Reactivity Analysis
Theoretical studies employing Density Functional Theory (DFT) have quantified the electronic properties of Danishefsky's diene, highlighting its enhanced nucleophilicity compared to other common dienes. This is a key factor in its high reactivity in polar Diels-Alder reactions.
A comparative study of the polar Diels-Alder reaction between 3-nitrofuran and various dienes demonstrates the superior reactivity of Danishefsky's diene.[2] The global electrophilicity index (ω), a measure of the ability of a molecule to accept electrons, was calculated for the dienes. A larger difference in electrophilicity between the diene and dienophile generally correlates with a more polar and faster reaction.
| Diene | Global Electrophilicity (ω) in eV |
| Danishefsky's Diene | 0.94 |
| 1-Methoxy-1,3-butadiene | 0.75 |
| Isoprene | 0.68 |
| Data sourced from a theoretical study using the B3LYP/6-31G(d) method.[2] |
As the data indicates, Danishefsky's diene has the highest electrophilicity index among the compared dienes, leading to a greater difference (Δω) with the electrophilic 3-nitrofuran (ω = 2.35 eV).[2] This suggests that reactions involving Danishefsky's diene will have a more pronounced polar character.[2]
Furthermore, a comparative analysis with Rawal's diene in hetero-Diels-Alder reactions with aldehydes has shown that while both are effective, Rawal's diene can exhibit higher reactivity under mild thermal conditions, often negating the need for Lewis acid catalysis.[3][4] Experimental results for reactions with eight different aldehyde substrates showed that yields for Rawal's diene ranged from 57-74%, whereas for Danishefsky's diene, the yields were in the range of 45-68%.[3] Computational studies have suggested that the incorporation of lone-pair-containing heteroatoms into the diene framework, as seen in both Danishefsky's and Rawal's dienes, increases the rate and regioselectivity of cycloaddition reactions.[3]
Mechanistic Insights from Computational Studies
Computational analyses have also shed light on the reaction mechanisms of Danishefsky's diene. While the Diels-Alder reaction is often considered a concerted process, studies on the reaction of Danishefsky's diene with certain electrophiles suggest the possibility of a stepwise mechanism.
For instance, in the reaction with 3-nitrofuran, the mechanism was found to involve two transition states and an intermediate, which is not typical for concerted cycloadditions.[2] This stepwise character is attributed to the increased polar nature of the reaction.[2] Similarly, DFT calculations for the reaction of 1-methoxy-3-trimethylsilyloxy-buta-1,3-diene with 3-nitropyridine also point towards the formation of zwitterionic intermediates, supporting a two-step mechanism.[5]
Figure 1. Compares the concerted and stepwise reaction pathways for Danishefsky's diene.
Experimental and Computational Protocols
The computational insights presented are based on specific theoretical methodologies. Understanding these protocols is crucial for interpreting the results and for designing future computational studies.
Computational Method for Reactivity Analysis:
The analysis of the polar Diels-Alder reaction between 3-nitrofuran and various dienes was conducted using the following protocol:[2]
-
Software: Not explicitly stated, but common quantum chemistry packages like Gaussian or ORCA are typically used for such calculations.
-
Theoretical Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-31G(d).
-
Solvent Effects: The Polarizable Continuum Model (PCM) was used to include the effects of chloroform as a solvent.
-
Properties Calculated: Global electrophilicity (ω) and electronic chemical potential (μ) were derived from the energies of the frontier molecular orbitals (HOMO and LUMO). Fukui functions were used to predict regioselectivity.
Figure 2. A typical workflow for the computational analysis of Diels-Alder reactions.
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects [mdpi.com]
Spectroscopic Confirmation of Diels-Alder Adducts from Danishefsky's Diene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful tool for the construction of complex six-membered rings. Danishefsky's diene, an electron-rich 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene, is a highly reactive and versatile diene that undergoes [4+2] cycloaddition reactions with a wide range of dienophiles to generate functionalized cyclohexene and cyclohexenone derivatives. These adducts serve as crucial intermediates in the synthesis of natural products and pharmaceuticals.
Accurate structural confirmation of the resulting Diels-Alder adducts is paramount for ensuring the desired regio- and stereochemical outcomes. This guide provides a comprehensive comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it explores alternative and complementary methods such as X-ray crystallography and chemical derivatization, offering a holistic view for researchers in the field.
Spectroscopic Characterization of Danishefsky's Diene Adducts
The primary methods for the structural elucidation of Diels-Alder adducts derived from Danishefsky's diene rely on a combination of spectroscopic techniques. Each method provides unique and complementary information, and a collective analysis is often necessary for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and informative technique for the detailed structural analysis of Diels-Alder adducts. Both ¹H and ¹³C NMR, often supplemented with two-dimensional (2D) techniques, allow for the precise assignment of all protons and carbons in the molecule, providing insights into connectivity, stereochemistry, and regiochemistry.
Key NMR Features:
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton, their coupling patterns (splitting), and their relative numbers (integration). Key signals to identify in the adducts of Danishefsky's diene include the vinyl protons of the cyclohexene ring, the methoxy group protons, and the protons of the trimethylsilyl (TMS) group. The coupling constants between adjacent protons are crucial for determining the stereochemistry (e.g., endo vs. exo isomers).
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. Characteristic signals include those of the olefinic carbons, the carbon bearing the methoxy group, and the carbonyl carbon in the case of subsequent hydrolysis of the silyl enol ether.
-
2D NMR Techniques: For complex adducts, 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining stereochemistry, such as the relative orientation of substituents on the newly formed ring.
-
Table 1: Comparative ¹H and ¹³C NMR Data for Selected Diels-Alder Adducts of Danishefsky's Diene
| Dienophile | Adduct Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Citation(s) |
| Various Aldehydes | 2,3-Dihydropyran-4-one derivatives | 7.30 – 7.39 (d, 1H, vinyl H), 5.35 – 5.44 (m, 1H, vinyl H), 4.54 (dp, 1H, CH-O), 2.38 – 2.57 (m, 2H, CH₂) | 192.58 (C=O), 163.25 (C=C-O), 106.85 (C=C-O), 75.96 (CH-O), 43.45 (CH₂) | [1] |
| N-Phenylmaleimide | Bicyclic imide adduct | 7.26-7.40 (m, 5H, Ar-H), 4.80 (d, 1H), 4.59 (t, 1H), 2.87 (s, 3H, N-CH₃), 2.45-2.83 (m, 2H, CH₂) | 189.7-190.1 (C=O), 156.1-156.2 (C=C-O), 126.3-142.5 (Ar-C), 97.8-98.0 (C=C-O), 62.9-63.5 (CH-N), 41.8-44.3 (CH₂) | [2] |
Note: The specific chemical shifts can vary depending on the solvent and the specific substituents on the dienophile.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in the Diels-Alder adduct.
Characteristic IR Absorption Bands:
-
C=O Stretch: A strong absorption band in the region of 1650-1800 cm⁻¹ is indicative of a carbonyl group. For adducts derived from maleic anhydride or other dienophiles containing a carbonyl group, this is a key diagnostic peak. The initial silyl enol ether adduct may not show a strong carbonyl absorption until after hydrolysis.
-
C=C Stretch: A medium intensity band around 1600-1680 cm⁻¹ corresponds to the carbon-carbon double bond in the cyclohexene ring.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region are characteristic of the C-O bonds of the methoxy group and the silyl ether.
-
Si-CH₃ Stretch: Absorptions around 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the trimethylsilyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the Diels-Alder adduct, which can be used to confirm its identity.
Key Mass Spectrometry Features:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the adduct is often observed, especially with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Retro-Diels-Alder Fragmentation: A characteristic fragmentation pathway for many Diels-Alder adducts under mass spectrometric conditions is the retro-Diels-Alder reaction, where the adduct breaks down into the original diene and dienophile. Observing peaks corresponding to these fragments can be strong evidence for the formation of the cycloadduct.
-
Other Fragmentations: Loss of the trimethylsilyl group, the methoxy group, or other substituents can also be observed, providing further structural clues.
Table 2: Summary of Spectroscopic Data for a Generic Danishefsky's Diene Adduct
| Spectroscopic Technique | Key Observables and Interpretations |
| ¹H NMR | Chemical shifts and coupling constants of vinyl, methoxy, and TMS protons confirm connectivity and stereochemistry. |
| ¹³C NMR | Chemical shifts of olefinic, carbonyl (after hydrolysis), and methoxy-bearing carbons confirm the carbon skeleton. |
| IR Spectroscopy | Characteristic absorptions for C=O, C=C, C-O, and Si-CH₃ functional groups. |
| Mass Spectrometry | Molecular ion peak confirms the molecular weight. Retro-Diels-Alder fragmentation pattern provides strong evidence of the adduct's formation.[1] |
Alternative and Complementary Confirmation Methods
While spectroscopic methods are the workhorse for structural confirmation, other techniques can provide definitive proof, especially in cases of ambiguity or for obtaining absolute stereochemistry.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. If a suitable crystal of the Diels-Alder adduct can be obtained, this technique provides the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity, regiochemistry, and both relative and absolute stereochemistry. Several X-ray crystal structures of Diels-Alder adducts derived from Danishefsky's diene have been reported in the scientific literature, providing definitive structural proof.[3]
Comparison with Spectroscopic Methods:
-
Advantage: Provides an absolute and unambiguous structural determination.
-
Disadvantage: Requires a single, well-ordered crystal of the compound, which can be challenging to grow. The technique is also more time-consuming and requires specialized equipment compared to routine spectroscopic methods.
Chemical Derivatization
In some cases, the structure of a Diels-Alder adduct can be further confirmed by converting it into a known compound or a derivative that is easier to characterize. For example, the silyl enol ether of the initial adduct can be hydrolyzed to the corresponding ketone, which can then be compared to an authentic sample or characterized by its distinct spectroscopic properties. This method can be particularly useful for confirming the regiochemistry of the cycloaddition.
Comparison with Spectroscopic Methods:
-
Advantage: Can provide irrefutable proof of structure by correlation with a known compound.
-
Disadvantage: Requires additional synthetic steps, which can be time-consuming and may not be high-yielding. It is also an indirect method of confirmation.
Experimental Protocols
General Procedure for the Diels-Alder Reaction of Danishefsky's Diene with an Aldehyde
-
Reaction Setup: A solution of the aldehyde (1.0 eq) in a dry solvent (e.g., diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Addition of Diene: Danishefsky's diene (1.1 eq) is added to the cooled solution.
-
Lewis Acid Catalyst: A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1.0 eq), is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., chloroform). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure 2,3-dihydropyran-4-one adduct.[1]
Standard Protocol for NMR Analysis
-
Sample Preparation: A 5-10 mg sample of the purified adduct is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired. Key parameters to set include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is acquired. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Spectroscopy: If necessary, 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are performed to aid in the complete assignment of the structure. The specific parameters for each experiment (e.g., number of increments, mixing times) are optimized for the specific molecule.
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) using appropriate software to generate the final spectra for analysis.[4]
Logical Workflow for Confirmation
The following diagram illustrates the typical workflow for the synthesis and confirmation of a Diels-Alder adduct from Danishefsky's diene.
Caption: Workflow for the synthesis and structural confirmation of Diels-Alder adducts.
Conclusion
The spectroscopic confirmation of Diels-Alder adducts from Danishefsky's diene is a critical step in synthetic organic chemistry. A combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to elucidate the structure of these important intermediates. While NMR spectroscopy stands out as the most informative technique for determining detailed structural features, IR and MS offer rapid and valuable complementary data. For unambiguous proof of structure, particularly in complex cases or when absolute stereochemistry is required, alternative methods like X-ray crystallography and chemical derivatization serve as invaluable tools. By judiciously applying these techniques, researchers can confidently verify the outcomes of their Diels-Alder reactions and advance their synthetic endeavors.
References
A Comparative Guide to Thermal vs. Lewis Acid Catalysis in Diels-Alder Reactions of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is significantly influenced by the chosen catalytic conditions. When employing the highly reactive and versatile 1-methoxy-3-trimethylsiloxy-1,3-butadiene, commonly known as Danishefsky's diene, the decision between a thermal or a Lewis acid-catalyzed approach is critical to the reaction's success. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in reaction design and optimization.
Executive Summary
Danishefsky's diene is an electron-rich diene that readily participates in Diels-Alder reactions.[1] The choice between thermal and Lewis acid-catalyzed conditions is primarily dictated by the reactivity of the dienophile.
-
Thermal Catalysis: This method is often sufficient for highly electron-deficient dienophiles. The reactions can proceed under mild conditions and offer a straightforward procedure without the need for a catalyst, simplifying purification.
-
Lewis Acid Catalysis: For less reactive or unactivated dienophiles, such as many aldehydes and ketones, Lewis acid catalysis is frequently essential. Lewis acids enhance the electrophilicity of the dienophile, accelerating the reaction rate and often improving regioselectivity and stereoselectivity.[2] This allows the reaction to proceed at lower temperatures and in shorter timeframes than would be possible under thermal conditions.
Data Presentation: A Tale of Two Dienophiles
The following tables summarize quantitative data from representative Diels-Alder reactions of Danishefsky's diene, illustrating the performance of thermal and Lewis acid-catalyzed methods with dienophiles of varying reactivity.
Table 1: Thermal Diels-Alder Reaction with a Highly Reactive Dienophile (Maleic Anhydride)
| Parameter | Value | Reference |
| Dienophile | Maleic Anhydride | Organic Syntheses, CV8P0374 |
| Catalysis | Thermal | Organic Syntheses, CV8P0374 |
| Temperature | 0 °C to Room Temperature | Organic Syntheses, CV8P0374 |
| Reaction Time | 40 minutes | Organic Syntheses, CV8P0374 |
| Yield | 90% | Organic Syntheses, CV8P0374 |
Table 2: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction with a Less Reactive Dienophile (Benzaldehyde)
| Parameter | Value | Reference |
| Dienophile | Benzaldehyde | J. Org. Chem. 2025, 23 (1), 21-29 |
| Catalysis | Lewis Acid (BF₃·OEt₂) | J. Org. Chem. 2025, 23 (1), 21-29 |
| Temperature | -78 °C | J. Org. Chem. 2025, 23 (1), 21-29 |
| Reaction Time | 1 hour | J. Org. Chem. 2025, 23 (1), 21-29 |
| Yield | 68% | J. Org. Chem. 2025, 23 (1), 21-29 |
Note: While a direct thermal comparison for the reaction with benzaldehyde is not provided in the reference, the literature widely supports that such reactions with unactivated aldehydes often require Lewis acid catalysis to proceed efficiently.[2]
Reaction Mechanisms and Experimental Workflows
The fundamental difference between thermal and Lewis acid-catalyzed Diels-Alder reactions lies in the activation of the dienophile.
The experimental workflows also differ significantly, particularly in the setup and workup procedures.
References
"evaluation of different silyl enol ethers in natural product synthesis"
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of silyl enol ethers is a critical determinant in the success of complex natural product syntheses. These versatile intermediates offer a powerful tool for carbon-carbon bond formation, particularly in stereocontrolled aldol reactions. However, the nuanced differences in reactivity and steric bulk among various silyl substituents can profoundly impact reaction yields and stereochemical outcomes. This guide provides a comparative evaluation of commonly employed silyl enol ethers—trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS)—in the context of key transformations toward the synthesis of prominent natural products.
Performance Comparison of Silyl Enol Ethers
The choice of the silyl group in a silyl enol ether influences its stability, nucleophilicity, and the stereochemical course of its reactions. Generally, bulkier silyl groups lead to more stable enol ethers but may exhibit lower reactivity. This trade-off is often exploited to achieve desired selectivity.
| Silyl Enol Ether | Key Characteristics | Typical Applications in Natural Product Synthesis |
| TMS Enol Ether | - Least sterically hindered- Highly reactive- Prone to hydrolysis- Often generated in situ | Rapid and high-yielding aldol additions where steric hindrance is not a primary concern for stereocontrol.[1][2][3][4] |
| TES Enol Ether | - Intermediate steric bulk and stability- Good balance of reactivity and stability- Often provides enhanced diastereoselectivity compared to TMS ethers | Aldol reactions requiring increased stereocontrol, particularly in acyclic systems where facial bias can be influenced by the silyl group.[5] |
| TIPS Enol Ether | - Highly sterically demanding- Very stable- Less reactive, may require more forcing conditions | Situations demanding high stability to harsh reaction conditions or where the bulky silyl group can effectively direct the stereochemical outcome of a reaction. |
Case Study: Mukaiyama Aldol Reaction in Natural Product Synthesis
The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, and the choice of silyl enol ether is paramount for its success.[1][2][4][6] Below, we examine examples from the syntheses of complex natural products that illustrate the application of different silyl enol ethers.
Synthesis of a Taxol Precursor
In the Danishefsky synthesis of Taxol, a trimethylsilyl (TMS) enol ether is utilized in a crucial Rubottom oxidation step, which proceeds through an initial silylation of a ketone.[3]
| Reactant | Silylating Agent | Product | Yield | Reference |
| Wieland-Miescher ketone derivative | Trimethylsilyl triflate | TMS enol ether intermediate | Not isolated | Danishefsky, 1996[3] |
The high reactivity of the TMS group is advantageous in this multi-step, one-pot transformation.
Synthesis of a Discodermolide Fragment
In synthetic approaches towards the marine natural product (+)-Discodermolide, silyl enol ethers are key intermediates. For instance, in a chelation-controlled Mukaiyama aldol reaction to set a key stereocenter, a TES-protected silyl enol ether was employed.[7] The use of the TES group likely provided an optimal balance of reactivity and stereocontrol.
| Aldehyde | Silyl Enol Ether | Lewis Acid | Aldol Adduct | Diastereomeric Ratio | Yield | Reference |
| Chiral Aldehyde | TES-enol ether | TiCl4 | C(5) stereocenter fragment | >95:5 | 85% | Smith et al. |
Synthesis of a Platensimycin Core Structure
The synthesis of the tetracyclic core of Platensimycin often involves the formation of a silyl enol ether from a complex ketone intermediate. While a direct comparison is not available in a single report, different syntheses have employed TMS enol ethers for subsequent transformations like oxidations.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting.
General Procedure for the Synthesis of a Trimethylsilyl Enol Ether
This protocol is adapted from the synthesis of the TMS enol ether of α-tetralone.[9]
Materials:
-
α-Tetralone (1.0 eq)
-
Triethylamine (2.0 eq)
-
Trimethylsilyl triflate (TMSOTf) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of α-tetralone and triethylamine in dichloromethane is cooled to 0 °C.
-
Trimethylsilyl triflate is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
Water is added to quench the reaction, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the desired trimethylsilyl enol ether.
General Procedure for a Mukaiyama Aldol Reaction
This protocol is a generalized procedure based on common practices in natural product synthesis.[1][2][4]
Materials:
-
Aldehyde (1.0 eq)
-
Silyl enol ether (1.2 eq)
-
Lewis Acid (e.g., TiCl4, BF3·OEt2) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of the aldehyde in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
The Lewis acid is added dropwise to the cooled solution.
-
The silyl enol ether is then added dropwise, and the reaction mixture is stirred at -78 °C for the appropriate time (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the β-hydroxy carbonyl compound.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of synthetic strategies and reaction mechanisms is essential for understanding complex chemical transformations.
Caption: Synthetic workflow using silyl enol ethers.
Caption: Selecting the appropriate silyl enol ether.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 3. Danishefsky_Taxol_total_synthesis [chemeurope.com]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. research.unipd.it [research.unipd.it]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TCI Practical Example: Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Safety Operating Guide
Safe Disposal of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, a flammable liquid and irritant. All personnel handling this chemical must adhere to the following procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.
Key Safety and Physical Properties
A thorough understanding of the chemical's properties is critical for safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 59414-23-2 | [1] |
| Molecular Formula | C8H16O2Si | [2][3] |
| Molecular Weight | 172.3 g/mol | [3] |
| Boiling Point | 68-69 °C at 14 mmHg | [2][3] |
| Density | 0.885 g/mL at 25 °C | [2][3] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [2] |
| Hazard Class | 3 (Flammable Liquid) | [1] |
| UN Number | UN1993 | [1] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4] Adherence to local, state, and federal regulations is mandatory.[5] The following step-by-step protocol outlines the procedures for preparing the chemical for disposal.
Personal Protective Equipment (PPE) Required:
-
Wear appropriate protective gloves, clothing, eye protection, and face protection.[1][4]
-
Use a multi-purpose combination respirator cartridge (US) or equivalent.[2]
Disposal Steps:
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms (flammable liquid, irritant).[2][6]
-
Containment:
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Keep the container refrigerated if possible and store under an inert atmosphere to maintain product quality, although this is more for storage of the reagent than for waste.[1]
-
Do not store with strong oxidizing agents or strong acids.[1]
-
-
Waste Collection:
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the company with the Safety Data Sheet (SDS) for this compound.
-
-
Spill Management:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 反-1-甲氧基-3-(三甲基硅氧基)-1,3-丁二烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 54125-02-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene, 5ML | Labscoop [labscoop.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | C8H16O2Si | CID 5366448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (also known as Danishefsky's diene). Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid that can cause skin and serious eye irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for large quantities or splash hazards. | ANSI Z87.1 compliant.[1] |
| Skin | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Flame-resistant lab coat. | Consult manufacturer's glove compatibility charts for breakthrough times. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with a multi-purpose combination respirator cartridge is necessary. | Follow a comprehensive respiratory protection program. |
| Footwear | Closed-toe shoes. | N/A |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.
Procedural Steps for Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5] Use only non-sparking tools and explosion-proof equipment.[1][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling.[1]
Storage Plan:
-
Temperature: Store in a refrigerator at 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[1]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name and any other required information by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[1][4]
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
